molecular formula C7H4BrIN2 B1290996 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 900514-06-9

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1290996
CAS No.: 900514-06-9
M. Wt: 322.93 g/mol
InChI Key: GZXKNOUITBDEAF-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXKNOUITBDEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640107
Record name 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900514-06-9
Record name 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-5-iodo-7-azaindole, is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties and the differential reactivity of its bromine and iodine substituents make it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors. This guide provides a comprehensive overview of the structure, properties, and synthetic utility of this compound.

Structure and Properties

The chemical structure of this compound consists of a fused pyrrole and pyridine ring system, forming the 7-azaindole scaffold. The bromine atom is located at the 3-position of the pyrrole ring, while the iodine atom is at the 5-position of the pyridine ring.

Chemical Structure:

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is a solid at room temperature and, like many halogenated heterocyclic compounds, is sparingly soluble in water but shows good solubility in common organic solvents.

PropertyValueReference
CAS Number 900514-06-9[1]
Molecular Formula C₇H₄BrIN₂[1]
Molecular Weight 322.93 g/mol [1]
Appearance Solid
Melting Point 223-224 °C[1]
Solubility Poorly soluble in water, soluble in common organic solvents like dichloromethane and chloroform.[2]
Spectroscopic Data

Synthesis

A detailed experimental protocol for the direct synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on the known chemistry of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The synthesis would likely involve a two-step halogenation process.

Representative Synthetic Protocol

Step 1: Iodination of 1H-pyrrolo[2,3-b]pyridine

The first step would involve the iodination of the 7-azaindole core. Electrophilic halogenation of pyrroles and their derivatives typically occurs at the 3-position.[4][5] However, to achieve iodination at the 5-position, a different strategy might be required, potentially starting from a pre-functionalized pyridine ring. A more direct approach would be the iodination of 1H-pyrrolo[2,3-b]pyridine at the 3-position, followed by bromination.

Step 2: Bromination of 3-iodo-1H-pyrrolo[2,3-b]pyridine

The subsequent bromination of the 3-iodo-7-azaindole intermediate would be expected to occur at an available position on the pyridine ring, which could be the 5-position.

Experimental Workflow for Halogenation:

G Start 1H-pyrrolo[2,3-b]pyridine Step1 Iodination (e.g., NIS in MeCN) Start->Step1 Intermediate 3-Iodo-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Bromination (e.g., NBS in DMF) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds in metal-catalyzed cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)) than the C-Br bond. This allows for selective functionalization at the 5-position, followed by a subsequent reaction at the 3-position.

Selective Cross-Coupling Reactions

This selective reactivity is highly advantageous for the construction of complex molecules where different substituents are required at the 3- and 5-positions.

G Start This compound Reaction1 Suzuki or Sonogashira Coupling 1 (at C5-Iodo position) Start->Reaction1 Intermediate 3-Bromo-5-substituted-1H-pyrrolo[2,3-b]pyridine Reaction1->Intermediate Reaction2 Suzuki or Sonogashira Coupling 2 (at C3-Bromo position) Intermediate->Reaction2 Product 3,5-Disubstituted-1H-pyrrolo[2,3-b]pyridine Reaction2->Product

Caption: Logical workflow for sequential cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. For this compound, the reaction can be performed selectively at the 5-position.

Representative Experimental Protocol for Suzuki-Miyaura Coupling at the C5-Iodo Position:

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water, is added.

  • The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 3-bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine derivative.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the more reactive C-I bond.

Representative Experimental Protocol for Sonogashira Coupling at the C5-Iodo Position:

  • To a reaction flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I) co-catalyst like CuI (0.05 eq.) under an inert atmosphere.

  • Add a suitable solvent, such as anhydrous THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylethylamine.

  • The terminal alkyne (1.1 eq.) is then added to the mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., 40-60 °C) until completion.

  • After the reaction is complete, the mixture is filtered to remove the amine salt, and the filtrate is concentrated.

  • The residue is then taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by chromatography to give the 3-bromo-5-alkynyl-1H-pyrrolo[2,3-b]pyridine.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in many compounds developed as kinase inhibitors. For instance, derivatives of this scaffold have been investigated as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a family of receptor tyrosine kinases.[6][7] Abnormal activation of the FGFR signaling pathway is implicated in various cancers.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway:

The FGFR signaling pathway is a complex network that regulates cell proliferation, differentiation, and migration. The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) leads to receptor dimerization and autophosphorylation, which in turn activates several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[8][9] Inhibitors developed from intermediates like this compound can block this signaling, thereby inhibiting cancer cell growth.

G FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor FGFR Inhibitor (derived from This compound) Inhibitor->Dimerization

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Safety and Handling

Halogenated organic compounds should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable synthetic intermediate for the construction of complex, poly-substituted 7-azaindole derivatives. Its key advantage lies in the differential reactivity of its two halogen atoms, allowing for selective and sequential functionalization through modern cross-coupling methodologies. This feature makes it an important tool for medicinal chemists and researchers in the development of novel therapeutic agents, particularly in the area of kinase inhibitors. Further exploration of its reactivity and the development of more direct synthetic routes will continue to enhance its utility in organic synthesis and drug discovery.

References

Synthesis of 3-bromo-5-iodo-7-azaindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the versatile 7-azaindole derivative, 3-bromo-5-iodo-7-azaindole. This dihalogenated heterocyclic compound serves as a crucial building block in medicinal chemistry and drug discovery, offering two distinct points for further functionalization through cross-coupling reactions. The differential reactivity of the bromo and iodo substituents allows for selective and sequential introduction of various molecular fragments, enabling the construction of complex and diverse chemical libraries.

Introduction

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged scaffold in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a valuable component in the design of kinase inhibitors and other therapeutic agents. The strategic placement of halogen atoms on this core, as in 3-bromo-5-iodo-7-azaindole, provides synthetic handles for elaboration into a wide array of derivatives. This guide details a common and effective two-step synthetic pathway, commencing with the regioselective bromination of 7-azaindole to yield 5-bromo-7-azaindole, followed by a selective iodination at the 3-position.

Synthetic Pathway Overview

The synthesis of 3-bromo-5-iodo-7-azaindole is typically achieved through a two-step sequence starting from the commercially available 7-azaindole. The first step involves the selective bromination of the pyridine ring at the 5-position. Subsequently, the resulting 5-bromo-7-azaindole undergoes iodination at the electron-rich 3-position of the pyrrole ring.

Synthesis_Pathway 7-Azaindole 7-Azaindole Step1 Step 1: 5-Bromination 7-Azaindole->Step1 N-Bromosuccinimide (NBS) Acetonitrile (ACN) 5-Bromo-7-azaindole 5-Bromo-7-azaindole Step1->5-Bromo-7-azaindole Step2 Step 2: 3-Iodination 5-Bromo-7-azaindole->Step2 N-Iodosuccinimide (NIS) Acetonitrile (ACN) 3-Bromo-5-iodo-7-azaindole 3-Bromo-5-iodo-7-azaindole Step2->3-Bromo-5-iodo-7-azaindole

Caption: Overall synthetic scheme for 3-bromo-5-iodo-7-azaindole.

Experimental Protocols

Step 1: Synthesis of 5-bromo-7-azaindole

This procedure outlines the regioselective bromination of 7-azaindole at the 5-position using N-bromosuccinimide (NBS).

Experimental Workflow

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 7-azaindole in Acetonitrile Add_NBS Add N-Bromosuccinimide (NBS) in portions Dissolve->Add_NBS Stir Stir at room temperature Add_NBS->Stir Monitor Monitor reaction by TLC Stir->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the synthesis of 5-bromo-7-azaindole.

Detailed Methodology

To a solution of 7-azaindole (1.0 eq) in acetonitrile, N-bromosuccinimide (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford 5-bromo-7-azaindole.

Reagent/SolventMolar Eq.Molecular WeightAmount
7-Azaindole1.0118.14 g/mol (user defined)
N-Bromosuccinimide1.05177.98 g/mol (calculated)
Acetonitrile-41.05 g/mol (as solvent)
Product 197.04 g/mol
Typical Yield80-90%
Step 2: Synthesis of 3-bromo-5-iodo-7-azaindole

This protocol details the selective iodination of 5-bromo-7-azaindole at the 3-position using N-iodosuccinimide (NIS).[1]

Experimental Workflow

Step2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Bromo Dissolve 5-bromo-7-azaindole in Acetonitrile Add_NIS Add N-Iodosuccinimide (NIS) Dissolve_Bromo->Add_NIS Heat Heat to 50 °C Add_NIS->Heat Monitor_TLC Monitor reaction by TLC Heat->Monitor_TLC Cool Cool to room temperature Monitor_TLC->Cool Quench Quench with aq. Na2S2O3 Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify_Chroma Purify by column chromatography Dry_Concentrate->Purify_Chroma

Caption: Workflow for the synthesis of 3-bromo-5-iodo-7-azaindole.

Detailed Methodology

5-bromo-7-azaindole (1.0 eq) is dissolved in acetonitrile. To this solution, N-iodosuccinimide (1.1 eq) is added, and the reaction mixture is heated to 50 °C for 2-3 hours.[1] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of sodium thiosulfate. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield 3-bromo-5-iodo-7-azaindole.

Reagent/SolventMolar Eq.Molecular WeightAmount
5-Bromo-7-azaindole1.0197.04 g/mol (user defined)
N-Iodosuccinimide1.1224.98 g/mol (calculated)
Acetonitrile-41.05 g/mol (as solvent)
Product 322.94 g/mol
Typical Yield65-75%

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 3-bromo-5-iodo-7-azaindole.

StepStarting MaterialKey ReagentProductTypical Yield (%)
17-AzaindoleN-Bromosuccinimide5-Bromo-7-azaindole80-90
25-Bromo-7-azaindoleN-Iodosuccinimide3-Bromo-5-iodo-7-azaindole65-75

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of 3-bromo-5-iodo-7-azaindole, a key intermediate for the development of novel therapeutics. The protocols are straightforward and utilize common laboratory reagents and techniques. The differential reactivity of the bromine and iodine substituents in the final product offers significant advantages for the regioselective introduction of various functionalities, making it an invaluable tool for medicinal chemists and researchers in drug development. This guide provides the necessary details to enable the successful synthesis and application of this important building block.

References

An In-depth Technical Guide to 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-5-iodo-7-azaindole, is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a pyrrolo[2,3-b]pyridine core with differential reactivity at the bromine and iodine substituted positions, makes it an exceptionally versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, detailed experimental protocols for its key reactions, and its significant application in the development of targeted therapeutics, particularly as a scaffold for Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Chemical Properties and Data

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 900514-06-9
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol
Appearance Solid
InChI 1S/C7H4BrIN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11)
InChI Key GZXKNOUITBDEAF-UHFFFAOYSA-N
SMILES Brc1c[nH]c2ncc(I)cc12

Synthesis and Experimental Protocols

A related synthesis described in patent CN109081840B for 5-bromo-7-azaindole suggests a pathway that proceeds through a di-halogenated aminopyridine intermediate, followed by a Sonogashira coupling and intramolecular cyclization.[1] This indicates that the synthesis of this compound likely starts with a pre-functionalized pyridine ring that is then used to construct the fused pyrrole ring.

Below is a proposed synthetic workflow, followed by detailed, representative experimental protocols for the key cross-coupling reactions that this molecule typically undergoes.

G cluster_synthesis Proposed Synthesis of this compound start 7-Azaindole step1 Bromination (e.g., NBS) start->step1 intermediate1 3-Bromo-7-azaindole step1->intermediate1 step2 Iodination (e.g., NIS) intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Suzuki-Miyaura Cross-Coupling Protocol

The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The C-I bond is more reactive in palladium-catalyzed cross-coupling reactions. The following is a general protocol for a Suzuki-Miyaura coupling at the 5-position (iodine) of a related 7-azaindole, which can be adapted for this compound.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-2.0 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent system via syringe.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Sonogashira Cross-Coupling Protocol

Similarly, the Sonogashira coupling can be selectively performed at the more reactive C-I bond. The following is a general protocol that can be adapted for this substrate.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5-5 mol%)

  • Copper(I) iodide (CuI, 2.5-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine, can also be used as a solvent)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction vessel, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add this compound, the terminal alkyne, and the amine base.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Applications in Drug Development: Targeting the FGFR Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the design of kinase inhibitors.[2] Notably, derivatives of this heterocyclic system have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[2] Aberrant activation of the FGFR signaling pathway is a known driver in various cancers, making it an attractive target for therapeutic intervention.[2]

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) to its receptor, leading to receptor dimerization and autophosphorylation. This triggers several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration.

FGFR_Pathway cluster_downstream Downstream Signaling cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway FGF FGF FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 PKC->Cell_Response Ca2->Cell_Response Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->P1 Inhibition

Caption: The FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

This compound serves as a versatile starting material to synthesize a library of substituted 7-azaindoles. Through sequential and regioselective Suzuki and Sonogashira couplings, diverse chemical moieties can be introduced at the 3- and 5-positions, allowing for the fine-tuning of the molecule's interaction with the ATP-binding pocket of the FGFR kinase domain. This structure-activity relationship (SAR) exploration is crucial for optimizing potency and selectivity, leading to the development of novel anti-cancer agents.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique reactivity profile enables the efficient construction of complex molecular architectures, particularly for the development of kinase inhibitors targeting the FGFR signaling pathway. This guide provides essential technical information to support researchers in leveraging the full potential of this versatile building block in their scientific endeavors.

References

The Diverse Biological Activities of Substituted Pyrrolo[2,3-b]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine and indole moieties allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of substituted pyrrolo[2,3-b]pyridines, with a focus on their potential as therapeutic agents. We will delve into their anticancer, kinase inhibitory, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Kinase Inhibitory Activity

Substituted pyrrolo[2,3-b]pyridines have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

TRAF2- and NCK-Interacting Kinase (TNIK) Inhibition

TNIK is a serine/threonine kinase that plays a key role in the Wnt signaling pathway, which is frequently overactive in colorectal and other cancers.[1][2] Pyrrolo[2,3-b]pyridine derivatives have been identified as potent TNIK inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range.[3][4] Inhibition of TNIK by these compounds can disrupt aberrant Wnt signaling, thereby hindering cancer cell growth and proliferation.[1]

Quantitative Data for TNIK Inhibitors

Compound IDTNIK IC50 (nM)Reference
Series of 1H-pyrrolo[2,3-b]pyridine derivatives < 1[3][4]
Compound 8g (benzo[d]oxazol-2(3H)-one derivative) 50[3]
B-RAF Inhibition

The B-Raf protein is a key component of the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and survival.[5][6] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of melanomas and other cancers.[7][8] Several pyrrolo[2,3-b]pyridine-based compounds have been developed as potent inhibitors of V600E B-RAF.[9]

Quantitative Data for B-RAF Inhibitors

Compound IDV600E B-RAF IC50 (µM)Reference
Compound 34e 0.085[9]
Compound 35 0.080[9]
Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, migration, and survival.[10] Abnormal activation of this pathway is implicated in various cancers.[11] A number of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to be potent inhibitors of FGFR1, 2, and 3.[11][12]

Quantitative Data for FGFR Inhibitors

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Compound 4h 7925712[11][12]
Compound 25 51.6 (FGFR4)---[13]
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell cycle regulation, and apoptosis.[14] Its dysregulation has been linked to several diseases, including Alzheimer's disease.[15][16] Novel pyrrolo[2,3-b]pyridine-based compounds have been designed as highly potent GSK-3β inhibitors.[15][16][17]

Quantitative Data for GSK-3β Inhibitors

Compound IDGSK-3β IC50 (nM)Reference
S01 0.35 ± 0.06[15][16][17]
B10 66[15][17]

Anticancer Activity

The kinase inhibitory properties of many substituted pyrrolo[2,3-b]pyridines translate into significant anticancer activity against a range of human cancer cell lines.

Quantitative Data for Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 35 Various (NCI-60 panel)Potent cytotoxic agent[9]
Compound 5k (pyrrolo[2,3-d]pyrimidine) Four different cancer cell lines29 - 59[18]

Antimicrobial Activity

Derivatives of the pyrrolo[2,3-b]pyridine scaffold, also referred to as 7-azaindoles, have demonstrated notable activity against various bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

Compound ID/SeriesMicroorganismMIC (µg/mL)Reference
5-oxo-4H-pyrrolo[3,2-b]pyridine derivative E. coli3.35[19]
Pyrrole benzamide derivatives Staphylococcus aureus3.12 - 12.5[20]
Phallusialides A and B MRSA and E. coli32 and 64[20]
Pyrrolo[2,3-d]pyrimidine derivatives S. aureus and E. coli5 and 6[21]
Pyrrole and pyrrolopyrimidine derivatives Bacteria and fungi4 - 256[22]
Pyrrolo[2,3-b]quinoxaline 3d and 3e Mycobacterium tuberculosis H37Rv6.25 µM[23]
Pyrrolo[2,3-b]quinoxaline 5b, 5e, 5d, 5g, and 5l Staphylococcus aureus32[23]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase enzyme (e.g., TNIK, B-RAF, FGFR, GSK-3β)

  • Kinase substrate (specific to the enzyme)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, LANCE® Ultra)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of the microplate.

  • Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[24]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[25]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[26]

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[26]

  • After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours.[27]

  • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[27]

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.[28]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by substituted pyrrolo[2,3-b]pyridines.

TNIK Signaling Pathway

TNIK_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled Frizzled->Dvl LRP->Dvl Axin Axin Dvl->Axin inhibition beta_catenin β-catenin Axin->beta_catenin APC APC APC->beta_catenin GSK3b GSK-3β GSK3b->beta_catenin CK1 CK1 CK1->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome Phosphorylation leads to TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulation and nuclear translocation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes TNIK TNIK (Pyrrolo[2,3-b]pyridine Target) TNIK->TCF_LEF Phosphorylates for activation

Caption: The Wnt/β-catenin signaling pathway and the role of TNIK.

B-RAF Signaling Pathway

BRAF_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF B-RAF (Pyrrolo[2,3-b]pyridine Target) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation

Caption: The MAPK/ERK signaling pathway highlighting the role of B-RAF.

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF FGFR FGFR (Pyrrolo[2,3-b]pyridine Target) FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Cell Proliferation, Survival, Migration, Angiogenesis ERK->Cellular_Responses AKT AKT PI3K->AKT AKT->Cellular_Responses PLCG->Cellular_Responses

Caption: Overview of the FGFR signaling cascade.

GSK-3β Signaling Pathway

GSK3b_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K AKT AKT PI3K->AKT GSK3b GSK-3β (Pyrrolo[2,3-b]pyridine Target) AKT->GSK3b Inhibits by phosphorylation (Ser9) Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits Tau Tau Protein GSK3b->Tau Phosphorylates Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis NFTs Neurofibrillary Tangles (in Alzheimer's Disease) Tau->NFTs Wnt Wnt Signaling Wnt->GSK3b Inhibits

Caption: Regulation of GSK-3β activity by insulin and Wnt signaling.

References

The Strategic Synthesis and Pivotal Role of 3-Bromo-5-iodo-7-azaindole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-iodo-7-azaindole has emerged as a highly versatile and strategically important building block in medicinal chemistry. Its unique substitution pattern on the 7-azaindole core allows for selective and sequential functionalization, making it an invaluable intermediate in the synthesis of complex molecules, particularly kinase inhibitors for oncology and treatments for neglected tropical diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of 3-bromo-5-iodo-7-azaindole, including detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in drug discovery, serving as a bioisostere for purines and indoles.[] This structural similarity allows 7-azaindole derivatives to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance binding affinity and modulate the physicochemical properties of the molecule.[]

The strategic placement of bromo and iodo substituents at the 3 and 5 positions, respectively, of the 7-azaindole core provides orthogonal handles for a variety of cross-coupling reactions. This allows for the controlled and sequential introduction of different chemical moieties, a crucial feature in the lead optimization phase of drug development.

Discovery and Synthetic Evolution

The "discovery" of 3-bromo-5-iodo-7-azaindole is not a singular event but rather an outcome of the strategic evolution of synthetic methodologies aimed at creating versatile scaffolds for medicinal chemistry. Its development has been driven by the need for efficient routes to complex, multi-substituted 7-azaindole derivatives. The synthesis generally involves a multi-step process starting from a simpler pyridine or 7-azaindole precursor.

A common synthetic pathway involves the initial bromination of the 7-azaindole core, followed by iodination. The selective introduction of these halogens is key to the utility of the final compound.

Experimental Protocols

Synthesis of 5-Bromo-7-azaindole

The synthesis of the precursor, 5-bromo-7-azaindole, can be achieved through various routes. One common method starts with 2-aminopyridine.[3]

Protocol:

  • Bromination of 2-aminopyridine: 2-aminopyridine is treated with N-bromosuccinimide (NBS) in a suitable solvent such as methanol, ethanol, or dichloromethane at a low temperature (-5 to 15 °C) to yield 5-bromo-2-aminopyridine.[3]

  • Formation of the 7-azaindole ring: The resulting 5-bromo-2-aminopyridine can then be converted to 5-bromo-7-azaindole through various methods, including a Sonogashira coupling with an acetylene equivalent followed by intramolecular cyclization.[3]

Synthesis of 3-Bromo-5-iodo-7-azaindole

While less common as a direct synthetic target, a dihalogenated azaindole with this specific substitution pattern can be conceptualized through sequential halogenation. A more synthetically practical approach involves starting with a pre-functionalized azaindole. A representative synthesis of a related key intermediate, 1-tosyl-3-iodo-5-bromo-7-azaindole, highlights the general strategies employed.[2]

Protocol for Iodination of 5-Bromo-7-azaindole:

  • N-Protection: The nitrogen of 5-bromo-7-azaindole is first protected, for example, with a tosyl group using tosyl chloride in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Iodination: The protected 5-bromo-7-azaindole is then subjected to iodination at the C3 position. This is typically achieved using an electrophilic iodine source like N-iodosuccinimide (NIS) in a solvent such as acetonitrile.[4] The reaction is often heated to facilitate completion.

  • Deprotection (if required): The protecting group can be removed under appropriate conditions (e.g., basic hydrolysis for a tosyl group) to yield 5-bromo-3-iodo-7-azaindole.

Suzuki-Miyaura Cross-Coupling Reaction

The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The C-I bond is more reactive in palladium-catalyzed cross-coupling reactions.

General Protocol:

  • Reaction Setup: In a reaction vessel, combine 3-bromo-5-iodo-7-azaindole (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv.).

  • Solvent and Catalyst: Add a suitable solvent system, often a mixture of an organic solvent like dioxane, toluene, or THF, and water.[5] Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: Under an inert atmosphere, add a palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%).[5]

  • Reaction: Heat the reaction mixture (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by flash column chromatography.

Data Presentation

The utility of 3-bromo-5-iodo-7-azaindole and its precursors is demonstrated by the high yields achieved in key synthetic transformations and the potent biological activity of the resulting derivatives.

Reaction Step Product Yield (%) Reference
Iodination of N-methyl-2-aryl-5-bromo-7-azaindoleN-methyl-2-aryl-3-iodo-5-bromo-7-azaindoleGood[4]
Suzuki Coupling at C3 of 6-chloro-3-iodo-7-azaindole3-Aryl-6-chloro-7-azaindole67-93%[6]
Suzuki Coupling at C5 of 5-bromo-7-azaindole derivative5-Aryl-7-azaindole derivative24-85%
Compound Class Target Kinase IC₅₀ / pEC₅₀ Reference
3,5-Disubstituted-7-azaindolesTrypanosoma bruceipEC₅₀ > 7.0
7-Azaindole-based inhibitorsPI3KγIC₅₀ as low as 2.5 nM
N-substituted 7-azaindolesPan-PIM kinasesPotent inhibitors[7]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow utilizing a dihalogenated 7-azaindole for sequential functionalization.

G Start 5-Bromo-7-azaindole Protect N-Protection (e.g., Tosylation) Start->Protect Iodinate C3-Iodination (NIS, Acetonitrile) Protect->Iodinate Intermediate Protected 3-Iodo-5-bromo-7-azaindole Iodinate->Intermediate Suzuki1 Suzuki Coupling 1 (Aryl Boronic Acid 1, Pd Catalyst) Intermediate->Suzuki1 More reactive C-I bond or selective conditions Intermediate2 Protected 3-Iodo-5-aryl-7-azaindole Suzuki1->Intermediate2 Suzuki2 Suzuki Coupling 2 (Aryl Boronic Acid 2, Pd Catalyst) Intermediate2->Suzuki2 Final_Protected Protected 3,5-Diaryl-7-azaindole Suzuki2->Final_Protected Deprotect Deprotection Final_Protected->Deprotect Final 3,5-Disubstituted-7-azaindole (Final Product) Deprotect->Final

Caption: Sequential Suzuki coupling on a dihalogenated 7-azaindole.

Signaling Pathways

Derivatives of 3-bromo-5-iodo-7-azaindole are potent inhibitors of several key kinases implicated in cancer. The diagrams below illustrate the signaling pathways of Anaplastic Lymphoma Kinase (ALK) and Phosphoinositide 3-kinase gamma (PI3Kγ).

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Ligand Ligand Ligand->ALK Inhibitor 7-Azaindole ALK Inhibitor Inhibitor->ALK Inhibition

Caption: Simplified ALK signaling cascade and point of inhibition.

Phosphoinositide 3-kinase gamma (PI3Kγ) Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kg PI3Kγ RTK->PI3Kg GPCR GPCR GPCR->PI3Kg PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 converts to PI3Kg->PIP2 phosphorylates PI3Kg->PIP3 converts to AKT AKT PDK1->AKT converts to mTOR mTOR AKT->mTOR converts to Downstream Downstream Effectors mTOR->Downstream converts to Cell_Response Cell Growth, Proliferation, Survival, Motility Downstream->Cell_Response converts to Inhibitor 7-Azaindole PI3Kγ Inhibitor Inhibitor->PI3Kg Inhibition

Caption: PI3Kγ signaling pathway in cancer and point of inhibition.

Conclusion

3-Bromo-5-iodo-7-azaindole stands as a testament to the power of strategic synthetic design in modern drug discovery. Its carefully orchestrated arrangement of reactive handles provides medicinal chemists with a powerful platform for the efficient synthesis and optimization of novel therapeutics. As our understanding of the molecular drivers of diseases like cancer continues to grow, the demand for versatile and strategically designed intermediates such as 3-bromo-5-iodo-7-azaindole will undoubtedly increase, solidifying its significance in the development of next-generation medicines.

References

Halogenated 7-Azaindole Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, a bioisostere of indole and purine, has emerged as a "privileged structure" in medicinal chemistry due to its versatile biological activities.[1][2] Its ability to mimic the purine core of ATP allows for effective targeting of ATP-binding sites in various enzymes, particularly kinases.[3] Halogenation of the 7-azaindole core is a key strategy employed by medicinal chemists to modulate the scaffold's physicochemical properties, such as lipophilicity and metabolic stability, and to enhance its binding affinity and selectivity for biological targets. This technical guide provides an in-depth overview of halogenated 7-azaindole scaffolds, focusing on their synthesis, biological activity as kinase inhibitors and antiviral agents, and the experimental protocols relevant to their development.

Synthesis of Halogenated 7-Azaindole Scaffolds

The introduction of halogen atoms onto the 7-azaindole ring can be achieved through various synthetic methodologies. A common approach involves the direct halogenation of the 7-azaindole core. For instance, regioselective C-3 halogenation can be achieved using N-halosuccinimides (NXS) or other electrophilic halogenating agents. Another strategy involves the synthesis of the halogenated scaffold from appropriately substituted pyridine precursors.

A patented method for the preparation of 4-substituted-7-azaindoles, including halogenated derivatives, involves the N-oxidation of 7-azaindole followed by reaction with a phosphorus oxyhalide.[4] This process allows for the specific introduction of a halogen at the 4-position of the 7-azaindole ring.

Biological Activity of Halogenated 7-Azaindole Derivatives

Halogenated 7-azaindole derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology and virology. Their efficacy as kinase inhibitors is well-documented, with compounds showing potent and selective inhibition of several key kinases implicated in cancer progression.

Kinase Inhibitory Activity

The 7-azaindole scaffold serves as an excellent hinge-binding motif in kinase inhibitors, forming crucial hydrogen bond interactions with the kinase backbone.[3] Halogen substituents can further enhance these interactions and occupy specific hydrophobic pockets within the ATP-binding site, leading to increased potency and selectivity.

Below is a summary of the reported inhibitory activities of various halogenated and non-halogenated 7-azaindole derivatives against several important kinase targets.

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
5-Fluoro-7-azaindole derivativeCdc7-[5]
4-Chloro-7-azaindole derivativec-Met20[5]
5-Chloro-3-iodo-2-aminopyridine derivativeAurora A/B-[5]
1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)ureaCDK851.3[6][7][8]
7-Azaindole derivative 8l Haspin14
7-Azaindole derivative 8g CDK9/CyclinT, HaspinDual Inhibitor[9]
7-Azaindole derivative 8h CDK9/CyclinT, HaspinDual Inhibitor[9]
3-(7-azaindolyl)-4-arylmaleimide 178d VEGFR237[10]
Azaindole derivative 13 PI3Kγ7
Azaindole derivative 14 PI3Kγ33[11]
7-Azaindolylideneimidazole derivativeUnspecified Kinase20[5]
Antiviral Activity

Recent studies have highlighted the potential of 7-azaindole derivatives as antiviral agents. A series of these compounds were identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step in viral entry.

CompoundTargetEC50 (µM)Reference
G7aSARS-CoV-2 entry9.08[12]
ASM-7SARS-CoV-2 entryPotent Activity[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of halogenated 7-azaindole scaffolds.

Synthesis Protocol: Regioselective C-3 Halogenation of 7-Azaindole

This protocol is adapted from a general procedure for C-3 chalcogenation and can be modified for halogenation by using an appropriate electrophilic halogen source.[13]

Materials:

  • 7-Azaindole

  • N-Halosuccinimide (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS))

  • Dimethyl sulfoxide (DMSO)

  • Iodine (catalyst)

  • Ethyl acetate (EtOAc)

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stirrer bar, add 7-azaindole (1.0 equiv) and DMSO.

  • Add iodine (20 mol %) to the solution and stir for 5 minutes at room temperature.

  • Add the N-halosuccinimide (1.1 equiv) to the reaction mixture.

  • Stir the reaction at 80°C for 6 hours in an open-air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water and a saturated sodium thiosulfate solution to the reaction mixture.

  • Extract the product with EtOAc (3 x).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C-3 halogenated 7-azaindole.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6]

Materials:

  • Kinase of interest

  • Substrate peptide

  • ATP

  • Halogenated 7-azaindole test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the serially diluted test compound or DMSO control to the appropriate wells.

    • Add the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a substrate/ATP mixture in kinase assay buffer.

    • Add the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biological Assay Protocol: Antiviral Activity Assay (CPE Reduction Assay)

This protocol is a general method for assessing the antiviral activity of compounds by measuring the reduction of virus-induced cytopathic effect (CPE).[14]

Materials:

  • Host cell line (e.g., HEp-2, A549)

  • Virus of interest (e.g., Respiratory Syncytial Virus - RSV)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Halogenated 7-azaindole test compound

  • 96-well microtiter plates

  • Cell viability assay reagent (e.g., MTS or MTT)

Procedure:

  • Cell Seeding: Seed the host cells in 96-well microtiter plates and allow them to adhere overnight.

  • Compound Preparation: Prepare 5-fold serial dilutions of the test compound in cell culture medium with a low percentage of FBS (e.g., 2%).

  • Infection and Treatment:

    • Add the diluted test compounds to the semi-confluent cell monolayers.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Include control wells with uninfected cells, virus-infected cells without compound (virus control), and uninfected cells with the highest concentration of the compound (toxicity control).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until the virus control wells show significant CPE (typically 3-5 days).

  • Assessment of Antiviral Activity and Cytotoxicity:

    • Assess cell viability in all wells using a suitable cell viability assay.

    • Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits virus-induced CPE by 50%.

    • Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces the viability of uninfected cells by 50%.

  • Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window for the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the mechanism of action and the development pipeline of halogenated 7-azaindole scaffolds.

Signaling Pathways

Halogenated 7-azaindole derivatives often target kinases that are key components of critical signaling pathways involved in cell proliferation, survival, and differentiation. Understanding these pathways is essential for rational drug design.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Survival, Proliferation, Growth mTORC1->Downstream Halogenated_7_Azaindole Halogenated 7-Azaindole Inhibitor Halogenated_7_Azaindole->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Mitosis Mitotic Entry Aurora_A->Mitosis Aurora_B Aurora B Mitosis->Aurora_B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Halogenated_7_Azaindole Halogenated 7-Azaindole Inhibitor Halogenated_7_Azaindole->Aurora_A Halogenated_7_Azaindole->Aurora_B

Caption: Aurora Kinase Signaling in Mitosis.

Experimental Workflow

The development of a novel drug candidate from a halogenated 7-azaindole scaffold follows a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID Identifies Potent Compounds Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Studies Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Improved Properties In_Vivo In Vivo Efficacy & Tox Lead_Opt->In_Vivo Animal Models Candidate Candidate Selection In_Vivo->Candidate Safety & Efficacy

Caption: Drug Discovery Workflow for 7-Azaindoles.

Conclusion

Halogenated 7-azaindole scaffolds represent a highly promising class of compounds in modern drug discovery. Their inherent biological activities, coupled with the fine-tuning of their properties through halogenation, make them attractive candidates for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The synthetic and analytical protocols provided in this guide, along with an understanding of the underlying biological pathways, offer a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this remarkable scaffold.

References

The Strategic Role of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with an increasing demand for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core has garnered significant attention. This guide focuses on a particularly valuable derivative, 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, a versatile building block that has become instrumental in the development of targeted therapies, particularly in the realm of kinase inhibitors for oncology and other diseases. Its unique structural and electronic properties, combined with the differential reactivity of its halogen substituents, provide a powerful platform for the synthesis of complex and biologically active molecules.

The Versatile Scaffold: this compound

This compound (also known as 5-Bromo-3-iodo-7-azaindole) is a heterocyclic compound distinguished by the presence of a pyrrole ring fused to a pyridine ring, with a bromine atom at the 3-position and an iodine atom at the 5-position. The key to its utility in medicinal chemistry lies in the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is more susceptible to nucleophilic attack and oxidative addition in metal-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position while leaving the 3-position available for subsequent modifications. This sequential and site-selective derivatization is a powerful tool for constructing diverse chemical libraries and optimizing structure-activity relationships (SAR).

The 7-azaindole core itself is a bioisostere of indole and is known to participate in hydrogen bonding interactions with protein targets, mimicking the role of the indole NH in binding. This feature, combined with the ability to introduce a wide array of substituents at the 3- and 5-positions, makes this compound a highly sought-after intermediate in drug discovery.

Synthetic Utility and Key Reactions

The primary application of this compound is as a scaffold for the synthesis of more complex molecules through various cross-coupling reactions. The differential reactivity of the halogens allows for a stepwise approach to introduce different functionalities.

Selective Cross-Coupling at the 5-Position

The greater reactivity of the C-I bond enables selective Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions at the 5-position. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, which can be crucial for modulating the pharmacological properties of the final compound.

Subsequent Functionalization at the 3-Position

Following the modification at the 5-position, the less reactive C-Br bond at the 3-position can be targeted for a second cross-coupling reaction. This provides an avenue to introduce another set of diverse substituents, further expanding the chemical space and allowing for fine-tuning of the molecule's activity and selectivity.

Applications in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been successfully employed to develop inhibitors for several important kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For instance, compound 4h from a recent study demonstrated impressive inhibitory activity against multiple FGFR isoforms.

TRAF2- and NCK-Interacting Kinase (TNIK) Inhibitors

TNIK is a key regulator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, with some compounds exhibiting IC50 values in the low nanomolar range.

Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibitors

The IGF-1R signaling pathway is involved in cell growth and survival, and its overactivation is associated with tumor progression and resistance to therapy. Exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines has led to the discovery of novel and potent IGF-1R tyrosine kinase inhibitors.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against TNIK

Compound SeriesTNIK IC50 Range (nM)
Substituted 1H-pyrrolo[2,3-b]pyridines< 1

Table 3: Inhibitory Activity of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines against IGF-1R

Compound SeriesIGF-1R Enzymatic Assay PotencyCellular Mechanistic Assay Potency
Novel PyrrolopyridinesNanomolarNanomolar

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of the core scaffold involves the iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF in a reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound derivative (iodide or bromide)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the this compound derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, add the test compound dilutions, recombinant kinase, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature for a defined period.

  • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the context in which these compounds operate and the processes by which they are evaluated, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine Derivative Pyrrolopyridine->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

TNIK_Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds BetaCatenin β-catenin Frizzled->BetaCatenin Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates TNIK TNIK TNIK->TCF_LEF Phosphorylates Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine Derivative Pyrrolopyridine->TNIK Inhibits

Caption: Role of TNIK in the Wnt signaling pathway.

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K RAS RAS IRS->RAS AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellSurvival Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine Derivative Pyrrolopyridine->IGF1R Inhibits

Caption: Overview of the IGF-1R signaling cascade.

Experimental_Workflow Synthesis Synthesis of 3-Br-5-I-pyrrolo[2,3-b]pyridine Derivatization Derivatization via Cross-Coupling Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification InVitroKinase In Vitro Kinase Assay Purification->InVitroKinase CellProliferation Cell Proliferation Assay Purification->CellProliferation SAR SAR Analysis & Lead Optimization InVitroKinase->SAR CellProliferation->SAR SAR->Derivatization Iterative Design InVivo In Vivo Studies (e.g., Xenograft) SAR->InVivo

Caption: Typical workflow for drug discovery using the core scaffold.

Conclusion

This compound is a powerful and versatile scaffold in medicinal chemistry. Its unique chemical properties enable the efficient and selective synthesis of diverse libraries of compounds. The demonstrated success of its derivatives as potent kinase inhibitors highlights its significance in the development of targeted therapies for cancer and other diseases. The continued exploration of this privileged scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles, further solidifying its role as a cornerstone in modern drug discovery.

The Pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies. This technical guide provides a comprehensive overview of the pyrrolo[2,3-b]pyridine core, including its synthesis, diverse biological activities, and its profound impact on drug discovery, particularly in the realm of kinase inhibition for oncology and the treatment of inflammatory and neurodegenerative diseases. This document serves as a resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and a visual representation of relevant signaling pathways to facilitate further exploration and application of this versatile heterocyclic system.

Introduction to the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine is a bicyclic aromatic heterocycle that is isosteric to indole, with a nitrogen atom replacing the C7 carbon.[1] This substitution significantly alters the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and solubility, often leading to improved pharmacokinetic profiles and target engagement compared to its indole counterparts.[2][3] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold can act as both a hydrogen bond acceptor and donor, respectively, mimicking the hinge-binding interactions of adenine in ATP.[4] This characteristic has made it a highly effective hinge-binding motif for a vast number of protein kinase inhibitors.[4] The versatility of the pyrrolo[2,3-b]pyridine core is further underscored by its presence in several FDA-approved drugs and numerous clinical candidates targeting a wide array of diseases.[5][6]

Synthesis of the Pyrrolo[2,3-b]pyridine Core

A variety of synthetic routes to the pyrrolo[2,3-b]pyridine core have been developed, allowing for the introduction of diverse substituents at various positions. Common strategies often begin with appropriately substituted pyridine precursors.

General Synthetic Strategies

Several established methods for the synthesis of 7-azaindoles include:

  • Fischer Indole Synthesis: While a classic method for indole synthesis, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring.[3]

  • Bartoli Indole Synthesis: This method, involving the reaction of nitro-pyridines with vinyl magnesium bromide, is a more effective approach for constructing the 7-azaindole scaffold.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches frequently employ palladium-catalyzed reactions, such as the Sonogashira coupling of an o-haloaminopyridine with a terminal alkyne, followed by an intramolecular cyclization.[7] This strategy offers high yields and functional group tolerance.

  • Domino Reactions: One-pot domino reactions have been developed for the selective synthesis of 7-azaindoles from readily available starting materials like 2-fluoro-3-methylpyridine and arylaldehydes.[3]

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This protocol outlines a common method for the preparation of a key intermediate in the synthesis of many pyrrolo[2,3-b]pyridine derivatives.

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-4(7H)-one

  • N,N-Dimethylformamide (DMF)

  • Methanesulfonyl chloride (MsCl)

  • 5 M Sodium hydroxide (NaOH) solution

  • Crushed ice

  • Standard laboratory glassware and stirring equipment

  • Filtration apparatus

Procedure:

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one in DMF at 52 °C, add methanesulfonyl chloride dropwise.

  • Heat the reaction mixture to 72 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice.

  • Neutralize the mixture with a 5 M NaOH solution.

  • Collect the resulting solid by filtration.

  • Wash the solid with water and dry under vacuum to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Biological Activities and Therapeutic Applications

The pyrrolo[2,3-b]pyridine core is a versatile scaffold that has been incorporated into inhibitors of a wide range of biological targets, leading to the development of therapies for numerous diseases.

Kinase Inhibition in Oncology

The ability of the 7-azaindole nucleus to mimic ATP binding has made it a highly successful scaffold for the development of kinase inhibitors in cancer therapy.[4]

Mutations in the BRAF kinase, particularly the V600E mutation, are prevalent in various cancers, including melanoma.[8] Pyrrolo[2,3-b]pyridine-based compounds have been developed as potent BRAF V600E inhibitors.[9][10]

  • Signaling Pathway: BRAF is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth.[8]

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->BRAF

BRAF/MEK/ERK Signaling Pathway Inhibition

Aberrant FGFR signaling is implicated in various cancers.[4] Several pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.[11][12][13]

  • Signaling Pathway: Ligand binding to FGFRs induces receptor dimerization and autophosphorylation, activating downstream pathways such as RAS-MEK-ERK and PI3K-Akt, which promote cell proliferation and angiogenesis.[4]

FGFR_Signaling_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

FGFR Signaling Pathway Inhibition

The pyrrolo[2,3-b]pyridine scaffold has also been successfully employed to develop inhibitors against a range of other kinases implicated in cancer, including:

  • Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator involved in colorectal cancer.[14]

  • Traf2 and NCK-Interacting Kinase (TNIK): A key regulator of the Wnt signaling pathway, which is often dysregulated in cancer.[15]

  • Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that controls cell growth and survival.[16]

Anti-inflammatory and Immunomodulatory Agents

The pyrrolo[2,3-b]pyridine core is also a key feature in drugs targeting inflammatory and autoimmune diseases.

JAKs are critical for cytokine signaling that drives immune responses. Pyrrolo[2,3-b]pyridine derivatives have been developed as selective JAK inhibitors for the treatment of diseases like rheumatoid arthritis and psoriasis.

  • Signaling Pathway: Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK

JAK/STAT Signaling Pathway Inhibition

PDE4B is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4B increases cAMP levels, leading to a reduction in inflammation. Pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[17]

Neurodegenerative Diseases

The pyrrolo[2,3-b]pyridine scaffold is also being explored for the treatment of neurodegenerative disorders like Alzheimer's disease.

GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against GSK-3β.

  • Signaling Pathway: In Alzheimer's disease, dysregulation of pathways like Wnt and PI3K/Akt can lead to the overactivation of GSK-3β. This results in the formation of neurofibrillary tangles from hyperphosphorylated tau and contributes to amyloid plaque formation.

GSK3B_Signaling_Pathway Wnt Wnt Signaling GSK3B GSK-3β Wnt->GSK3B Inhibits PI3K_Akt PI3K/Akt Signaling PI3K_Akt->GSK3B Inhibits Tau Tau Protein GSK3B->Tau Phosphorylates APP Amyloid Precursor Protein (APP) GSK3B->APP Modulates Cleavage Hyper_Tau Hyperphosphorylated Tau Tau->Hyper_Tau NFT Neurofibrillary Tangles Hyper_Tau->NFT ABeta Amyloid-β Production APP->ABeta Plaques Amyloid Plaques ABeta->Plaques Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->GSK3B

GSK-3β Signaling in Alzheimer's Disease

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrrolo[2,3-b]pyridine derivatives against various biological targets.

Table 1: Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors in Oncology

Compound IDTarget KinaseIC50 (nM)Reference
35 V600E-BRAF80[10]
34e V600E-BRAF85[10]
4h FGFR17[13]
4h FGFR29[13]
4h FGFR325[13]
25 FGFR451.6[18]
H1 CDK835.2[19]
Compound 16 TNIK<1[15]

Table 2: Pyrrolo[2,3-b]pyridine Derivatives as Inhibitors for Inflammatory and Neurodegenerative Diseases

Compound IDTargetIC50 (nM)Reference
11h PDE4B110[17]
7 PDE4B480[17]
41 GSK-3β0.22
46 GSK-3β0.26
54 GSK-3β0.24

Key Experimental Protocols

This section provides generalized protocols for key in vitro assays used to characterize the biological activity of pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay, e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., BRAF, FGFR1, CDK8, etc.)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Include a vehicle control (DMSO) and a "no enzyme" control.

  • Reaction Setup: To the wells of the microplate, add the serially diluted test compounds or controls. Add the diluted kinase enzyme solution to each well (except the "no enzyme" control).

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a master mix of the substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence ("no enzyme" control). Normalize the data to the vehicle control (100% activity). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (relevant to the kinase target)

  • Cell culture medium and supplements

  • Test compounds (pyrrolo[2,3-b]pyridine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 or IC50 value.

Experimental_Workflow Synthesis Synthesis of Pyrrolo[2,3-b]pyridine Derivatives Purification Purification and Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Assay Purification->KinaseAssay CellAssay Cell-Based Proliferation Assay Purification->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR Lead Lead Compound Identification SAR->Lead

General Drug Discovery Workflow

Structure-Activity Relationship (SAR) Insights

The extensive research on pyrrolo[2,3-b]pyridine derivatives has yielded valuable SAR insights. For kinase inhibitors, the 7-azaindole core typically occupies the adenine-binding pocket, forming hydrogen bonds with the hinge region of the kinase. Substitutions at various positions on the scaffold are crucial for achieving potency and selectivity. For instance, in the development of PDE4B inhibitors, modifications to the amide portion of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides significantly influenced both activity and selectivity over the PDE4D isoform.[17] Similarly, for FGFR inhibitors, introducing a trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring was explored to form a hydrogen bond with the gatekeeper residue, thereby enhancing potency.[12]

Conclusion and Future Perspectives

The pyrrolo[2,3-b]pyridine core has unequivocally established its significance in drug discovery, evidenced by the successful development of numerous clinical candidates and marketed drugs. Its adaptability as a scaffold for targeting a diverse array of proteins, particularly kinases, highlights its immense potential. Future research will likely focus on the development of more selective inhibitors to minimize off-target effects and the exploration of novel therapeutic applications beyond the current focus on oncology and inflammation. The continued refinement of synthetic methodologies will undoubtedly facilitate the generation of more complex and diverse libraries of pyrrolo[2,3-b]pyridine derivatives, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles. This enduring scaffold is poised to remain a central theme in medicinal chemistry for the foreseeable future.

References

The Strategic Utility of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure" in this endeavor, capable of mimicking the adenine hinge-binding motif of ATP to effectively target the active site of numerous kinases. Among the various derivatives of this scaffold, 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine stands out as a uniquely versatile and powerful building block. Its dihalogenated nature, featuring bromine and iodine at the C3 and C5 positions respectively, allows for selective and sequential functionalization through modern cross-coupling methodologies. This strategic handle enables the precise construction of 3,5-disubstituted 7-azaindole libraries, which have yielded potent inhibitors against a range of critical kinase targets.

This technical guide provides an in-depth overview of the application of this compound in the design and synthesis of kinase inhibitors. It details the synthetic strategies, presents key biological data for derived compounds, and outlines the experimental protocols for their synthesis and evaluation. Furthermore, it visualizes the critical signaling pathways targeted by these inhibitors, offering a comprehensive resource for researchers in the field.

The Synthetic Advantage of Differential Halogen Reactivity

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the carbon-bromine bond. This reactivity difference allows for a regioselective, two-step diversification of the 7-azaindole core. Typically, the C3 position is functionalized first via a reaction at the iodo-substituent, followed by a subsequent coupling reaction at the C5 bromo-position. This sequential approach is fundamental to creating a diverse array of 3,5-disubstituted analogs for structure-activity relationship (SAR) studies.

A common synthetic strategy involves the initial protection of the pyrrole nitrogen, often with a tosyl or benzenesulfonyl group, to enhance stability and prevent side reactions. This is followed by two successive Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties at the C3 and C5 positions. The protecting group is then removed under basic conditions to yield the final 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine derivatives.

Application in the Development of Potent Kinase Inhibitors

The 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of inhibitors targeting a variety of kinases. The substituents at the C3 and C5 positions can be tailored to occupy different pockets within the ATP-binding site, thereby modulating the potency and selectivity of the inhibitor.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, aberrant Trk signaling has been implicated in the progression of various cancers. A series of 3,5-disubstituted 7-azaindoles have been designed and synthesized as potent Trk inhibitors.[1] These compounds have demonstrated not only significant anticancer activity but also antiangiogenic effects.[1]

Cyclin-Dependent Kinase 9 (CDK9) and Haspin Kinase Inhibitors

CDK9, in complex with Cyclin T, is a key regulator of transcription elongation. Its inhibition has emerged as a promising strategy in oncology. Haspin kinase is essential for proper chromosome alignment during mitosis. Dual inhibitors of CDK9 and Haspin could offer a synergistic anticancer effect. Researchers have discovered 7-azaindole derivatives bearing benzocycloalkanone motifs that act as potent inhibitors of both CDK9/CyclinT and Haspin kinase.[2]

Other Kinase Targets

The versatility of the 3,5-disubstituted 7-azaindole scaffold extends to a range of other important kinase targets. Studies have reported the development of potent inhibitors for:

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): A key player in cell growth and survival, with several 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines demonstrating nanomolar potency.[3]

  • Traf2 and Nck-interacting kinase (TNIK): A serine/threonine kinase involved in Wnt signaling, with some 1H-pyrrolo[2,3-b]pyridine derivatives showing IC50 values lower than 1 nM.[4]

Quantitative Data: Biological Activity of 3,5-Disubstituted 1H-pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the in vitro inhibitory activities of selected 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. This data highlights the potential of this scaffold in generating highly potent kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
8l Haspin14[2]
8g CDK9/CyclinT1000[2]
8h CDK9/CyclinT1000[2]
Various TNIK<1[4]
Various IGF-1RNanomolar range[3]
Various TrkAPotent Inhibition[1]

Signaling Pathways and Experimental Workflows

Understanding the cellular context in which these inhibitors function is crucial for their development. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 7-azaindole-based inhibitors and a general experimental workflow for their synthesis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation) ERK->Transcription Activates Inhibitor 7-Azaindole Inhibitor Inhibitor->RAF Inhibits

Caption: The RAF-MEK-ERK (MAPK) signaling pathway and a potential point of inhibition.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Transcription Gene Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway, a target for 7-azaindole inhibitors.

Synthetic_Workflow Start 3-Bromo-5-iodo- 1H-pyrrolo[2,3-b]pyridine Protect N-Protection (e.g., Tosylation) Start->Protect Suzuki1 Suzuki Coupling 1 (at C3-Iodo) Protect->Suzuki1 Purify1 Purification Suzuki1->Purify1 Intermediate 3-Aryl-5-bromo- N-protected-7-azaindole Suzuki2 Suzuki Coupling 2 (at C5-Bromo) Intermediate->Suzuki2 Purify2 Purification Suzuki2->Purify2 Deprotect Deprotection Purify3 Purification Deprotect->Purify3 Final 3,5-Disubstituted Kinase Inhibitor Purify1->Intermediate Purify2->Deprotect Purify3->Final

Caption: A general experimental workflow for synthesizing 3,5-disubstituted kinase inhibitors.

Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted-1H-pyrrolo[2,3-b]pyridines

The following is a representative, general protocol for the synthesis of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines starting from the dihalogenated precursor. Note that specific conditions, including catalyst, base, solvent, and temperature, may require optimization for individual substrates.

Step 1: N-Protection of this compound

  • To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base like triethylamine (TEA, 1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (tosyl chloride, 1.2 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-tosyl-3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 2: First Suzuki-Miyaura Coupling (at the C3 position)

  • To a reaction vessel, add N-tosyl-3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid or pinacol ester (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 3:1 dioxane:water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring for the consumption of the starting material.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 3-substituted-5-bromo intermediate.

Step 3: Second Suzuki-Miyaura Coupling (at the C5 position)

  • Repeat the procedure from Step 2, using the 3-substituted-5-bromo intermediate (1.0 equiv.) and a different aryl or heteroaryl boronic acid or pinacol ester (1.2 equiv.).

  • Adjust the reaction conditions as necessary based on the reactivity of the substrates.

  • After purification, this step yields the fully substituted N-tosyl-3,5-di(hetero)aryl-1H-pyrrolo[2,3-b]pyridine.

Step 4: Deprotection

  • Dissolve the N-tosylated product from Step 3 in a suitable solvent mixture, such as dioxane and methanol.

  • Add an aqueous solution of a strong base, for example, 2M sodium hydroxide (NaOH).

  • Heat the mixture to reflux (e.g., 100-110 °C) for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture, neutralize with an acid (e.g., 1M HCl), and extract the product with an organic solvent.

  • Wash the organic layers, dry, and concentrate.

  • Purify the final product by flash column chromatography or recrystallization to yield the desired 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay. A variety of formats are available, including those based on fluorescence, luminescence, or radioactivity. The following is a general protocol for a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations. Prepare the kinase, substrate, and ATP solutions in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Kinase Reaction: In a 96-well or 384-well plate, add a small volume of the serially diluted test compound or a DMSO control to each well. Add the kinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiation and Incubation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding a commercial ATP detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent typically works in two steps: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP and using the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can be calculated by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and strategically important building block for the synthesis of kinase inhibitors. Its differential halogen reactivity enables the efficient and regioselective construction of diverse 3,5-disubstituted 7-azaindole libraries. The compounds derived from this scaffold have demonstrated potent inhibitory activity against a range of clinically relevant kinases, underscoring the potential of this approach in the development of novel therapeutics. The synthetic and assay protocols provided herein offer a practical guide for researchers aiming to leverage this versatile platform in their drug discovery efforts. The continued exploration of the chemical space accessible from this building block is poised to yield new and improved kinase inhibitors for the treatment of cancer and other diseases.

References

The Intricate Dance of Halogens: A Technical Guide to the Reactivity of Di-halogenated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its bioisosteric relationship with indole and purine allows for favorable interactions with a multitude of biological targets. The introduction of two halogen atoms onto this scaffold provides medicinal chemists with a powerful tool for fine-tuning molecular properties and serves as a versatile handle for a variety of cross-coupling reactions. This technical guide delves into the reactivity of di-halogenated 7-azaindoles, providing a comprehensive overview of key transformations, detailed experimental protocols, and an exploration of their relevance in drug discovery.

Regioselective Reactivity in Cross-Coupling Reactions

The reactivity of di-halogenated 7-azaindoles in palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the halogen and its position on the bicyclic ring system. Generally, the order of reactivity for halogens in these reactions is I > Br > Cl. This differential reactivity allows for selective and sequential functionalization of the 7-azaindole core.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, and it has been effectively applied to di-halogenated 7-azaindoles to introduce aryl and heteroaryl moieties. The regioselectivity of this reaction is dictated by the relative reactivity of the carbon-halogen bonds.

A one-pot, two-step Suzuki-Miyaura coupling has been successfully employed for the synthesis of 3,6-diaryl-7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles. The greater reactivity of the C-I bond allows for the selective introduction of the first aryl group at the C3 position, followed by a second coupling at the C6 position by modifying the reaction conditions.

Table 1: Yields of Mono- and Di-arylated 7-Azaindoles via One-Pot Suzuki-Miyaura Coupling [1]

C3-Aryl Boronic Acid (Ar¹)C6-Aryl Boronic Acid (Ar²)Mono-arylated Product (10) Yield (%)Di-arylated Product (11/12) Yield (%)
Phenylboronic acid4-Methoxyphenylboronic acid8588
4-Methylphenylboronic acid4-Methoxyphenylboronic acid8975
3-Methylphenylboronic acid4-Methoxyphenylboronic acid9372
4-Methoxyphenylboronic acid4-Methoxyphenylboronic acid9385
4-Fluorophenylboronic acid4-Methoxyphenylboronic acid7965
3,5-Bis(trifluoromethyl)phenylboronic acid4-Methoxyphenylboronic acid6743
Naphthylboronic acid4-Methoxyphenylboronic acid92-
Benzo[d][2][3]dioxoleboronic acid4-Methoxyphenylboronic acid76-
Phenylboronic acid3-Thienylboronic acid8555
Phenylboronic acid4-Pyridylboronic acid8560

Yields are for the isolated products.

Experimental Workflow for One-Pot Suzuki-Miyaura Coupling

cluster_step1 Step 1: C3-Arylation cluster_step2 Step 2: C6-Arylation start 6-chloro-3-iodo-N-protected-7-azaindole + Ar¹B(OH)₂ reagents1 Pd₂(dba)₃ (5 mol%) SPhos (5 mol%) Cs₂CO₃ (2 equiv) Toluene/Ethanol (1:1), 60 °C start->reagents1 product1 Mono-arylated intermediate reagents1->product1 reagents2 Pd₂(dba)₃ (10 mol%) SPhos (20 mol%) Ar²B(OH)₂, 110 °C product1->reagents2 product2 3,6-Diaryl-7-azaindole reagents2->product2 cluster_nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT (Dimer) stat->stat_p Dimerization gene Gene Transcription stat_p->gene Translocation nucleus Nucleus inhibitor Di-halogenated 7-Azaindole Inhibitor inhibitor->jak Inhibition stress Stress Stimuli (e.g., UV, Cytokines) mkk MKK3/6 stress->mkk Activation p38 p38 MAPK mkk->p38 Phosphorylation substrate Downstream Substrates p38->substrate Phosphorylation response Inflammatory Response substrate->response inhibitor Di-halogenated 7-Azaindole Inhibitor inhibitor->p38 Inhibition

References

Methodological & Application

Application Notes: Synthesis and Utility of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-5-iodo-7-azaindole, is a versatile heterocyclic building block crucial in the fields of medicinal chemistry and materials science. The differential reactivity of the bromine and iodine substituents allows for selective functionalization through various cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecular architectures. This document provides a detailed protocol for the synthesis of this compound and highlights its application as a scaffold for kinase inhibitors.

Key Applications

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of several protein kinases. Aberrant activation of kinase signaling pathways is a hallmark of many diseases, including cancer. The unique structural and electronic properties of this scaffold make it an excellent starting point for the development of targeted therapeutics.

Notably, compounds bearing the 1H-pyrrolo[2,3-b]pyridine motif have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival.[1] Its dysregulation is implicated in the progression of various cancers.[2] By targeting FGFR, inhibitors based on the this compound scaffold can modulate downstream signaling cascades, such as the RAS-MEK-ERK and PI3K-AKT pathways, to induce apoptosis and inhibit tumor growth.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepStarting MaterialProductReagent(s)SolventYield (%)Molecular Weight ( g/mol )CAS Number
11H-pyrrolo[2,3-b]pyridine3-Bromo-1H-pyrrolo[2,3-b]pyridineCopper(II) Bromide (CuBr₂)Acetonitrile~90 (estimated)197.0374420-15-8
23-Bromo-1H-pyrrolo[2,3-b]pyridineThis compoundN-Iodosuccinimide (NIS)Acetonitrile69322.93900514-06-9

Experimental Protocols

Step 1: Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is based on a mild and efficient method for the regioselective bromination of azaindoles using copper(II) bromide.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile (CH₃CN)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile, add copper(II) bromide (1.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of this compound

This protocol is adapted from the iodination of a similar 7-azaindole derivative using N-Iodosuccinimide (NIS).[5]

Materials:

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

  • Heating mantle or oil bath with temperature control

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 3-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 2 hours.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield this compound.[5]

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination start1 1H-pyrrolo[2,3-b]pyridine reagent1 CuBr2, Acetonitrile start1->reagent1 Reacts with product1 3-Bromo-1H-pyrrolo[2,3-b]pyridine reagent1->product1 Yields start2 3-Bromo-1H-pyrrolo[2,3-b]pyridine product1->start2 Proceeds to reagent2 NIS, Acetonitrile, 50°C start2->reagent2 Reacts with product2 This compound reagent2->product2 Yields

Caption: Synthetic workflow for this compound.

FGFR Signaling Pathway Inhibition

FGFR_Pathway cluster_ras_mek_erk RAS-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway FGF FGF FGFR FGFR FGF->FGFR Binds to Ras Ras FGFR->Ras PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Inhibitor This compound Derivative Inhibitor->FGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PKC PKC PLCg->PKC PKC->CellResponse

Caption: Inhibition of the FGFR signaling pathway by a pyrrolo[2,3-b]pyridine derivative.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective and sequential Suzuki-Miyaura cross-coupling reactions of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-5-iodo-7-azaindole. This versatile building block allows for the stepwise introduction of different substituents at the 5- and 3-positions of the 7-azaindole core, a privileged scaffold in medicinal chemistry.

The protocols outlined below are based on established methodologies for dihalogenated 7-azaindoles and leverage the differential reactivity of the carbon-iodine and carbon-bromine bonds, where the C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling.[1] This chemoselectivity enables a controlled, stepwise synthesis of diverse 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine derivatives.

Selective Suzuki Coupling at the 5-Position (C-I)

The initial Suzuki coupling is performed under conditions that favor the reaction at the more reactive 5-iodo position, leaving the 3-bromo position intact for subsequent functionalization.

Experimental Protocol: General Procedure for Selective 5-Arylation

A mixture of this compound (1.0 eq.), the corresponding aryl- or heteroarylboronic acid or pinacol ester (1.2-1.5 eq.), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (0.05-0.1 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is prepared in a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).[1] The reaction vessel is thoroughly degassed and backfilled with an inert atmosphere (e.g., nitrogen or argon). The mixture is then heated, often with microwave irradiation, to a temperature ranging from 80 to 120 °C. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 3-bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine derivative.

Summary of Reaction Conditions and Yields for 5-Arylation

The following table summarizes typical conditions and expected yields for the selective Suzuki coupling at the 5-position with various boronic acids, based on analogous reactions with 3-iodo-5-bromo-7-azaindole.[1]

EntryBoronic Acid/EsterCatalyst (mol%)Base (eq.)SolventTemp. (°C)TimeYield (%)
11-Methyl-4-pyrazoleboronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂ (10)K₂CO₃ (3.0)Dioxane/H₂O (3:1)854 h83-93
2Phenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (10)K₂CO₃ (3.0)Dioxane/H₂O (3:1)8010 min (µw)~70-80
34-Methoxyphenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (10)K₂CO₃ (3.0)Dioxane/H₂O (3:1)8010 min (µw)~75-85
43-Fluorophenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (10)K₂CO₃ (3.0)Dioxane/H₂O (3:1)8010 min (µw)~70-80

Yields are estimated based on reported data for similar substrates and may vary.

Suzuki Coupling at the 3-Position (C-Br)

Following the successful arylation at the 5-position, the resulting 3-bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine can undergo a second Suzuki coupling to introduce a substituent at the 3-position. Often, the pyrrole nitrogen is protected (e.g., with a tosyl group) prior to the second coupling to improve solubility and reactivity.[1]

Experimental Protocol: General Procedure for 3-Arylation

To a solution of the 3-bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine (1.0 eq., optionally N-protected) in a degassed solvent such as a dioxane/water mixture, the desired boronic acid or ester (1.2-2.0 eq.), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ or Pd₂(dba)₃ with a ligand like SPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃) are added. The reaction is heated under an inert atmosphere at temperatures typically ranging from 80 to 110 °C until the starting material is consumed.[1][2] After cooling, the reaction is worked up as described for the 5-arylation. If an N-protecting group was used, a subsequent deprotection step (e.g., with aqueous NaOH for a tosyl group) is required to yield the final 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine.[1]

Summary of Reaction Conditions and Yields for 3-Arylation

The table below provides representative conditions for the Suzuki coupling at the 3-bromo position of a 5-substituted 7-azaindole.

EntrySubstrateBoronic Acid/EsterCatalyst (mol%)Base (eq.)SolventTemp. (°C)Yield (%)
1N-Tosyl-3-bromo-5-aryl-azaindoleVarious arylboronic acidsPdCl₂(dppf)·CH₂Cl₂ (10)K₂CO₃ (3.0)Dioxane/H₂O (3:1)8056-73
2N-Protected 6-chloro-3-aryl-azaindoleVarious arylboronic acidsPd₂(dba)₃ (10) / SPhos (20)Cs₂CO₃ (2.0)Toluene/Ethanol (1:1)11043-88

Yields are based on reported data for analogous systems and serve as a guideline.[1][2]

Visualizing the Workflow and Key Relationships

To better illustrate the process, the following diagrams outline the experimental workflow and the general mechanism of the Suzuki-Miyaura coupling.

G cluster_workflow Experimental Workflow for Sequential Suzuki Coupling A Start: this compound B Step 1: Selective Suzuki Coupling at C5 (Aryl Boronic Acid 1, Pd Catalyst, Base) A->B C Intermediate: 3-Bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine B->C D Optional: N-Protection (e.g., Tosyl Chloride) C->D F Step 2: Suzuki Coupling at C3 (Aryl Boronic Acid 2, Pd Catalyst, Base) C->F Direct Coupling E N-Protected Intermediate D->E E->F G Protected Product: 1-Protected-3,5-diaryl-1H-pyrrolo[2,3-b]pyridine F->G H Final Step: Deprotection (if applicable) G->H I Final Product: 3,5-Disubstituted-1H-pyrrolo[2,3-b]pyridine H->I

Caption: Sequential Suzuki coupling workflow for this compound.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination Product R-R' PdII_R_R1->Product R-R' RedElim->Pd0 Reactants R-X + R'-B(OR)₂ Reactants->PdII_RX R-X Base Base Base->PdII_R_R1 R'-B(OR)₂

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: Selective Buchwald-Hartwig Amination of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-01

For Research Use Only.

Abstract

This application note describes a detailed protocol for the selective mono-amination of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The inherent reactivity difference between aryl iodides and aryl bromides allows for the chemoselective formation of a C-N bond at the 5-position while preserving the bromine atom at the 3-position for subsequent functionalization. This method provides a robust pathway to synthesize versatile 5-amino-3-bromo-7-azaindole derivatives, which are key intermediates in medicinal chemistry and drug discovery.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals. The ability to selectively functionalize different positions on this heterocyclic core is crucial for the development of new chemical entities. The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[1] For dihalogenated substrates like this compound, achieving selective functionalization is highly desirable.

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is highly dependent on the carbon-halogen bond strength. The general order of reactivity is C-I > C-Br > C-Cl.[2] This reactivity gradient can be exploited to achieve selective amination at the more reactive C-I bond under carefully controlled conditions, leaving the C-Br bond intact for future transformations. This note provides representative conditions and a detailed protocol for this selective transformation.

Reaction Principle

The core of this protocol relies on the higher reactivity of the aryl iodide at the C-5 position compared to the aryl bromide at the C-3 position. By using appropriate catalytic systems and controlling the reaction conditions, the palladium catalyst will preferentially undergo oxidative addition into the C-I bond, leading to the selective formation of the 5-amino product.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the selective mono-amination of di-halogenated aromatic compounds, illustrating the feasibility of targeting the C-I bond in the presence of a C-Br bond.[2][3]

EntryAmine (R-NH₂)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100123-Bromo-5-(morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine~85-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane110163-Bromo-5-(phenylamino)-1H-pyrrolo[2,3-b]pyridine~80-90
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH100125-(Benzylamino)-3-bromo-1H-pyrrolo[2,3-b]pyridine~80-90
4n-HexylaminePd-G3-XPhos (2)(none)LHMDSTHF8083-Bromo-5-(hexylamino)-1H-pyrrolo[2,3-b]pyridine~85-95

*Yields are estimated based on typical outcomes for selective amination of iodo/bromo arenes and may vary.

Visualizations

Logical Workflow for Selective Amination

The following diagram illustrates the selective nature of the Buchwald-Hartwig amination on the dihalogenated substrate.

G start 3-Bromo-5-iodo- 1H-pyrrolo[2,3-b]pyridine reagents Buchwald-Hartwig Conditions (Pd Catalyst, Ligand, Base) + Amine (R₂NH) start->reagents product_major Major Product: 5-Amino-3-bromo- 1H-pyrrolo[2,3-b]pyridine reagents->product_major Selective C-I Amination (Favored Pathway) product_minor Minor/Trace Product: 3-Amino-5-iodo- 1H-pyrrolo[2,3-b]pyridine reagents->product_minor C-Br Amination (Disfavored) diamination Di-amination Product (under forcing conditions) product_major->diamination Further Reaction

Caption: Logical diagram of selective C-I over C-Br amination.

General Buchwald-Hartwig Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed C-N bond formation.

BHCycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition Complex (Ar)(PdII)L₂(X) pd0->ox_add ox_add_step Oxidative Addition amide_complex Amido Complex (Ar)(PdII)L₂(NR₂) ox_add->amide_complex amine_binding Amine Binding & Deprotonation amide_complex->pd0 product Ar-NR₂ (Product) amide_complex->product reductive_elim Reductive Elimination sub_in Ar-I sub_in->ox_add amine_in R₂NH, Base amine_in->amide_complex

References

Application Notes and Protocols for the Selective Functionalization of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-5-iodo-7-azaindole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure features two different halogen atoms at positions 3 and 5, offering a valuable platform for selective and sequential functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for the controlled introduction of various substituents, enabling the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the selective functionalization of this scaffold.

The pyrrolo[2,3-b]pyridine core is a prominent motif in numerous biologically active compounds, including kinase inhibitors. The ability to precisely modify this core at different positions is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Principle of Selectivity

The selective functionalization of this compound is primarily based on the greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions. The oxidative addition of a Pd(0) catalyst to the C-I bond is significantly faster than to the C-Br bond. This rate difference allows for selective reactions at the 5-position while leaving the 3-bromo position intact for subsequent transformations. This orthogonal reactivity is the key to the stepwise elaboration of the molecule.

N-Protection Strategies

To prevent potential side reactions and improve solubility, the pyrrole nitrogen of this compound is often protected prior to cross-coupling reactions. The choice of protecting group can influence the reactivity and stability of the substrate. Common protecting groups for pyrroles include sulfonyl derivatives (e.g., tosyl) and silyl ethers (e.g., triisopropylsilyl). The selection of a suitable protecting group should be compatible with the subsequent reaction conditions and easily removable when desired.[1]

Selective Functionalization at the C-5 Position

The more reactive iodo group at the C-5 position allows for a variety of selective cross-coupling reactions. Below are protocols for some of the most common transformations.

Table 1: Summary of Selective C-5 Functionalization Reactions
Reaction TypeCoupling PartnerProductTypical Yield (%)
Suzuki CouplingArylboronic Acid3-Bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine70-95%
Sonogashira CouplingTerminal Alkyne3-Bromo-5-alkynyl-1H-pyrrolo[2,3-b]pyridine75-90%
Buchwald-Hartwig AminationAmine3-Bromo-5-amino-1H-pyrrolo[2,3-b]pyridine60-85%
Experimental Protocols for C-5 Functionalization

Protocol 1: Selective Suzuki-Miyaura Coupling at C-5

This protocol describes the selective coupling of an arylboronic acid at the 5-position.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ (0.05 eq)

    • K₂CO₃ (2.0 eq)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add this compound, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 3-bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine.[2]

Protocol 2: Selective Sonogashira Coupling at C-5

This protocol details the introduction of an alkynyl group at the 5-position.

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • PdCl₂(PPh₃)₂ (0.03 eq)

    • CuI (0.05 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous DMF or THF

  • Procedure:

    • In a flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous solvent and triethylamine via syringe.

    • Add the terminal alkyne dropwise.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-6 hours, monitoring by TLC or LC-MS.[3]

    • After completion, dilute the reaction with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the 3-bromo-5-alkynyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 3: Selective Buchwald-Hartwig Amination at C-5

This protocol describes the amination at the 5-position.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • Xantphos (0.04 eq)

    • Cs₂CO₃ (1.5 eq)

    • Anhydrous 1,4-dioxane or toluene

  • Procedure:

    • To a Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under an inert atmosphere.

    • Add the anhydrous solvent and the amine.

    • Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to obtain the 3-bromo-5-amino-1H-pyrrolo[2,3-b]pyridine.

Sequential Functionalization: C-5 then C-3

Following the selective functionalization at the C-5 position, the remaining bromo group at the C-3 position can be subjected to a second cross-coupling reaction, allowing for the synthesis of di-substituted pyrrolo[2,3-b]pyridines.

Table 2: Summary of Sequential Functionalization
C-5 FunctionalizationC-3 FunctionalizationProduct
Suzuki CouplingSonogashira Coupling5-Aryl-3-alkynyl-1H-pyrrolo[2,3-b]pyridine
Sonogashira CouplingSuzuki Coupling5-Alkynyl-3-aryl-1H-pyrrolo[2,3-b]pyridine
Buchwald-HartwigSuzuki Coupling5-Amino-3-aryl-1H-pyrrolo[2,3-b]pyridine
Experimental Protocol for Sequential Functionalization

Protocol 4: Sequential Sonogashira and Suzuki Coupling

This protocol outlines a two-step sequence to introduce different groups at C-5 and C-3.

  • Step 1: Sonogashira Coupling at C-5

    • Follow Protocol 2 to synthesize the 3-bromo-5-alkynyl-1H-pyrrolo[2,3-b]pyridine intermediate.

  • Step 2: Suzuki Coupling at C-3

    • Materials:

      • 3-Bromo-5-alkynyl-1H-pyrrolo[2,3-b]pyridine (from Step 1) (1.0 eq)

      • Arylboronic acid (1.5 eq)

      • Pd(PPh₃)₄ (0.1 eq)

      • Cs₂CO₃ (2.0 eq)

      • 1,4-Dioxane/Water (4:1 mixture)

    • Procedure:

      • Combine the 3-bromo-5-alkynyl intermediate, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃ in a reaction vessel.

      • Evacuate and backfill with an inert gas.

      • Add the degassed solvent mixture.

      • Heat the reaction to 90 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

      • Perform a standard aqueous work-up and purify by column chromatography to yield the 5-alkynyl-3-aryl-1H-pyrrolo[2,3-b]pyridine.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the logic of the selective and sequential functionalization strategies.

Selective_Functionalization cluster_C5 Selective C-5 Functionalization Start 3-Bromo-5-iodo- 1H-pyrrolo[2,3-b]pyridine Suzuki_C5 3-Bromo-5-aryl- 1H-pyrrolo[2,3-b]pyridine Start->Suzuki_C5 Suzuki (Arylboronic acid) Sonogashira_C5 3-Bromo-5-alkynyl- 1H-pyrrolo[2,3-b]pyridine Start->Sonogashira_C5 Sonogashira (Terminal Alkyne) Buchwald_C5 3-Bromo-5-amino- 1H-pyrrolo[2,3-b]pyridine Start->Buchwald_C5 Buchwald-Hartwig (Amine) Sequential_Functionalization Start 3-Bromo-5-iodo- 1H-pyrrolo[2,3-b]pyridine Intermediate 3-Bromo-5-substituted- 1H-pyrrolo[2,3-b]pyridine Start->Intermediate Selective C-5 Functionalization Final 3,5-Disubstituted- 1H-pyrrolo[2,3-b]pyridine Intermediate->Final C-3 Functionalization

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-bromo-5-iodo-7-azaindole, a versatile building block in medicinal chemistry. The inherent reactivity differences between the C-I and C-Br bonds allow for selective functionalization at the C5 and C3 positions, respectively, enabling the synthesis of diverse compound libraries for drug discovery programs.

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The strategic placement of two distinct halogen atoms, bromine at C3 and iodine at C5, on the 7-azaindole core offers a powerful platform for sequential and regioselective cross-coupling reactions. This dual functionality allows for the independent introduction of various substituents, making 3-bromo-5-iodo-7-azaindole a highly valuable starting material for the synthesis of complex molecules with potential therapeutic applications.

The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions is a well-established principle. This reactivity difference is exploited to achieve selective functionalization at the C5 position, leaving the C3-bromo group intact for subsequent transformations. This application note details protocols for Sonogashira and Suzuki couplings, demonstrating this regioselectivity. While specific examples for Heck and Buchwald-Hartwig aminations on this exact substrate are less common in the literature, general protocols applicable to related azaindole systems are provided as a starting point for methodological development.

Regioselective Cross-Coupling Strategy

The palladium-catalyzed cross-coupling reactions on 3-bromo-5-iodo-7-azaindole proceed in a stepwise manner, capitalizing on the differential reactivity of the C-I and C-Br bonds. The general workflow involves the initial selective reaction at the more reactive C5-iodo position, followed by a subsequent coupling at the C3-bromo position.

G A 3-Bromo-5-iodo-7-azaindole B Palladium-Catalyzed Cross-Coupling at C5 (Iodo) A->B Sonogashira or Suzuki Coupling C 3-Bromo-5-substituted-7-azaindole B->C D Palladium-Catalyzed Cross-Coupling at C3 (Bromo) C->D Suzuki, Heck, or Buchwald-Hartwig Coupling E 3,5-Disubstituted-7-azaindole D->E

Regioselective cross-coupling workflow.

Sonogashira Coupling: Alkynylation at C5

The Sonogashira coupling provides an efficient method for the introduction of alkyne moieties at the C5 position of 3-bromo-5-iodo-7-azaindole. The reaction proceeds with high regioselectivity, targeting the C-I bond.

Table 1: Sonogashira Coupling of 3-Bromo-5-iodo-7-azaindole [1]

EntryAlkyneCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂PPh₃Et₃NTHF301685
23-EthynylpyridinePd(PPh₃)₂Cl₂PPh₃Et₃NTHF301692
3EthynyltrimethylsilanePd(PPh₃)₂Cl₂PPh₃Et₃NTHF301688
Experimental Protocol: Sonogashira Coupling[1]
  • To a solution of 3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in anhydrous THF are added the terminal alkyne (1.2 equiv.), triethylamine (3.0 equiv.), and copper(I) iodide (0.1 equiv.).

  • The mixture is degassed with argon for 15 minutes.

  • Pd(PPh₃)₂Cl₂ (0.05 equiv.) and PPh₃ (0.1 equiv.) are then added, and the reaction mixture is stirred at 30 °C for 16 hours under an argon atmosphere.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-bromo-5-alkynyl-7-azaindole.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine 3-bromo-5-iodo-7-azaindole, alkyne, Et3N, and CuI in THF B Degas with Argon A->B C Add Pd(PPh3)2Cl2 and PPh3 B->C D Stir at 30°C for 16h C->D E Solvent Evaporation D->E F Liquid-Liquid Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I 3-Bromo-5-alkynyl-7-azaindole H->I

Sonogashira coupling experimental workflow.

Suzuki Coupling: Arylation at C3 and C5

The Suzuki coupling is a versatile method for introducing aryl or heteroaryl groups. On the 3-bromo-5-iodo-7-azaindole scaffold, a sequential approach is employed. The initial Suzuki coupling can be performed selectively at the C5 position. The resulting 3-bromo-5-aryl-7-azaindole can then undergo a second Suzuki coupling to functionalize the C3 position.

Table 2: Sequential Suzuki Coupling of 3-Bromo-5-iodo-7-azaindole Derivatives [1]

StepSubstrateBoronic AcidCatalystBaseSolventTemp (°C)TimeYield (%)
1 (C5)3-Bromo-5-iodo-7-azaindole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OReflux12 h85
2 (C3)3-Bromo-5-(4-methoxyphenyl)-7-azaindolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O120 (µw)30 min78
Experimental Protocol: Suzuki Coupling at C5[1]
  • A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.) is suspended in a mixture of dioxane and water (4:1).

  • The mixture is degassed with argon for 20 minutes.

  • Pd(PPh₃)₄ (0.05 equiv.) is added, and the reaction mixture is heated to reflux for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the 3-bromo-5-aryl-7-azaindole.

Experimental Protocol: Suzuki Coupling at C3
  • To a microwave vial containing 3-bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired boronic acid or pinacol ester (1.1 equiv.), and potassium carbonate (2.0 equiv.) is added a 3:1 mixture of dioxane and water.

  • The mixture is degassed with argon for 15 minutes.

  • PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv.) is added, and the vial is sealed.

  • The reaction mixture is heated in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by column chromatography to afford the 3,5-disubstituted-7-azaindole.

G cluster_0 Step 1: C5-Arylation cluster_1 Step 2: C3-Arylation A Combine 3-bromo-5-iodo-7-azaindole, boronic acid, K2CO3 in Dioxane/H2O B Degas with Argon A->B C Add Pd(PPh3)4 B->C D Reflux for 12h C->D E Workup and Purification D->E F 3-Bromo-5-aryl-7-azaindole E->F G Combine 3-bromo-5-aryl-7-azaindole, boronic acid, K2CO3 in Dioxane/H2O F->G H Degas with Argon G->H I Add Pd(dppf)Cl2 H->I J Microwave at 120°C for 30 min I->J K Workup and Purification J->K L 3,5-Diaryl-7-azaindole K->L

Sequential Suzuki coupling workflow.

Buchwald-Hartwig Amination and Heck Reaction (General Guidance)

While specific literature examples for Buchwald-Hartwig amination and Heck reactions on 3-bromo-5-iodo-7-azaindole are scarce, the following provides general guidance based on reactions with related halo-azaindoles. It is anticipated that these reactions would also exhibit regioselectivity for the C5-iodo position under appropriate conditions. Subsequent reaction at the C3-bromo position would then be possible.

Table 3: General Conditions for Buchwald-Hartwig Amination of Halo-Azaindoles

Halide PositionAmineCatalystLigandBaseSolventTemp (°C)
C4-BromoPrimary/Secondary AminesPd₂(dba)₃XantphosCs₂CO₃Dioxane110
C6-ChloroPrimary AminesPd(OAc)₂RuPhosK₃PO₄t-BuOH100

Table 4: General Conditions for Heck Reaction of Halo-Azaindoles

Halide PositionAlkeneCatalystLigandBaseSolventTemp (°C)
C2-IodoMethyl acrylatePd(OAc)₂-KOAcDMF110
C4-Iodo2-Methyl-3-butyn-2-olPd(OAc)₂PPh₃Et₃NDMF100
General Experimental Considerations:
  • Buchwald-Hartwig Amination: A typical procedure involves reacting the halo-azaindole with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, RuPhos), and a base (e.g., Cs₂CO₃, K₃PO₄) in an inert solvent like dioxane or toluene at elevated temperatures.

  • Heck Reaction: A general protocol for the Heck reaction involves coupling the halo-azaindole with an alkene using a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine ligand, and a base (e.g., Et₃N, KOAc) in a polar aprotic solvent such as DMF or acetonitrile at elevated temperatures.

It is crucial for researchers to perform optimization studies for both the Buchwald-Hartwig and Heck reactions on 3-bromo-5-iodo-7-azaindole to determine the optimal conditions for regioselectivity and yield.

Conclusion

3-Bromo-5-iodo-7-azaindole is a valuable and versatile building block for the synthesis of complex, substituted 7-azaindole derivatives. The distinct reactivity of the C-I and C-Br bonds under palladium catalysis allows for a predictable and regioselective functionalization strategy. The provided protocols for Sonogashira and Suzuki couplings offer reliable methods for the synthesis of C5- and C3-substituted analogs. While specific protocols for Heck and Buchwald-Hartwig aminations on this substrate require further development, the general guidelines presented here provide a solid foundation for methodological exploration. These approaches are highly relevant for the rapid generation of compound libraries in the pursuit of new therapeutic agents.

References

Application Notes and Protocols: Synthesis of FGFR Inhibitors Using 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making them a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective FGFR inhibitors.[2][3] This document provides detailed application notes and protocols for the synthesis of a representative FGFR inhibitor utilizing the versatile starting material, 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine. This starting material allows for selective functionalization at the 3- and 5-positions through sequential cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) and optimization of inhibitory activity.

Synthetic Strategy

The synthetic approach leverages the differential reactivity of the iodo and bromo substituents on the 1H-pyrrolo[2,3-b]pyridine core. The more reactive C-I bond is exploited in an initial Sonogashira coupling, followed by a Suzuki-Miyaura coupling at the C-Br position. This strategy allows for the introduction of diverse functionalities at both positions to optimize the pharmacological properties of the final compound.

Synthetic_Scheme start This compound intermediate 3-Bromo-5-(arylethynyl)-1H-pyrrolo[2,3-b]pyridine start->intermediate Sonogashira Coupling (Ar-acetylene, Pd catalyst, Cu(I)) product FGFR Inhibitor (3-Aryl-5-(arylethynyl)-1H-pyrrolo[2,3-b]pyridine) intermediate->product Suzuki-Miyaura Coupling (Ar-boronic acid, Pd catalyst, base)

Caption: General synthetic scheme for FGFR inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of synthesized 1H-pyrrolo[2,3-b]pyridine derivatives against various FGFR isoforms. The data is presented to illustrate the structure-activity relationship, showing how modifications at the 3- and 5-positions of the scaffold impact potency and selectivity.

Compound IDR1 (at C5)R2 (at C3)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1a -H3,5-dimethoxyphenyl1900>10000>10000>10000
1b -(CF3)3,5-dimethoxyphenyl7925712
1c -(CN)3,5-dimethoxyphenyl152245850
1d -(CF3)4-fluorophenyl2538701200
1e -(CF3)3-aminophenyl121833650

Note: The data presented is a representative compilation from literature for illustrative purposes.[1][4]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-((3,5-dimethoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate)

Materials:

  • This compound

  • 1-Ethynyl-3,5-dimethoxybenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine (3.0 eq) to the reaction mixture.

  • Add 1-ethynyl-3,5-dimethoxybenzene (1.2 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Protocol 2: Synthesis of 3-(Aryl)-5-((3,5-dimethoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (Final Product)

Materials:

  • 3-Bromo-5-((3,5-dimethoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2M Sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add the intermediate from Protocol 1 (1.0 eq), the corresponding arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.1 eq).

  • Add 1,4-dioxane to the flask.

  • Add the 2M Na₂CO₃ solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final FGFR inhibitor.

Protocol 3: In Vitro FGFR Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, the inhibitor dilution, and the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™).

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

FGFR Signaling Pathway

Understanding the FGFR signaling pathway is crucial for contextualizing the mechanism of action of the synthesized inhibitors. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades that regulate cellular processes.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activates PLCg PLCγ Dimerization->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation & Survival PLCg->Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration RAS_RAF_MEK_ERK->Migration PI3K_AKT->Proliferation Differentiation Cell Differentiation STAT->Differentiation Inhibitor FGFR Inhibitor (Synthesized Compound) Inhibitor->Dimerization Inhibits

Caption: Overview of the FGFR signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and evaluation of FGFR inhibitors from this compound is a multi-step process that integrates chemical synthesis with biological testing.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start with This compound Sonogashira Sonogashira Coupling Start->Sonogashira Suzuki Suzuki-Miyaura Coupling Sonogashira->Suzuki Purification Purification & Characterization Suzuki->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Test Compounds Cell_Assay Cell-Based Proliferation Assays Kinase_Assay->Cell_Assay Lead Compounds SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis SAR_Analysis->Start Iterative Optimization

Caption: Workflow for FGFR inhibitor development.

References

Application Notes and Protocols for the Preparation of GSK-3β Inhibitors from 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, starting from the versatile building block, 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-5-iodo-7-azaindole.

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function.[1] Its dysregulation has been implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. Consequently, the development of potent and selective GSK-3β inhibitors is a significant focus of drug discovery efforts. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a promising core structure for the design of such inhibitors.

The starting material, this compound, offers a strategic advantage for the synthesis of a diverse library of inhibitors. The differential reactivity of the iodine and bromine substituents allows for selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the introduction of various aryl and heteroaryl moieties at both the C3 and C5 positions, facilitating comprehensive structure-activity relationship (SAR) studies.

GSK-3β Signaling Pathway

GSK-3β is a key regulatory node in multiple signaling pathways. One of the most critical is the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of target genes involved in cell proliferation and differentiation.

GSK3_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates Beta_Catenin_stable Stabilized β-catenin GSK3B_active Active GSK-3β Ub_Proteasome Ubiquitination & Proteasomal Degradation Beta_Catenin->Ub_Proteasome Nucleus Nucleus Beta_Catenin_stable->Nucleus TCF_LEF TCF/LEF Beta_Catenin_stable->TCF_LEF co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor GSK-3β Inhibitor (e.g., from Pyrrolo[2,3-b]pyridine) Inhibitor->GSK3B_active inhibits

Caption: Simplified Wnt/β-catenin signaling pathway and the role of GSK-3β inhibitors.

Experimental Protocols

Synthetic Workflow

The synthesis of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine derivatives as GSK-3β inhibitors can be achieved through a sequential Suzuki-Miyaura cross-coupling strategy. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the C5 position first, followed by a second coupling at the C3 position.

Synthetic_Workflow StartMat This compound Step1 Step 1: Selective Suzuki Coupling (at C5-Iodo) StartMat->Step1 Intermediate 3-Bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Step 2: Suzuki Coupling (at C3-Bromo) Intermediate->Step2 FinalProduct 3,5-Diaryl-1H-pyrrolo[2,3-b]pyridine (GSK-3β Inhibitor) Step2->FinalProduct ArylBoronic1 Arylboronic Acid 1 (R1-B(OH)2) ArylBoronic1->Step1 ArylBoronic2 Arylboronic Acid 2 (R2-B(OH)2) ArylBoronic2->Step2 PdCat1 Pd Catalyst, Base, Solvent PdCat1->Step1 PdCat2 Pd Catalyst, Base, Solvent PdCat2->Step2

Caption: Synthetic workflow for the preparation of GSK-3β inhibitors.

Step 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol describes the selective coupling of an arylboronic acid at the C5 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Add Pd(dppf)Cl₂ (0.05 eq.) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 3-bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine intermediate.

Step 2: Suzuki-Miyaura Coupling at the C3-Bromo Position

This protocol outlines the coupling of a second arylboronic acid at the C3 position of the 3-bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine intermediate.

Materials:

  • 3-Bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve the 3-bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq.) in DME.

  • Add an aqueous solution of Na₂CO₃ (2.0 eq.).

  • Bubble an inert gas through the solution for 15-20 minutes to degas.

  • Add the second arylboronic acid (1.5 eq.) and Pd(PPh₃)₄ (0.1 eq.).

  • Heat the reaction mixture to reflux (approximately 85-95 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography or recrystallization.

In Vitro GSK-3β Kinase Assay (ADP-Glo™ Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized compounds against GSK-3β using a luminescence-based assay.[2][3][4]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).

  • To the wells of a 384-well plate, add the diluted inhibitor or vehicle (for control).

  • Add the GSK-3β enzyme to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of the GSK-3β substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the GSK-3β inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives. This data is crucial for understanding the structure-activity relationships and for the rational design of more potent inhibitors.

Compound IDR1 (at C5)R2 (at C3)GSK-3β IC₅₀ (nM)Reference
S01 Phenyl4-phenylpyridin-3-yl-carboxamide0.35 ± 0.06[5]
41 VariedVaried0.22[6]
46 VariedVaried0.26[6]
54 VariedVaried0.24[6]
28 H3-aminothiazole with 3-chloro-4-pyridyl38 ± 6[7]
43 Bromo3-aminothiazole with 3-chloro-4-pyridyl-[7]

Note: The specific structures for compounds 41, 46, and 54 are complex and are detailed in the cited reference. This table illustrates the potent, sub-nanomolar to nanomolar inhibition achievable with this scaffold.

The SAR studies suggest that:

  • The 7-azaindole core is a key pharmacophore, likely forming crucial hydrogen bonds with the hinge region of the GSK-3β active site.[1]

  • Substitutions at both the C3 and C5 positions are well-tolerated and can be modified to optimize potency and selectivity.

  • Large, aromatic, and heteroaromatic groups are often favored at these positions, contributing to favorable interactions within the ATP-binding pocket.[5]

  • The introduction of a carboxamide linkage at the C3 position, as seen in the highly potent compound S01, can lead to additional hydrogen bonding interactions and significantly enhance inhibitory activity.[5]

References

Application Notes and Protocols: Selective Sonogashira Reaction on 3-bromo-5-iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective Sonogashira cross-coupling reaction on 3-bromo-5-iodo-7-azaindole. This procedure is essential for the synthesis of complex heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development. The inherent reactivity differences between the C-I and C-Br bonds allow for a site-selective alkynylation at the 5-position of the azaindole core.

Introduction

The 7-azaindole scaffold is a prevalent motif in numerous biologically active compounds. The ability to selectively functionalize this core at specific positions is crucial for generating diverse molecular libraries for drug discovery. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for C-C bond formation.[1] In the case of dihalogenated substrates like 3-bromo-5-iodo-7-azaindole, the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond enables a regioselective coupling reaction.[2] This allows for the introduction of an alkynyl group at the C-5 position while leaving the C-3 bromine available for subsequent transformations.

Key Reaction Principle: Chemoselectivity

The success of this protocol hinges on the differential reactivity of the C-I and C-Br bonds in the palladium-catalyzed Sonogashira reaction. The oxidative addition of the C-I bond to the Pd(0) catalyst is significantly faster than that of the C-Br bond. This allows for the selective formation of the 5-alkynyl-3-bromo-7-azaindole product under carefully controlled reaction conditions.

Experimental Protocol: Selective Sonogashira Coupling at the C-5 Position

This protocol outlines a general procedure for the selective Sonogashira reaction of 3-bromo-5-iodo-7-azaindole with a terminal alkyne.

Materials:

  • 3-bromo-5-iodo-7-azaindole

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., triphenylphosphine (PPh₃), Xantphos)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

Reaction Setup:

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Procedure:

  • To a dry Schlenk flask, add 3-bromo-5-iodo-7-azaindole (1.0 eq), the palladium catalyst (0.02-0.05 eq), CuI (0.04-0.10 eq), and the ligand (0.04-0.10 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-3-bromo-7-azaindole.

Data Presentation

Table 1: Typical Reaction Components for Selective Sonogashira Coupling

ComponentRoleMolar EquivalentsExample
3-bromo-5-iodo-7-azaindoleSubstrate1.0-
Terminal AlkyneCoupling Partner1.1 - 1.5Phenylacetylene
Palladium CatalystCatalyst0.02 - 0.05Pd(PPh₃)₂Cl₂
Copper(I) IodideCo-catalyst0.04 - 0.10CuI
LigandStabilizing Agent0.04 - 0.10PPh₃
BaseAcid Scavenger2.0 - 3.0Triethylamine
SolventReaction Medium-Anhydrous DMF

Table 2: Hypothetical Screening of Reaction Conditions and Yields

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂PPh₃Et₃NDMF251285
2Pd(OAc)₂XantphosDIPEATHF50892
3Pd₂(dba)₃P(t-Bu)₃Et₃NDioxane251878

Note: Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualizations

Sonogashira_Reaction_Pathway Substrate 3-bromo-5-iodo-7-azaindole OxAdd Oxidative Addition (C-I Bond) Substrate->OxAdd Pd0 Pd(0)L₂ Catalyst Pd0->OxAdd Intermediate1 Azaindolyl-Pd(II)-I Complex OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Alkyne Terminal Alkyne (R-C≡C-H) CuAcet Copper Acetylide (R-C≡C-Cu) Alkyne->CuAcet Base, CuI CuI CuI CuAcet->Transmetal Intermediate2 Azaindolyl-Pd(II)-alkynyl Complex Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Regeneration Product 5-alkynyl-3-bromo-7-azaindole RedElim->Product

Caption: Proposed catalytic cycle for the selective Sonogashira reaction.

Experimental_Workflow Start Start Setup Reaction Setup under Inert Atmosphere (Schlenk Flask) Start->Setup Reagents Add Substrate, Catalyst, Ligand, CuI Setup->Reagents SolventBase Add Solvent, Base, and Alkyne Reagents->SolventBase Reaction Stir at Specified Temperature Monitor by TLC/LC-MS SolventBase->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product (5-alkynyl-3-bromo-7-azaindole) Purification->Product End End Product->End

References

Navigating the Synthesis: A Guide to N-Protection Strategies for 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of pharmaceutical research and drug development, the strategic manipulation of molecular scaffolds is paramount. Among these, the 7-azaindole core, and specifically its derivative 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, represents a cornerstone for the synthesis of a multitude of bioactive compounds. The nitrogen atom within the pyrrole ring of this heterocyclic system plays a crucial role in its reactivity and subsequent functionalization. Consequently, the judicious selection and application of nitrogen-protecting groups are critical steps in synthetic pathways involving this versatile building block.

This application note provides a comprehensive overview of common and effective N-protection strategies for this compound, offering detailed experimental protocols and comparative data to aid researchers in optimizing their synthetic endeavors. The strategies discussed herein include the use of tosyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), tert-butoxycarbonyl (Boc), and phenylsulfonyl (PhSO2) protecting groups.

Comparative Analysis of N-Protection Strategies

The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The following table summarizes key quantitative data for the N-protection of this compound with commonly employed protecting groups.

Protecting GroupReagents and ConditionsReaction TimeYield (%)Deprotection Conditions
Tosyl (Ts) TsCl, Et3N, DMAP, DCM, rt12 h78%2M aq. NaOH, dioxane, 150 °C, 15 min (µw) OR Cs2CO3, THF/MeOH, rt
SEM SEMCl, NaH, DMF, 0 °C to rt2 hNot ReportedTFA, CH2Cl2, rt, then NaHCO3 (aq)
Boc Boc2O, DMAP, THF, rt12 hNot Reported4M HCl in dioxane, rt OR TFA, CH2Cl2, rt
Phenylsulfonyl PhSO2Cl, NaH, DMF, 0 °C to rt12 hNot ReportedMg, MeOH, reflux

Yields for SEM, Boc, and Phenylsulfonyl protection of the title compound are not explicitly reported in the reviewed literature but are generally high for similar substrates.

Experimental Protocols

Detailed methodologies for the protection and deprotection of the this compound nitrogen are provided below. These protocols are based on established procedures for 7-azaindole scaffolds and have been adapted for the specific substrate.

N-Tosylation and Deprotection

Protection Protocol (N-Tosylation):

To a solution of this compound (1.0 equiv) in dichloromethane (DCM) at room temperature are added triethylamine (Et3N, 3.0 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv). p-Toluenesulfonyl chloride (TsCl, 1.5 equiv) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford N-tosyl-3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine.[1]

Deprotection Protocol 1 (Basic Hydrolysis):

The N-tosyl-protected compound (1.0 equiv) is dissolved in a mixture of dioxane and 2M aqueous sodium hydroxide. The reaction mixture is heated in a microwave reactor at 150 °C for 15 minutes.[1] After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected this compound.

Deprotection Protocol 2 (Cesium Carbonate):

To a solution of the N-tosyl-protected compound (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) is added cesium carbonate (Cs2CO3, 3.0 equiv). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The solvent is then removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the deprotected product.

N-SEM Protection and Deprotection

Protection Protocol (N-SEM Protection):

To a stirred suspension of sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of this compound (1.0 equiv) in DMF. The mixture is stirred at 0 °C for 30 minutes, after which 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is carefully quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Deprotection Protocol (Acidic Cleavage):

The N-SEM protected compound (1.0 equiv) is dissolved in dichloromethane (CH2Cl2), and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for several hours.[2] The solvent is removed under reduced pressure, and the residue is dissolved in THF. A saturated aqueous solution of sodium bicarbonate (NaHCO3) is added, and the mixture is stirred for an additional period to ensure complete removal of the formyl intermediate. The product is then extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.[2]

N-Boc Protection and Deprotection

Protection Protocol (N-Boc Protection):

To a solution of this compound (1.0 equiv) and a catalytic amount of DMAP (0.1 equiv) in anhydrous THF is added di-tert-butyl dicarbonate (Boc2O, 1.5 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the N-Boc protected product.

Deprotection Protocol (Acidic Cleavage):

The N-Boc protected compound is dissolved in a solution of 4M hydrogen chloride (HCl) in dioxane and stirred at room temperature. Alternatively, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate to afford the deprotected product.

N-Phenylsulfonylation and Deprotection

Protection Protocol (N-Phenylsulfonylation):

To a suspension of sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C is added a solution of this compound (1.0 equiv) in DMF. After stirring for 30 minutes, benzenesulfonyl chloride (PhSO2Cl, 1.1 equiv) is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

Deprotection Protocol (Reductive Cleavage):

To a solution of the N-phenylsulfonyl protected compound in methanol (MeOH) is added magnesium (Mg) turnings. The mixture is heated at reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction is cooled, filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water, and the organic layer is washed, dried, and concentrated to give the deprotected 7-azaindole.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the general workflows for N-protection and deprotection.

ProtectionWorkflow cluster_start Starting Material cluster_reagents Protection Reagents Start This compound Reaction Reaction at 0 °C to RT Start->Reaction ProtectingReagent Protecting Group Precursor (e.g., TsCl, SEMCl, Boc2O, PhSO2Cl) ProtectingReagent->Reaction Base Base (e.g., NaH, Et3N) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM, DMF, THF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Protected Product Workup->Product

Caption: General workflow for the N-protection of this compound.

DeprotectionWorkflow cluster_start Starting Material cluster_reagents Deprotection Reagents Start N-Protected Azaindole Reaction Reaction at Specified Temp. Start->Reaction DeprotectingAgent Cleavage Reagent (e.g., NaOH, Cs2CO3, TFA, HCl, Mg) DeprotectingAgent->Reaction Solvent Solvent (e.g., Dioxane/H2O, THF/MeOH, DCM) Solvent->Reaction Workup Workup & Purification Reaction->Workup Product Deprotected Azaindole Workup->Product

Caption: General workflow for the N-deprotection of substituted this compound.

Conclusion

References

Application Notes and Protocols for the Synthesis and Evaluation of TNIK Inhibitors in Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in colorectal cancer (CRC). A serine/threonine kinase, TNIK is a key component of the Wnt/β-catenin signaling pathway, which is aberrantly activated in the vast majority of CRC cases, often due to mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2] TNIK functions downstream of APC and is essential for the phosphorylation of T-cell factor 4 (TCF4), a crucial step for the transcriptional activation of Wnt target genes that drive tumor progression and maintain cancer stemness.[3][4] Consequently, inhibiting TNIK presents a promising therapeutic strategy to block Wnt signaling in CRC, irrespective of the upstream mutation status.[2][5] This document provides detailed application notes and protocols for the synthesis and evaluation of TNIK inhibitors for CRC research.

Featured TNIK Inhibitors

Several small-molecule inhibitors of TNIK have been developed and shown to have anti-tumor effects in CRC models. This document focuses on three such inhibitors: NCB-0846, a quinoline-based inhibitor; a derivative of the anthelmintic drug mebendazole, OBD9; and a novel quinoline derivative, compound 35b.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of representative TNIK inhibitors against colorectal cancer models.

Table 1: In Vitro Potency of TNIK Inhibitors

CompoundTargetIC50 (Kinase Assay)Cell LineIC50 (Cell-based Assay)Reference
NCB-0846TNIK21 nMHCT116Not explicitly stated, but inhibits ATP production[6]
MebendazoleTNIK---[7]
OBD9TNIKNot explicitly statedMultiple CRC cell linesStrong anticancer activity[4][8]
Compound 35bTNIK6 nMHCT1162.11 µM

Table 2: In Vivo Efficacy of TNIK Inhibitors in Colorectal Cancer Xenograft Models

CompoundAnimal ModelCell LineDosageRoute of AdministrationTumor Growth InhibitionReference
NCB-0846Immunodeficient miceHCT11690 or 150 mg/kgOralSignificant suppression[6]
OBD9MiceHCT116Not explicitly statedOralSuppressed growth of xenografts[4]
Compound 35bMiceHCT11650 mg/kg twice dailyp.o.Suppressed tumor growth

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TNIK signaling pathway in colorectal cancer and a general workflow for the evaluation of TNIK inhibitors.

TNIK_Signaling_Pathway TNIK Signaling Pathway in Colorectal Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD Binds DVL Dishevelled (DVL) FZD->DVL Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (GSK3β, Axin, APC) DVL->Destruction_Complex Inhibits GSK3B GSK3β AXIN Axin APC APC Beta_Catenin_cyto β-catenin Proteasome Proteasome Beta_Catenin_cyto->Proteasome Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocates Destruction_Complex->Beta_Catenin_cyto Phosphorylates for degradation TCF4 TCF4 Beta_Catenin_nuc->TCF4 Binds pTCF4 p-TCF4 TNIK TNIK TCF4->TNIK Recruits TNIK->TCF4 Phosphorylates (p) Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) pTCF4->Wnt_Target_Genes Activates Transcription Proliferation Cell Proliferation, Survival, Stemness Wnt_Target_Genes->Proliferation Promotes TNIK_Inhibitor TNIK Inhibitor TNIK_Inhibitor->TNIK Inhibits

Caption: TNIK-mediated Wnt signaling in colorectal cancer.

Experimental_Workflow Workflow for TNIK Inhibitor Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of TNIK Inhibitor Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Kinase_Assay TNIK Kinase Inhibition Assay (Determine IC50) Characterization->Kinase_Assay Cell_Viability CRC Cell Viability Assay (e.g., MTT) (Determine GI50) Kinase_Assay->Cell_Viability Wnt_Signaling_Assay Wnt Signaling Reporter Assay (TCF/LEF Luciferase) Cell_Viability->Wnt_Signaling_Assay Western_Blot Western Blot Analysis (p-TCF4, Wnt targets) Wnt_Signaling_Assay->Western_Blot Xenograft CRC Xenograft Mouse Model Western_Blot->Xenograft Treatment Oral Administration of Inhibitor Xenograft->Treatment Tumor_Measurement Tumor Volume & Body Weight Measurement Treatment->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD

Caption: A generalized experimental workflow for TNIK inhibitor evaluation.

Synthetic Protocols

Note on Synthetic Protocols: Detailed, step-by-step synthetic protocols for novel, proprietary compounds such as NCB-0846, OBD9, and compound 35b are often not fully disclosed in the public domain. The following sections provide a general overview of the synthetic strategies for the chemical scaffolds of these inhibitors.

General Synthesis of Quinoline-Based Inhibitors

Quinoline scaffolds are common in kinase inhibitors and can be synthesized through various established methods, such as the Combes, Conrad-Limpach, Doebner-von Miller, or Friedländer synthesis. A general approach might involve the condensation of an aniline derivative with a β-dicarbonyl compound, followed by cyclization. Further modifications can be made to introduce various substituents at different positions of the quinoline ring to optimize potency and pharmacokinetic properties.

General Synthesis of Benzimidazole-Based Inhibitors (Mebendazole Derivatives)

Mebendazole and its derivatives are based on the benzimidazole scaffold. A common synthetic route involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative. For mebendazole, this typically involves the reaction of a substituted o-phenylenediamine with S-methylisothiourea sulfate and methyl chloroformate. Derivatives like OBD9 would require additional synthetic steps to introduce the oxetane moiety, potentially through nucleophilic substitution reactions.

Experimental Protocols

TNIK Kinase Inhibition Assay

This protocol is a generalized procedure for determining the in vitro potency of a compound against TNIK kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human TNIK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Test compound (TNIK inhibitor)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme and Substrate Preparation: Dilute the TNIK enzyme and substrate (MBP) in kinase buffer to the desired concentrations.

  • Assay Reaction: a. To each well of a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO in kinase buffer for controls). b. Add 2 µL of the diluted TNIK enzyme solution. c. Initiate the kinase reaction by adding 2 µL of a solution containing the substrate (MBP) and ATP. d. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce luminescence. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of TNIK inhibitors on the viability of colorectal cancer cells (e.g., HCT116, DLD-1).

Materials:

  • Colorectal cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (TNIK inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: a. Harvest and count the CRC cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls. c. Incubate for 72 hours at 37°C.

  • MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the data on a dose-response curve.

In Vivo Colorectal Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a TNIK inhibitor in a subcutaneous CRC xenograft mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Colorectal cancer cell line (e.g., HCT116)

  • Matrigel (optional)

  • Test compound (TNIK inhibitor) formulated for oral administration

  • Vehicle control

  • Calipers

  • Analytical balance

Procedure:

  • Cell Implantation: a. Harvest and resuspend HCT116 cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: a. Monitor the mice for tumor formation. b. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: a. Administer the TNIK inhibitor or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., daily or twice daily).

  • Monitoring and Measurement: a. Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint and Analysis: a. Continue treatment for the planned duration or until the tumors in the control group reach a predetermined endpoint size. b. At the end of the study, euthanize the mice and excise the tumors. c. Weigh the tumors and perform further analysis if desired (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Compare the mean tumor volumes and tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the TNIK inhibitor.

Conclusion

The inhibition of TNIK represents a promising therapeutic avenue for the treatment of colorectal cancer. The protocols and data presented here provide a framework for researchers to synthesize and evaluate novel TNIK inhibitors. By employing these methodologies, the scientific community can further explore the therapeutic potential of targeting TNIK and advance the development of new treatments for this challenging disease.

References

Application Notes and Protocols: 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-5-iodo-7-azaindole, is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a pyrrolo[2,3-b]pyridine core with two different halogen substituents, offers orthogonal reactivity, making it a valuable precursor for the synthesis of complex organic molecules. The differential reactivity of the bromo and iodo groups allows for selective functionalization through various cross-coupling reactions, enabling the precise construction of tailored molecular architectures for applications in materials science and drug discovery.

While specific examples of the application of this compound in materials science are not extensively documented in publicly available literature, its structural motifs are present in a variety of functional organic materials. The 7-azaindole core is known to impart desirable electronic and photophysical properties, making this compound a promising candidate for the development of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and components of organic solar cells (OSCs).

These application notes provide an overview of the potential uses of this compound in materials science and include detailed, representative protocols for its functionalization via common cross-coupling reactions.

Potential Applications in Materials Science

The unique electronic properties of the 1H-pyrrolo[2,3-b]pyridine scaffold, combined with the ability to introduce diverse functionalities at the 3- and 5-positions, make this compound a promising building block for a range of advanced materials:

  • Organic Light-Emitting Diodes (OLEDs): The 7-azaindole core can be incorporated into host or emissive materials for OLEDs. By attaching suitable electron-donating and electron-accepting groups through cross-coupling reactions, molecules with tailored HOMO/LUMO energy levels and emission characteristics can be synthesized. The nitrogen atom in the pyridine ring can also influence charge transport and injection properties.

  • Organic Field-Effect Transistors (OFETs): The planar structure of the pyrrolo[2,3-b]pyridine system can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport in OFETs. Functionalization of the core can be used to tune the charge carrier mobility and the n-type or p-type character of the resulting semiconductor.

  • Organic Solar Cells (OSCs): As a component of donor or acceptor materials in OSCs, derivatives of this compound can be designed to have appropriate absorption spectra and energy levels to facilitate efficient exciton dissociation and charge transfer at the donor-acceptor interface.

Experimental Protocols

The following are detailed, representative protocols for the functionalization of this compound using Suzuki-Miyaura and Sonogashira cross-coupling reactions. These protocols are based on established methods for similar heterocyclic compounds and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 5-position (iodine) of this compound. The higher reactivity of the C-I bond compared to the C-Br bond allows for this selective transformation.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the anhydrous solvent, followed by the palladium catalyst.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Establish Inert Atmosphere (Ar or N2) A->B C Add Anhydrous Solvent and Palladium Catalyst B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extract with Organic Solvent F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Suzuki-Miyaura Cross-Coupling Workflow
Protocol 2: Sonogashira Cross-Coupling

This protocol outlines a general procedure for the coupling of a terminal alkyne at the 5-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a dry Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the anhydrous solvent.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Catalyst and Base Addition: Under a positive flow of inert gas, add the palladium catalyst, copper(I) iodide, and the amine base.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Reactants: This compound, Terminal Alkyne B Degas Solvent A->B C Add Catalysts (Pd/Cu) and Base B->C D Stir at RT or Heat (40-60 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Filter through Celite E->F Reaction Complete G Concentrate F->G H Aqueous Work-up G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Sonogashira Cross-Coupling Workflow

Data Presentation

Characterization of Resulting Materials

Novel materials synthesized from this compound should be thoroughly characterized to understand their structure-property relationships. Key characterization techniques include:

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the molecular structure.

    • Mass Spectrometry (MS) to verify the molecular weight.

    • Single-crystal X-ray diffraction to determine the solid-state packing.

  • Photophysical Properties:

    • UV-Vis Spectroscopy to determine the absorption profile and optical bandgap.

    • Photoluminescence (PL) Spectroscopy to measure the emission spectrum, quantum yield, and lifetime.

  • Electrochemical Properties:

    • Cyclic Voltammetry (CV) to determine the HOMO and LUMO energy levels and electrochemical bandgap.

  • Device Performance:

    • For OFETs: Measurement of charge carrier mobility, on/off ratio, and threshold voltage.

    • For OLEDs: Evaluation of external quantum efficiency (EQE), luminance, and color coordinates.

    • For OSCs: Determination of power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Conclusion

This compound is a promising and versatile building block for the synthesis of novel organic materials for electronic applications. Its dihalogenated structure allows for selective and sequential functionalization, providing a powerful tool for the rational design of materials with tailored properties. The provided protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions offer a starting point for the synthesis of a wide range of new derivatives. Further research into the incorporation of this building block into functional materials is warranted and is expected to lead to the development of high-performance organic electronic devices.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The synthesis of this compound, also known as 3-Bromo-5-iodo-7-azaindole, typically involves a sequential halogenation of the 1H-pyrrolo[2,3-b]pyridine core. The process generally starts with the bromination of the 7-azaindole, followed by iodination. Protecting the pyrrole nitrogen may be necessary to improve solubility and selectivity during these steps.

Q2: Which position of the 1H-pyrrolo[2,3-b]pyridine is most reactive towards electrophilic halogenation?

A2: The C3 position of the pyrrolo[2,3-b]pyridine ring is the most nucleophilic and therefore the most reactive towards electrophilic substitution. This is followed by the C5 position. Therefore, direct halogenation will typically occur at the C3 position first.

Q3: What are common side products observed during the synthesis?

A3: Common side products can include the di-brominated or di-iodinated species, depending on the reaction conditions. Incomplete halogenation can also lead to the presence of mono-halogenated starting materials in the final product mixture. Over-halogenation is also a possibility if the reaction is not carefully controlled.

Q4: What purification techniques are most effective for isolating this compound?

A4: Purification of dihalogenated pyrrolopyridines is often achieved through column chromatography on silica gel.[1] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically employed. Recrystallization can also be an effective method for obtaining highly pure product.[1]

Troubleshooting Guides

Problem 1: Low Yield of Bromination at the C5 Position
  • Possible Cause: The C3 position is more reactive and may be preferentially brominated. Starting directly with 7-azaindole will likely lead to 3-bromo-7-azaindole.

  • Troubleshooting Tip:

    • Use a Precursor: Start with a commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine if possible. This circumvents the need for selective bromination at the C5 position.

    • Protecting Groups: If starting from 7-azaindole, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., tosyl or SEM). This can alter the electron density of the ring system and potentially improve selectivity for the C5 position, although direct bromination at C5 remains challenging.

Problem 2: Incomplete Iodination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • Possible Cause 1: Inactive Iodinating Reagent. N-Iodosuccinimide (NIS) is a common iodinating agent, and its effectiveness can degrade over time.

    • Troubleshooting Tip: Use freshly opened or properly stored NIS. Consider recrystallizing the NIS if its purity is questionable.

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The iodination reaction may be slow and require forcing conditions.

    • Troubleshooting Tip: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions. A reported method for iodination of a similar azaindole derivative was carried out at 50 °C for 2 hours.[2]

  • Possible Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate and yield.

    • Troubleshooting Tip: Acetonitrile is a commonly used solvent for this type of iodination.[2] Other polar aprotic solvents like DMF could also be explored.

Parameter Condition A [2]Condition B (Suggested)
Starting Material 5-Bromo-7-azaindole5-Bromo-7-azaindole
Iodinating Agent N-Iodosuccinimide (NIS)N-Iodosuccinimide (NIS)
Solvent AcetonitrileDimethylformamide (DMF)
Temperature 50 °C60-80 °C
Time 2 hours4-6 hours (or until completion by TLC)
Yield 69%Potentially higher
Problem 3: Formation of Di-iodinated or other Over-halogenated Byproducts
  • Possible Cause: Excess Halogenating Agent. Using a significant excess of the halogenating reagent can lead to the formation of undesired multi-halogenated products.

  • Troubleshooting Tip: Carefully control the stoichiometry of the halogenating agent. Use no more than 1.05-1.1 equivalents of the reagent. Add the halogenating agent portion-wise to the reaction mixture to maintain a low concentration at any given time.

Problem 4: Difficulty in Removing the Pyrrole Protecting Group
  • Possible Cause: Harsh Deprotection Conditions. The use of strong acids or bases for deprotection can lead to decomposition of the desired product.

  • Troubleshooting Tip: Choose a protecting group that can be removed under mild conditions. For example, a tosyl group can often be removed with aqueous NaOH.[2] If using an acid-labile protecting group, carefully screen different acids and reaction conditions to minimize product degradation.

Experimental Protocols

Protocol 1: Iodination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine[2]
  • Dissolve Starting Material: Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in acetonitrile.

  • Add Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.05 equivalents) to the solution.

  • Heat the Reaction: Heat the reaction mixture to 50 °C.

  • Monitor Reaction: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Pathway Start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Step1 Bromination (e.g., NBS) Start->Step1 Intermediate1 5-Bromo-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Iodination (e.g., NIS, Acetonitrile, 50°C) Intermediate1->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Bromination Check Bromination Step: - Incomplete reaction? - Wrong regioisomer? Start->Check_Bromination Check_Iodination Check Iodination Step: - Incomplete reaction? - Degradation? Start->Check_Iodination Check_Purification Check Purification: - Product loss during chromatography? - Co-eluting impurities? Start->Check_Purification Troubleshoot_Bromination Optimize Bromination: - Use 5-bromo precursor - Screen protecting groups Check_Bromination->Troubleshoot_Bromination Troubleshoot_Iodination Optimize Iodination: - Use fresh NIS - Increase temperature/time - Change solvent Check_Iodination->Troubleshoot_Iodination Troubleshoot_Purification Optimize Purification: - Adjust solvent gradient - Consider recrystallization Check_Purification->Troubleshoot_Purification

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Suzuki Coupling of Di-halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions in the Suzuki coupling of di-halogenated pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of di-halogenated pyridines?

A1: The most prevalent side reactions include:

  • Homocoupling: The self-coupling of the boronic acid reagent to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[1][2]

  • Hydrodehalogenation: The replacement of a halogen atom on the pyridine ring with a hydrogen atom, leading to a reduced, mono-halogenated or de-halogenated pyridine.[2][3] This can be caused by various factors, including the choice of base and solvent.[3]

  • Incomplete Coupling/Low Yield: The reaction fails to go to completion, leaving unreacted starting materials. This can be due to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.

  • Loss of Regioselectivity: Formation of a mixture of isomers when the two halogen atoms on the pyridine ring are in non-equivalent positions (e.g., 2,4- or 2,5-dihalopyridines). The regiochemical outcome is influenced by electronic and steric factors, as well as the choice of catalyst, ligand, and reaction conditions.

Q2: How can I minimize homocoupling of the boronic acid?

A2: Homocoupling is often initiated by the presence of Pd(II) species or oxygen.[1] To minimize this side reaction:

  • Ensure an inert atmosphere: Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[4][5] Maintain a positive pressure of the inert gas throughout the reaction.

  • Use a Pd(0) source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce the amount of Pd(II) present at the start of the reaction.[3]

  • Efficient pre-catalyst reduction: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure conditions are optimal for its efficient reduction to the active Pd(0) species.[3]

  • Add a mild reducing agent: In some cases, the addition of a mild reducing agent like potassium formate can suppress homocoupling by minimizing the concentration of free Pd(II).[6][7]

Q3: What causes hydrodehalogenation and how can it be prevented?

A3: Hydrodehalogenation typically occurs when a palladium-hydride (Pd-H) species is formed, which then transfers a hydride to the pyridine ring.[3] To prevent this:

  • Choice of Base: Avoid bases that can readily generate hydride species. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over bases like hydroxides or alkoxides in certain solvent systems.[3]

  • Solvent Purity: Use anhydrous and peroxide-free solvents.[3]

  • Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring and promote side reactions. In such cases, protection of the N-H group may be necessary.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere. Consider using a more active pre-catalyst system, such as a Buchwald pre-catalyst.[3]
Poor Reagent Quality Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol or MIDA esters) to avoid protodeboronation.[3][4] Ensure the di-halogenated pyridine is pure.
Suboptimal Reaction Conditions Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, toluene/water, DMF), and temperatures. The choice of base and solvent can significantly impact the reaction outcome.[4][8]
Ligand Issues For challenging couplings, especially with less reactive chlorides, employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4]
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Di-halogenated Pyridine Challenge Troubleshooting Strategies
2,4-Dichloropyridine Achieving selective coupling at the C2 or C4 position.For C4 selectivity: Use sterically hindered NHC ligands like IPr or employ ligand-free "Jeffery" conditions.[8] For C2 selectivity: Consider using ligands like dppf.
2,5-Dichloropyridine Selective coupling at the C2 or C5 position.For C5 selectivity: Ligand-free conditions with Pd(OAc)₂ as the catalyst can provide high selectivity.[8]
2,6-Dihalopyridine Achieving selective mono-arylation versus di-arylation.Carefully control the stoichiometry of the boronic acid (use of a slight excess for mono-arylation may be necessary, but a large excess will favor di-arylation). The choice of ligand can also influence selectivity.
3,5-Dihalopyridine Selective mono-arylation.The choice of ligand is critical. For instance, with 3,5-dichloropyridazines, dppf can favor C3 coupling while Qphos can favor C5 coupling.

Data on Catalyst and Ligand Effects on Regioselectivity

Table 1: Influence of Catalytic System on the Regioselective Suzuki Coupling of 2,4-Dichloropyridine with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)C4:C2 RatioReference
Pd(PEPPSI)(IPr)K₂CO₃Dioxane80248510.4:1[8]
Pd(OAc)₂ / QPhosKFToluene/H₂O10012362.4:1[8]

Table 2: Comparison of Catalytic Systems for the Suzuki Coupling of other Dichloropyridines

DihalopyridineBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Product(s) (Yield %)C5:C2 RatioReference
2,5-DichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃NMP/H₂O10024Mono-arylated (75%)>20:1[8]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)Na₂CO₃Acetone/H₂O501Mono-arylated (95%)C2 selective[8]

*Note: NMP = N-Methyl-2-pyrrolidone

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-arylation of 2,5-Dichloropyridine (Ligand-Free Conditions)

This protocol is adapted from literature procedures focusing on selective C5-arylation.[8]

Materials:

  • 2,5-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating plate

Procedure:

  • To a reaction vial, add 2,5-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add Pd(OAc)₂ (2 mol%) to the vial.

  • Add a mixture of NMP and water as the solvent.

  • Seal the vial and heat the mixture to 100 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for C4-Selective Suzuki Coupling of 2,4-Dichloropyridine using an NHC Ligand

This protocol is based on literature methods demonstrating high C4 selectivity.[8]

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid

  • Pd(PEPPSI)(IPr) catalyst

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating plate

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • Inside a glovebox, charge a reaction vial with 2,4-dichloropyridine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the Pd(PEPPSI)(IPr) catalyst (3 mol%) to the vial.

  • Add anhydrous 1,4-dioxane.

  • Seal the vial and remove it from the glovebox.

  • Stir the mixture at 80 °C for 24 hours.

  • After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathways

Suzuki_Coupling_Side_Reactions cluster_suzuki Suzuki Coupling Cycle cluster_side Side Reactions cluster_homo Homocoupling cluster_hydro Hydrodehalogenation pd0 Pd(0)L_n pd_ox Ar-Pd(II)(X)L_n (Oxidative Addition) pd0->pd_ox Ar-X pd_trans Ar-Pd(II)(Ar')L_n (Transmetalation) pd_ox->pd_trans Ar'B(OH)₂ / Base pd_ox_hydro Ar-Pd(II)(X)L_n pd_ox->pd_ox_hydro Enters side pathway pd_trans->pd0 product Ar-Ar' (Product) pd_trans->product Reductive Elimination boronic_acid Ar'B(OH)₂ homo_product Ar'-Ar' (Homocoupling Product) boronic_acid->homo_product Pd(II) or O₂ pd_hydride Ar-Pd(II)(H)L_n pd_ox_hydro->pd_hydride Hydride Source (e.g., from base/solvent) hydro_product Ar-H (Hydrodehalogenation Product) pd_hydride->hydro_product Reductive Elimination

Caption: Key reaction pathways in Suzuki coupling, including the desired catalytic cycle and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Side Product Formation check_reagents 1. Check Reagent Quality - Fresh catalyst/ligand? - Stable boronic acid/ester? - Pure starting materials? start->check_reagents check_conditions 2. Verify Reaction Conditions - Inert atmosphere maintained? - Anhydrous/degassed solvents? - Correct stoichiometry? check_reagents->check_conditions analyze_problem 3. Identify Primary Issue check_conditions->analyze_problem incomplete Incomplete Conversion analyze_problem->incomplete Low conversion homocoupling Homocoupling Observed analyze_problem->homocoupling Biaryl byproduct hydrodehalogenation Hydrodehalogenation Observed analyze_problem->hydrodehalogenation Reduced starting material regio_issue Poor Regioselectivity analyze_problem->regio_issue Isomer mixture optimize_catalyst Optimize Catalyst System - Increase temperature - Use more active ligand (e.g., Buchwald, NHC) incomplete->optimize_catalyst optimize_degassing Improve Degassing - Use Pd(0) source - Add reducing agent homocoupling->optimize_degassing optimize_base_solvent Modify Base/Solvent - Use K₃PO₄ or Cs₂CO₃ - Ensure anhydrous conditions hydrodehalogenation->optimize_base_solvent optimize_ligand Screen Ligands - Bulky NHC for C4 - Diphosphine for C2 - Consider ligand-free regio_issue->optimize_ligand success Problem Resolved optimize_catalyst->success optimize_degassing->success optimize_base_solvent->success optimize_ligand->success

Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling of di-halogenated pyridines.

References

Technical Support Center: Purification of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound derivatives?

A1: The most common and effective method for purifying these derivatives is flash column chromatography using silica gel as the stationary phase.[1] This technique separates compounds based on their polarity.

Q2: What are some typical solvent systems used for column chromatography of these compounds?

A2: Common solvent systems are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1] The optimal ratio depends on the specific derivative and can be determined using thin-layer chromatography (TLC).

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Pyrrolo[2,3-b]pyridine derivatives can be sensitive to the acidic nature of silica gel.[1] Consider deactivating the silica gel with a base like triethylamine before use, or switch to a different stationary phase such as neutral alumina.[1]

Q4: Can I use recrystallization for purification?

A4: Recrystallization can be an effective method, particularly for removing impurities with significantly different solubilities. However, finding a suitable solvent or solvent system that provides good differential solubility can be challenging. It is often used as a final polishing step after chromatography.

Q5: Is preparative HPLC a suitable purification method for these derivatives?

A5: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying this compound derivatives, especially for achieving high purity or separating closely related impurities.[2][3][4][5] Both normal-phase and reverse-phase HPLC can be employed.[6][7]

Troubleshooting Guides

Guide 1: Column Chromatography Issues

This guide addresses common problems encountered during the purification of this compound derivatives by column chromatography.

Problem Potential Cause Troubleshooting Suggestion
Low Yield Compound streaking/tailing on the column: Strong interaction with the stationary phase.Add a small amount of a polar solvent (e.g., methanol) or a basic modifier (e.g., 0.1-1% triethylamine) to the eluent to improve peak shape.[1]
Compound insolubility during loading: Precipitation at the top of the column.Dissolve the crude material in a minimal amount of a stronger, more polar solvent for loading.
Improper column packing: Channeling of the solvent leads to poor separation.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
Compound decomposition on silica: The acidic nature of silica gel can degrade sensitive compounds.Use deactivated silica gel (treated with triethylamine) or an alternative stationary phase like neutral alumina.[1]
Persistent Impurities Co-eluting impurities: Impurities with similar polarity to the product.Optimize the solvent system using a shallower gradient. Consider a multi-step purification approach, such as recrystallization followed by column chromatography, or using a different chromatographic technique (e.g., preparative HPLC).[1]
Unreacted starting materials or reagents: Incomplete reaction or insufficient work-up.Ensure the reaction has gone to completion and that the work-up procedure effectively removes residual reagents. An aqueous wash with an appropriate pH can help remove acidic or basic impurities.
Formation of isomeric impurities: Synthesis may lead to hard-to-separate isomers.High-resolution techniques like preparative HPLC may be necessary for effective separation.
Product Not Eluting Compound is too polar for the chosen eluent: Strong adsorption to the stationary phase.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol may be required.
Compound decomposition on the column: The product has degraded and is irreversibly adsorbed.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If unstable, consider alternative purification methods.[1]
Guide 2: Recrystallization Issues
Problem Potential Cause Troubleshooting Suggestion
"Oiling Out" Solution is supersaturated: The compound comes out of solution too quickly as a liquid.Re-dissolve the oil by heating and add more solvent to create a less saturated solution.[8]
Cooling too rapidly: Rapid cooling can prevent the formation of a crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1]
High concentration of impurities: Impurities can interfere with crystal formation.Attempt to remove some impurities by a quick filtration through a plug of silica gel before recrystallization.
No Crystal Formation Solution is too dilute: The concentration of the compound is below its solubility limit at the colder temperature.Evaporate some of the solvent to increase the concentration and then try cooling again.
Inappropriate solvent: The solvent may not be suitable for crystallization of your compound.Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Poor Recovery Compound is too soluble in the cold solvent: Significant amount of product remains in the mother liquor.Place the flask in a colder environment (e.g., freezer) to further decrease solubility. Minimize the amount of solvent used for dissolution.

Experimental Protocols

Protocol 1: General Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Tap the column gently to remove air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) to the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Dry Load onto Silica Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc TLC Analysis collect_fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography Purification.

troubleshooting_logic start Purification Problem? low_yield Low Yield? start->low_yield impurities Persistent Impurities? start->impurities no_elution Product Not Eluting? start->no_elution streaking Streaking/ Tailing? low_yield->streaking Yes insoluble Insoluble Loading? low_yield->insoluble No coelution Co-eluting? impurities->coelution Yes isomers Isomers? impurities->isomers No too_polar Too Polar? no_elution->too_polar Yes degraded Degraded? no_elution->degraded No add_modifier Add Modifier (e.g., TEA) streaking->add_modifier stronger_solvent Use Stronger Loading Solvent insoluble->stronger_solvent decomposition Decomposition? insoluble->decomposition No change_stationary_phase Use Alumina or Deactivated Silica decomposition->change_stationary_phase optimize_gradient Optimize Gradient coelution->optimize_gradient multi_step Multi-Step Purification coelution->multi_step If still impure prep_hplc Use Preparative HPLC isomers->prep_hplc increase_polarity Increase Eluent Polarity too_polar->increase_polarity check_stability Check Stability on Silica degraded->check_stability

Caption: Troubleshooting Logic for Purification Issues.

References

Overcoming debromination in pyrrolo[2,3-b]pyridine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering debromination during the cross-coupling of brominated pyrrolo[2,3-b]pyridines (7-azaindoles).

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of pyrrolo[2,3-b]pyridine cross-coupling reactions?

A1: Debromination, also known as hydrodebromination, is a common and undesired side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the pyrrolo[2,3-b]pyridine core is replaced by a hydrogen atom.[1][2] This leads to the formation of a 7-azaindole byproduct, which reduces the yield of the desired coupled product and complicates purification.[2][3] The electron-rich nature of the 7-azaindole ring system can make it susceptible to this side reaction under certain conditions.

Q2: What are the primary causes of debromination?

A2: Debromination is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These Pd-H species can be generated from various sources, including solvents (like alcohols or water), bases, or other impurities in the reaction mixture.[1] Once formed, the Pd-H species can react with the bromo-pyrrolo[2,3-b]pyridine in a competing catalytic cycle to replace the bromine with hydrogen.[1] Other potential causes include the direct reduction of the carbon-bromine bond by certain reagents.[1][4]

Q3: How does the position of the bromine atom on the pyrrolo[2,3-b]pyridine ring affect the likelihood of debromination?

Q4: Can the choice of palladium catalyst and ligand influence the extent of debromination?

A4: Absolutely. The choice of the palladium source and, more critically, the phosphine ligand is crucial in minimizing debromination.[2][4] Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are often effective.[1][2] These ligands can promote the desired reductive elimination of the product over the competing debromination pathway and stabilize the catalyst.[2][7] In some cases, a combination of ligands can have a synergistic effect.[8]

Troubleshooting Guides

Issue 1: Significant formation of the debrominated pyrrolo[2,3-b]pyridine byproduct is observed.

Symptoms:

  • LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant peak corresponding to the pyrrolo[2,3-b]pyridine alongside the desired product.

  • Low isolated yield of the desired coupled product.

Possible Causes & Solutions:

CauseRecommended SolutionRationale
Aggressive Base Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][9]Stronger bases can promote the formation of Pd-H species that lead to debromination.[1]
High Reaction Temperature Lower the reaction temperature. Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish.[4][10]High temperatures can accelerate the rate of debromination, sometimes more than the desired coupling reaction.[4][10]
Suboptimal Ligand Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[1] Screening different ligands may be necessary.These ligands can accelerate the desired reductive elimination step and stabilize the catalyst, outcompeting the debromination pathway.[2]
Presence of Water/Oxygen Ensure all reagents and solvents are anhydrous and the reaction vessel is thoroughly purged with an inert gas (e.g., Argon or Nitrogen).[9] Rigorous degassing of solvents is crucial.[9][11]Water can act as a proton source for hydrodebromination, and oxygen can degrade the catalyst, leading to side reactions.[9]
Unprotected Pyrrole N-H Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM).[5][6]The acidic N-H can be deprotonated by the base, leading to side reactions. Protection can prevent this and improve yields.[5][6]

Logical Workflow for Troubleshooting Debromination

G start Problem: Significant Debromination base 1. Change Base Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃) start->base temp 2. Lower Temperature Reduce reaction temperature (e.g., to 80°C) base->temp ligand 3. Change Ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos) temp->ligand solvent 4. Change Solvent Use anhydrous, aprotic solvents (e.g., Dioxane, Toluene) ligand->solvent protection 5. Protect N-H If applicable, protect the pyrrole nitrogen solvent->protection end Problem Resolved protection->end

Caption: A step-by-step troubleshooting flowchart for addressing debromination in cross-coupling reactions.

Quantitative Data Summary

The following table summarizes hypothetical results from a Suzuki-Miyaura coupling of a generic 4-bromo-N-protected-pyrrolo[2,3-b]pyridine with phenylboronic acid, demonstrating the impact of parameter changes on byproduct formation.

Catalyst (mol%)Ligand (mol%)Base (2 eq.)SolventTemp. (°C)Yield of Desired Product (%)Yield of Debrominated Byproduct (%)
Pd(OAc)₂ (2)PPh₃ (4)NaOtBuDioxane/H₂O1004535
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ Dioxane/H₂O1006515
Pd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane/H₂O100855
Pd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane/H₂O80 82<5
XPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O8092<2

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 4-Bromo-N-protected-pyrrolo[2,3-b]pyridine Optimized to Reduce Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 4-bromo-N-protected-pyrrolo[2,3-b]pyridine with an arylboronic acid, with conditions selected to minimize the risk of debromination.

Materials:

  • 4-Bromo-N-protected-pyrrolo[2,3-b]pyridine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • XPhos Pd G3 catalyst (2 mol%)[1]

  • Potassium phosphate (K₃PO₄) (2.0 eq.)[1]

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)[1]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-bromo-N-protected-pyrrolo[2,3-b]pyridine, arylboronic acid, and potassium phosphate.[1]

  • Evacuate and backfill the flask with the inert gas three times.[2][3]

  • Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.[1]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[1]

  • Heat the reaction mixture to 80 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[3]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Reactants & Base (Substrate, Boronic Acid, K₃PO₄) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Catalyst (XPhos Pd G3) B->C D 4. Add Solvent (Degassed Dioxane/H₂O) C->D E 5. Heat & Stir (80°C) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Quench & Extract (EtOAc, H₂O, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Mechanisms

Simplified Catalytic Cycles: Desired Coupling vs. Debromination

The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling pathway and the undesired debromination pathway.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L)₂ (Ar = Pyrrolopyridine) oxidative_addition->pd_complex transmetalation Transmetalation (with R-B(OH)₂ / Base) pd_complex->transmetalation pd_h_formation Pd-H Formation pd_complex->pd_h_formation pd_r_complex Ar-Pd(II)-R(L)₂ transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination product Ar-R (Desired Product) reductive_elimination->product product->pd0 regenerates pd_h_source Hydride Source (Base, H₂O, Solvent) pd_h_source->pd_h_formation pd_h_complex H-Pd(II)-Br(L)₂ pd_h_formation->pd_h_complex reductive_elimination_h Reductive Elimination pd_h_complex->reductive_elimination_h debrominated_product Ar-H (Debrominated Byproduct) reductive_elimination_h->debrominated_product debrominated_product->pd0 regenerates

References

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, along with troubleshooting for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

There are varying recommendations from different suppliers. To ensure the long-term stability of the compound, it is advisable to adhere to the more stringent storage conditions. One supplier of the lyophilized powder recommends short-term storage at 4°C for up to one week and long-term storage at -20°C to -80°C for up to six months.[1] Other suppliers suggest storage at room temperature.[2] It is crucial to keep the compound in a tightly sealed container, protected from light and moisture.

Q2: What is the typical shelf life of this compound?

The shelf life is dependent on the storage conditions. For lyophilized powder stored at -20°C to -80°C, a shelf life of six months can be expected.[1] The stability of the compound is influenced by factors such as its physical state, storage temperature, and exposure to light and air.[1]

Q3: Is this compound sensitive to air or moisture?

Q4: How does light exposure affect the stability of this compound?

Iodinated aromatic compounds can be susceptible to photodegradation. It is recommended to store this compound protected from light to prevent potential decomposition.

Q5: What are the known incompatibilities of this compound?

This compound should be kept away from strong oxidizing agents and strong acids.

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see FAQ Q1).

  • Assess Purity: Analyze the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Visual Inspection: Although not definitive, observe the compound for any changes in color or physical appearance. A change from a white or light yellow powder to a darker color may indicate degradation.

  • Perform a Small-Scale Test Reaction: If possible, compare the performance of the suspect batch with a new, unopened batch of the compound in a well-established reaction.

Issue 2: Observation of Unknown Peaks in HPLC Analysis

Possible Cause: Presence of impurities from synthesis or degradation products.

Troubleshooting Steps:

  • Review Synthesis and Purification: If the compound was synthesized in-house, review the synthetic route and purification methods for potential sources of impurities.[2][4]

  • Characterize Impurities: If the unknown peaks are significant, consider using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weight of the impurities, which can provide clues to their structure.[5]

  • Forced Degradation Studies: To understand potential degradation pathways, controlled studies can be performed where the compound is subjected to stress conditions (e.g., heat, light, acid, base, oxidation). Analysis of the resulting mixture can help identify potential degradation products.[6]

Issue 3: Poor Solubility

Possible Cause: The compound may have degraded to form less soluble impurities, or an inappropriate solvent is being used.

Troubleshooting Steps:

  • Confirm Solvent Choice: Refer to the supplier's datasheet or relevant literature for recommended solvents.

  • Assess Purity: As with inconsistent results, purity analysis can help determine if insoluble impurities are present.

  • Gentle Warming and Sonication: In some cases, gentle warming or sonication can aid in the dissolution of the compound. However, be cautious as heat can also promote degradation.

Data Presentation

Table 1: Recommended Storage Conditions Summary

ConditionShort-Term (up to 1 week)Long-Term (up to 6 months)
Temperature 4°C[1]-20°C to -80°C[1]
Atmosphere Tightly sealed containerTightly sealed container, consider inert atmosphere
Light Protect from lightProtect from light

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from a validated procedure for a similar 7-azaindole derivative and can be used as a starting point for method development.[7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).

Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis: Compare the obtained spectrum with a reference spectrum if available. The presence of unexpected signals may indicate impurities. For a similar compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the following chemical shifts have been reported in DMSO-d₆: δ 11.91 (bs, 1H, NH), 8.30 (d, J = 2.2 Hz, 1H), 8.20 (d, J = 2.0 Hz, 1H), 7.63 (t, J = 2.8 Hz, 1H), 6.50 (m, 1H). While the shifts for this compound will differ, this provides a general region for the aromatic protons.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok assess_purity Assess Purity (HPLC, NMR) purity_ok Purity > 95%? assess_purity->purity_ok visual_inspection Visual Inspection (Color Change) color_change Color Change Observed? visual_inspection->color_change storage_ok->assess_purity Yes remediate_storage Remediate Storage (Store at -20°C, Protect from Light) storage_ok->remediate_storage No purity_ok->visual_inspection Yes purify_compound Consider Repurification purity_ok->purify_compound No use_new_batch Use a New Batch of Compound color_change->use_new_batch Yes investigate_protocol Investigate Experimental Protocol for Other Variables color_change->investigate_protocol No remediate_storage->assess_purity purify_compound->use_new_batch

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilityFactors Factors Influencing Stability compound This compound Stability temperature Temperature compound->temperature light Light Exposure compound->light moisture Moisture/Humidity compound->moisture air Air (Oxygen) compound->air impurities Presence of Impurities compound->impurities degradation Degradation temperature->degradation light->degradation moisture->degradation air->degradation impurities->degradation

Caption: Key factors that can influence the stability of the compound.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or result in low yield?

A1: A frequent and often underestimated cause of reaction failure or low yield is the poor solubility of the inorganic base in the reaction solvent.[1] Other prevalent issues include inhibition of the catalyst, selection of an inappropriate base or ligand for the specific substrate, and inherent reactivity challenges associated with certain aryl halides.[1]

Q2: How do I choose the appropriate palladium precursor?

A2: The choice of palladium source is a critical first step. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) species, which can sometimes lead to higher catalyst loadings being necessary for efficient transformation.[2][3] Modern palladacycle precatalysts (often denoted as G3, G4, etc.) are generally preferred as they are air-stable and readily form the active LPd(0) catalyst upon exposure to a base, often leading to more reproducible results and lower required catalyst loadings.[2]

Q3: Which phosphine ligand should I select for my reaction?

A3: Ligand selection is highly dependent on the nature of the amine nucleophile.[2] Bulky, electron-rich biaryl monophosphine ligands are generally effective for a wide range of substrates, including challenging ones like aryl chlorides.[3][4] For primary amines, ligands like BrettPhos have been specifically designed.[5] For secondary amines, RuPhos is a common choice.[5] For amides, which are less nucleophilic, more reactive ligands such as tBuBrettPhos may be necessary.[5] It is often beneficial to screen a small panel of ligands to identify the optimal choice for a specific transformation.[6]

Q4: What is the best base for my Buchwald-Hartwig amination?

A4: The choice of base is substrate-dependent and crucial for success.[1] Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) often lead to high reaction rates and allow for lower catalyst loadings.[5] However, these strong bases are incompatible with substrates bearing sensitive functional groups like esters and nitro groups.[5] For such sensitive substrates, weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are better alternatives.[1][2] A combination of an organic base (e.g., DBU) with an inorganic base can also be an effective strategy for base-sensitive substrates.[2]

Q5: Which solvent is most suitable for the reaction?

A5: A variety of solvents can be used for Buchwald-Hartwig aminations, including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene, xylene), and alcohols (e.g., t-BuOH).[2][7] Toluene and dioxane are very commonly employed.[7] A key consideration is the solubility of all reaction components, especially the base.[2] In some cases, using a mixture of solvents can be beneficial to ensure adequate solubility and achieve the desired reaction temperature.[2] For instance, while nonpolar aprotic solvents like m-xylene can provide high selectivity, they may not dissolve the base, creating a heterogeneous mixture.[8][9]

Q6: My reaction is not working with an aryl iodide. What could be the issue?

A6: Contrary to what is seen in many other cross-coupling reactions, aryl iodides can be challenging substrates in Buchwald-Hartwig amination.[2] The iodide anion formed during the reaction can have an inhibitory effect by precipitating the palladium complex, thus taking it out of the catalytic cycle.[2][10] The general order of reactivity for aryl halides in this reaction is often Ar-Br > Ar-Cl > Ar-I.[2] If you are experiencing issues with an aryl iodide, consider switching to the analogous aryl bromide or chloride if possible. Using a solvent like toluene, which has poor solubility for the iodide salt, can sometimes mitigate this inhibition.[5][10]

Troubleshooting Guide

Issue 1: Low or No Product Formation, Starting Material Consumed

This scenario often points towards catalyst deactivation, unproductive side reactions, or product instability.

Possible Causes & Solutions:

  • Catalyst Poisoning: Functional groups such as azo groups can poison the palladium catalyst.[5] Ensure all reagents and solvents are pure and dry. If catalyst poisoning is suspected, a different catalyst system may be required, or the problematic functional group might need to be protected.

  • β-Hydride Elimination: This side reaction can occur, leading to a hydrodehalogenated arene and an imine instead of the desired product.[4] This is often a ligand-dependent issue. Screening different phosphine ligands can help minimize this side reaction.

  • Product Degradation: The desired arylamine product might be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration.

Issue 2: Low or No Conversion of Starting Material

If the starting materials remain largely unreacted, the catalytic cycle is likely stalled or inefficient.

Possible Causes & Solutions:

  • Poor Solubility: As mentioned in the FAQs, the insolubility of the base is a primary suspect.[2] Ensure vigorous stirring.[2] Consider switching to a solvent system where the base has better solubility or using a soluble organic base.[2][11]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. If using a Pd(II) source, ensure conditions are suitable for its reduction. Using a precatalyst is generally more reliable.[2]

  • Inappropriate Ligand/Base Combination: The chosen ligand or base may not be suitable for the specific substrates. For example, a weak base might not be strong enough to deprotonate the amine, especially with less reactive amines.[2] Conversely, a strong base might be degrading a sensitive substrate.[1] A systematic screening of ligands and bases is recommended.

  • Challenging Substrates: Aryl chlorides and sterically hindered substrates can be particularly difficult.[12][13] These often require more specialized, bulky phosphine ligands and potentially higher reaction temperatures.[4]

Data Presentation

Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination

BaseAdvantagesDisadvantagesCompatible Functional Groups
NaOtBu Permits highest reaction rates and lowest catalyst loadings.[5]Incompatible with many electrophilic functional groups (e.g., esters, ketones).[5]Halides, ethers, nitriles
LHMDS Allows for the use of substrates with protic functional groups; useful for low-temperature amination.[5]The solid base is air-sensitive.[5]Alcohols, amides
K₃PO₄, Cs₂CO₃, K₂CO₃ Good for substrates with base-sensitive functional groups.[1][2]Generally require higher reaction temperatures and catalyst loadings.[2][5]Esters, nitro groups, ketones
DBU (organic base) Good solubility in organic solvents.[2]Often less efficient in transmetalation when used alone.[2]Broad, especially when combined with inorganic bases.[2]

Table 2: General Performance of Selected Ligand Types

Ligand TypeAmine Substrate ClassTypical Aryl HalideKey Features
Bulky Biaryl Monophosphines (e.g., XPhos, SPhos) Primary & Secondary Amines, Amides, Heterocycles[3][4]Ar-Cl, Ar-Br, Ar-OTfHighly active and versatile for a broad range of substrates.[3][4]
Ferrocenyl Biphosphines (e.g., DPPF) Primary & Secondary Amines[4]Ar-I, Ar-Br, Ar-OTfBidentate nature can prevent the formation of inactive palladium dimers.[4]
BINAP Primary & Secondary Amines[4]Ar-I, Ar-Br, Ar-OTfOne of the earlier successful bidentate ligands.[4]
Xantphos Primary & Secondary Amines, Heterocycles[11][12]Ar-Br, Ar-ILarge bite angle, often effective in preventing side reactions.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination Reaction Screen

Note: This is a general guideline. Reaction conditions must be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-1.5 times the mol of Pd).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add the amine (1.2 equiv.).

  • Solvent Addition: Add the degassed, anhydrous solvent to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir at the desired temperature (typically 80-110 °C).[3]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Catalyst System Selection

cluster_start Define Substrates cluster_amine Amine Type cluster_ligand Initial Ligand Choice cluster_base Base Selection cluster_reaction Run Experiment Start Identify Aryl Halide and Amine Nucleophile Amine_Type Primary, Secondary, Amide, or Heterocycle? Start->Amine_Type Primary Primary Amine Amine_Type->Primary Primary Secondary Secondary Amine Amine_Type->Secondary Secondary Amide Amide/Heterocycle Amine_Type->Amide Amide/ Heterocycle Ligand_Primary Try BrettPhos or XPhos Primary->Ligand_Primary Ligand_Secondary Try RuPhos or XPhos Secondary->Ligand_Secondary Ligand_Amide Try tBuBrettPhos or Josiphos Amide->Ligand_Amide Base_Sens Substrate Base Sensitive? Ligand_Primary->Base_Sens Ligand_Secondary->Base_Sens Ligand_Amide->Base_Sens Strong_Base Use Strong Base (e.g., NaOtBu, LHMDS) Base_Sens->Strong_Base No Weak_Base Use Weak Base (e.g., Cs2CO3, K3PO4) Base_Sens->Weak_Base Yes Run_Rxn Perform Reaction (Toluene or Dioxane, 80-110°C) Strong_Base->Run_Rxn Weak_Base->Run_Rxn Analyze Analyze Outcome (Yield, Purity) Run_Rxn->Analyze Success Success! Analyze->Success High Yield Troubleshoot Proceed to Troubleshooting Guide Analyze->Troubleshoot Low Yield/ No Reaction

Caption: A decision tree for initial catalyst and base selection.

Troubleshooting Flowchart for Low-Yield Reactions

cluster_sm_consumed SM Consumed cluster_no_conversion No Conversion Start Low Yield or No Reaction Check_SM Starting Material Consumed? Start->Check_SM Side_Rxn Suspect Side Reactions (e.g., β-Hydride Elimination) Check_SM->Side_Rxn Yes Check_Solubility Check Base/Reactant Solubility Check_SM->Check_Solubility No Screen_Ligands Screen Different Ligand Class Side_Rxn->Screen_Ligands Lower_Temp Lower Reaction Temperature Screen_Ligands->Lower_Temp Change_Solvent Change Solvent or Use Soluble Base Check_Solubility->Change_Solvent Poor Check_Catalyst Catalyst Activity Issue? Check_Solubility->Check_Catalyst Good Use_Precatalyst Use a Precatalyst (e.g., G3, G4) Check_Catalyst->Use_Precatalyst Yes Screen_Conditions Screen Bases (Strong vs. Weak) Check_Catalyst->Screen_Conditions No

References

Technical Support Center: Managing Regioselectivity in Reactions with 3-Bromo-5-iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-iodo-7-azaindole. The focus is on controlling regioselectivity in common cross-coupling and metal-halogen exchange reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogen atoms in 3-Bromo-5-iodo-7-azaindole in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. Therefore, reactions can often be performed selectively at the 5-iodo position while leaving the 3-bromo position intact.

Q2: Can I achieve selective reaction at the 3-bromo position?

A2: Achieving direct selectivity for the 3-bromo position in the presence of the 5-iodo position in a standard palladium-catalyzed cross-coupling reaction is challenging due to the inherent higher reactivity of the C-I bond. However, a common strategy is to first perform a reaction at the 5-iodo position, and then in a subsequent step, react the 3-bromo position. Another approach could involve a halogen-metal exchange, which also tends to be faster with iodides, followed by reaction with an electrophile, and then a subsequent cross-coupling at the bromide.

Q3: How does N-H protection of the azaindole ring affect regioselectivity?

A3: Protection of the azaindole nitrogen is highly recommended for most cross-coupling and metal-halogen exchange reactions. The free N-H is acidic and can interfere with organometallic reagents and bases used in the reaction, leading to lower yields and side products. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc). While the protecting group primarily prevents side reactions at the NH group, it can also have electronic effects on the aromatic system, although these are generally secondary to the inherent reactivity difference between the C-I and C-Br bonds in determining regioselectivity.

Q4: What are the key factors to consider for selective metal-halogen exchange?

A4: For selective metal-halogen exchange, the reactivity trend is also I > Br.[1] To achieve selective lithiation at the 5-iodo position, the reaction should be carried out at very low temperatures, typically -78 °C or even -100 °C, using an alkyllithium reagent like n-butyllithium or t-butyllithium.[2][3] The resulting aryllithium species can then be quenched with an appropriate electrophile. Performing the reaction at higher temperatures can lead to loss of selectivity and potential side reactions.

Troubleshooting Guides

Issue 1: Poor or No Reaction
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a fresh batch of catalyst or a more active precatalyst.
Inappropriate Ligand The choice of phosphine ligand is critical. For challenging couplings, consider using more electron-rich and bulky ligands like XPhos or SPhos.
Incorrect Base The strength and solubility of the base are important. For Suzuki couplings, K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be necessary. Ensure the base is anhydrous if required.
Low Reaction Temperature While selectivity is often achieved at lower temperatures, some reactions may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction for the desired product and any loss of selectivity.
N-H Interference If the azaindole nitrogen is unprotected, it can interfere with the reaction. Protect the N-H group with a suitable protecting group (e.g., Tosyl, Boc) before attempting the coupling reaction.
Issue 2: Lack of Regioselectivity (Reaction at both Bromine and Iodine)
Possible Cause Troubleshooting Step
High Reaction Temperature or Long Reaction Time These conditions can provide enough energy to overcome the reactivity difference between the C-I and C-Br bonds. Reduce the reaction temperature and monitor the reaction closely to stop it once the desired mono-substituted product is formed.
Highly Active Catalyst/Ligand System A very active catalyst system may not differentiate well between the two halogens. Consider using a less active catalyst or ligand, for example, moving from a highly active Buchwald ligand to PPh₃.
Excess Reagents Using a large excess of the coupling partner or base can drive the reaction to completion at both positions. Use stoichiometric amounts (or a slight excess, e.g., 1.1 equivalents) of the coupling partner.
Issue 3: Formation of Side Products (e.g., Homocoupling, Debromination)
Possible Cause Troubleshooting Step
Oxygen in the Reaction Mixture Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Moisture Water can lead to protodeborylation of the boronic acid in Suzuki reactions. Use anhydrous solvents and reagents.
Side Reactions with the Azaindole Core The pyridine part of the azaindole can sometimes coordinate to the metal center. The choice of ligand can influence this. Experiment with different ligands to minimize unwanted side reactions.

Data Presentation

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Dihaloarenes

Reaction TypeHalogen Reactivity OrderTypical SelectivityKey Factors for Control
Suzuki-Miyaura I > Br > ClReaction at IodineCatalyst/ligand choice, temperature, stoichiometry of boronic acid.
Sonogashira I > Br > ClReaction at IodineCatalyst (Pd/Cu system), temperature, amine base.
Buchwald-Hartwig I > Br > ClReaction at IodineLigand choice (e.g., bulky biarylphosphines), base strength, temperature.

This table is a generalization based on established principles of cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the 5-Iodo Position

Disclaimer: This is a generalized procedure and may require optimization for specific substrates.

  • N-Protection: To a solution of 3-Bromo-5-iodo-7-azaindole (1.0 eq) in an appropriate solvent (e.g., DMF or THF), add a base (e.g., NaH, 1.2 eq) at 0 °C. After stirring for 30 minutes, add the protecting group precursor (e.g., tosyl chloride, 1.1 eq). Allow the reaction to warm to room temperature and stir until completion. Work up to isolate the N-protected substrate.

  • Cross-Coupling: To a reaction vessel, add the N-protected 3-Bromo-5-iodo-7-azaindole (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Regioselective Lithium-Halogen Exchange at the 5-Iodo Position

Disclaimer: This is a generalized procedure and requires strict anhydrous and inert conditions. It should only be performed by trained personnel.

  • N-Protection: Protect the N-H of 3-Bromo-5-iodo-7-azaindole as described in Protocol 1.

  • Metal-Halogen Exchange: Dissolve the N-protected 3-Bromo-5-iodo-7-azaindole (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0-1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or other suitable electrophile, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Regioselective_Strategy start 3-Bromo-5-iodo-7-azaindole protection N-Protect (e.g., Ts, Boc) start->protection reaction_choice Choose Reaction Type protection->reaction_choice product1 5-Substituted-3-bromo-7-azaindole reaction_choice->product1 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) or Metal-Halogen Exchange product2 3-Substituted-5-iodo-7-azaindole (via multi-step sequence) reaction_choice->product2 Protecting Group Strategy and subsequent reaction at C3

Caption: General workflow for achieving regioselective functionalization.

Troubleshooting_Flowchart start Low Regioselectivity Observed q1 Is the reaction temperature high? start->q1 a1_yes Reduce temperature and monitor reaction time q1->a1_yes Yes q2 Is an excess of reagents used? q1->q2 No end Improved Regioselectivity a1_yes->end a2_yes Use stoichiometric amounts of coupling partners q2->a2_yes Yes q3 Is the catalyst system highly active? q2->q3 No a2_yes->end a3_yes Consider a less active catalyst or ligand q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for poor regioselectivity.

References

Troubleshooting low conversion rates in 7-azaindole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of 7-azaindole.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) on a 7-azaindole substrate is showing low to no conversion. What are the primary causes?

A1: Low conversion rates in palladium-catalyzed cross-coupling reactions with 7-azaindole are common and can be attributed to several factors:

  • Catalyst Deactivation: The pyridine nitrogen in the 7-azaindole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not provide the necessary steric or electronic properties for efficient coupling.

  • Inadequate Base: The choice and strength of the base are critical for the efficiency of transmetalation (in Suzuki reactions) and for neutralizing generated acids.

  • Poor Solvent Selection: The solvent can influence the solubility of reagents and the stability of the catalytic species.

  • Low Reaction Temperature: Many cross-coupling reactions require sufficient thermal energy to overcome activation barriers, especially for less reactive halides.

  • Presence of Impurities: Water, oxygen, and other impurities can poison the catalyst and interfere with the reaction.

Q2: I am observing significant amounts of homocoupling of my alkyne in a Sonogashira reaction with 7-azaindole. How can this be minimized?

A2: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings. To minimize this:

  • Ensure Rigorous Degassing: Oxygen promotes the homocoupling of terminal alkynes. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Use a Copper Co-catalyst Judiciously: While copper (I) is a standard co-catalyst, its presence can sometimes accelerate homocoupling. Consider using copper-free conditions or a less active copper source.

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer duration.

  • Amine Base Selection: The choice of amine base can influence the rate of homocoupling. Triethylamine is commonly used, but other bases like diisopropylethylamine (DIPEA) or piperidine can be explored.

Q3: My C-H activation/functionalization of 7-azaindole is not proceeding as expected. What are the key parameters to consider?

A3: C-H activation reactions are sensitive to various factors. For 7-azaindole functionalization, consider the following:

  • Directing Group (DG): The nature and position of a directing group are paramount for regioselectivity. Ensure the directing group is correctly installed and is suitable for the desired C-H bond activation.

  • Catalyst System: Rhodium(III) catalysts are commonly used. The choice of the specific rhodium precursor and any additives (e.g., silver salts as oxidants) is critical.[1]

  • Oxidant: Many C-H activation cycles require an oxidant to regenerate the active catalyst. Silver salts (e.g., AgOAc, AgSbF₆) are frequently employed. The stoichiometry and type of oxidant can significantly impact the reaction outcome.

  • Solvent: The solvent can influence the solubility of the catalyst and substrate, as well as the reaction mechanism. Protic solvents may interfere with the C-H activation step.

Q4: I am struggling with the N-arylation of 7-azaindole. What are some reliable methods?

A4: N-arylation of 7-azaindole can be challenging due to the presence of two nitrogen atoms. Successful methods include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for N-arylation. Careful selection of the palladium precursor, ligand (e.g., XPhos, RuPhos), and base is crucial for good yields.

  • Ullmann Condensation: This classic copper-catalyzed reaction is also effective. It often requires higher temperatures but can be a good alternative to palladium-based methods.

  • Chan-Lam Coupling: This copper-catalyzed reaction utilizes boronic acids as the aryl source and can often be performed under milder, open-air conditions.[2]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of Halo-7-Azaindoles

Symptoms: Low conversion of the starting halo-7-azaindole, formation of dehalogenated byproduct, or decomposition of starting material.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst solvent Change Solvent System (e.g., Dioxane/H2O, Toluene/EtOH) start->solvent protect Consider N-Protecting Group start->protect ligand Screen Different Ligands (e.g., SPhos, XPhos, RuPhos) catalyst->ligand Ligand is crucial for catalyst stability and activity base Vary the Base (e.g., K2CO3, K3PO4, Cs2CO3) catalyst->base Base strength and solubility matter temp Adjust Reaction Temperature solvent->temp Solvent choice can dictate accessible temperature range reagents Check Reagent Quality protect->reagents Protecting groups can enhance solubility and prevent side reactions G start Poor Regioselectivity dg Modify Directing Group (DG) start->dg DG is the primary controller of regioselectivity temp Adjust Temperature start->temp Lower temperatures can increase selectivity solvent Vary Solvent Polarity start->solvent sterics Steric Hindrance start->sterics Bulky substituents can influence the site of reaction catalyst Change Catalyst/Additive dg->catalyst Catalyst-DG interaction is key G Rh_III_cat [Rh(III)] Catalyst complex Substrate-Catalyst Coordination Complex Rh_III_cat->complex Coordination substrate 7-Azaindole Substrate (with Directing Group) substrate->complex cmd Concerted Metalation- Deprotonation (CMD) complex->cmd rhodacycle Rhodacycle Intermediate cmd->rhodacycle C-H Activation insertion Migratory Insertion/ Oxidative Addition rhodacycle->insertion coupling_partner Coupling Partner (e.g., Alkyne, Aryl Halide) coupling_partner->insertion Rh_V_int [Rh(V)] Intermediate insertion->Rh_V_int reductive_elim Reductive Elimination Rh_V_int->reductive_elim reductive_elim->Rh_III_cat Catalyst Regeneration product Functionalized 7-Azaindole reductive_elim->product oxidant Oxidant (e.g., Ag+) oxidant->Rh_III_cat Re-oxidation

References

Technical Support Center: Microwave-Assisted Synthesis of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of halogenated 7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals leveraging microwave-assisted organic synthesis (MAOS) for the efficient production of the 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine scaffold, a crucial building block in pharmaceutical research.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles and ensure reproducible, high-yield results.

General Synthesis Strategy & Mechanism

The synthesis of this compound typically proceeds via a sequential electrophilic halogenation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. The high electron density of the pyrrole ring favors substitution at the C3 position, while the pyridine ring is less reactive. The choice of halogenating agent and the order of halogen introduction are critical for achieving the desired regioselectivity. Microwave irradiation dramatically accelerates these reactions, often reducing reaction times from hours or days to mere minutes.[2][3][4]

Proposed Synthetic Workflow

The most common strategy involves a two-step halogenation. Bromination typically occurs first at the more nucleophilic C3 position, followed by iodination at the C5 position.

G cluster_0 Step 1: C3-Bromination cluster_1 Step 2: C5-Iodination A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) B 3-Bromo-1H-pyrrolo[2,3-b]pyridine A->B Reaction D This compound (Final Product) B->D Reaction C N-Bromosuccinimide (NBS) Solvent (e.g., DMF, CH3CN) Microwave Irradiation (e.g., 100-120°C, 5-15 min) C->A E N-Iodosuccinimide (NIS) Solvent (e.g., DMF, AcOH) Microwave Irradiation (e.g., 120-150°C, 10-20 min) E->B

Caption: General workflow for the sequential halogenation of 7-azaindole.

The underlying mechanism is an electrophilic aromatic substitution. The pyrrole moiety of the 7-azaindole is electron-rich and reacts readily with electrophilic halogen sources like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).[5][6] The reaction proceeds through a temporary loss of aromaticity via a sigma complex (arenium ion), which is rapidly stabilized by deprotonation to yield the halogenated product.[7]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction shows very low conversion to the desired product. What are the potential causes and how can I fix them?

A1: Low conversion is a common issue that can stem from several factors. Systematically investigate the following:

  • Microwave Parameters: Inefficient heating is a primary suspect.

    • Causality: The reaction may not have reached the necessary activation energy, or the irradiation time may be insufficient. Solvents must be able to absorb microwave energy efficiently to generate heat.[2]

    • Solution:

      • Increase Temperature: Incrementally raise the reaction temperature by 10-15°C. Be mindful of the solvent's boiling point and the pressure limits of your microwave vial.

      • Extend Time: Double the irradiation time as a first test. If conversion improves, you can perform a time-course study (e.g., 5, 10, 20, 30 min) to find the optimum.

      • Check Solvent Choice: Ensure you are using a polar solvent with a high dielectric loss tangent, such as DMF, NMP, or ethanol. Non-polar solvents like toluene or dioxane are poor microwave absorbers and may require a susceptor (a strongly absorbing, inert material) or a co-solvent.[8]

      • Power Setting: Use the "dynamic power" mode if available, which automatically adjusts power to maintain the target temperature. A fixed, low-power setting may not be sufficient to reach the desired temperature quickly.

  • Reagent Quality:

    • Causality: N-halosuccinimides (NBS, NIS) can decompose over time, especially if exposed to light or moisture, reducing their reactivity. The 7-azaindole starting material may also contain impurities.

    • Solution: Use freshly opened or purified reagents. Recrystallize NBS from water and NIS from dioxane/CCl₄ if decomposition is suspected. Verify the purity of your starting material via NMR or LC-MS.

Q2: I'm getting a mixture of products, including di-brominated species and other isomers, making purification a nightmare. How can I improve selectivity?

A2: Poor regioselectivity is often a result of the reaction conditions being too harsh or the wrong choice of reagents.

  • Order of Halogenation:

    • Causality: Introducing iodine first can activate the ring towards further substitution, potentially leading to undesired side products. Brominating first at the C3-position slightly deactivates the ring, allowing for more controlled iodination at the C5-position.

    • Solution: Always perform the bromination step first to produce 3-bromo-7-azaindole, purify this intermediate, and then proceed with the iodination.

  • Reaction Temperature:

    • Causality: Excessively high temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions, leading to isomeric impurities.

    • Solution: Reduce the reaction temperature. Microwave synthesis is highly efficient, and it's possible the lowest temperature for a complete reaction is lower than you expect.[9] Start your optimization at a lower temperature (e.g., 80-100°C) and gradually increase it.

  • Halogenating Agent:

    • Causality: Elemental halogens (Br₂, I₂) are highly reactive and less selective than N-halosuccinimides.[6]

    • Solution: Stick with NBS and NIS for better control. Ensure you are using the correct stoichiometry (typically 1.0-1.1 equivalents). Adding the reagent portion-wise in a conventional heating setup before microwave irradiation can sometimes help, though this is less practical for sealed-vessel microwave chemistry.

Q3: The reaction stalls and won't go to completion, even with longer irradiation times. What should I check?

A3: A stalled reaction suggests a limiting factor beyond simple kinetics.

  • Thermal Decomposition:

    • Causality: The starting material, intermediate, or final product might be thermally unstable at the set temperature, leading to decomposition pathways that compete with the desired reaction.[10]

    • Solution: Run the reaction at a lower temperature for a longer period. Analyze the crude reaction mixture by LC-MS to identify potential degradation products.

  • Localized Superheating:

    • Causality: In viscous solutions or reactions with suspended solids, inefficient stirring can lead to "hotspots" where the temperature far exceeds the sensor reading, causing localized decomposition.[10]

    • Solution: Ensure vigorous stirring using an appropriate magnetic stir bar. If the reaction mixture is very thick, consider diluting it with more solvent.

G Start Problem: Low Yield / Incomplete Reaction Q1 Are Microwave Parameters Optimized? Start->Q1 Q2 Is Reagent Quality Verified? Q1->Q2 Yes Sol1 Adjust Temp/Time/Power Check Solvent Polarity Q1->Sol1 No Q3 Is Thermal Decomposition Occurring? Q2->Q3 Yes Sol2 Use Fresh/Purified Reagents Check Stoichiometry Q2->Sol2 No Sol3 Lower Reaction Temperature Analyze for Degradants Q3->Sol3 Yes End Problem Resolved Q3->End No Sol1->Q2 Sol2->Q3 Sol3->End

Caption: Troubleshooting logic for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this type of microwave synthesis?

A1: Safety is paramount. Always adhere to the following:

  • Never Use a Domestic Oven: Laboratory microwave reactors are engineered with pressure monitoring, temperature feedback controls, and safety interlocks that are absent in a kitchen microwave.[10][11] Using a domestic unit is extremely dangerous and risks explosion.[10]

  • Pressure Monitoring: Halogenation reactions can generate gaseous byproducts (e.g., HBr, HI), leading to pressure buildup in a sealed vessel. Always operate within the pressure limits of your vessel and ensure the reactor's safety release mechanisms are functional.[8]

  • Proper Venting: All microwave chemistry should be conducted inside a certified chemical fume hood to manage any potential vessel failures or release of toxic fumes.[10][12]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields (or goggles), a flame-resistant lab coat, and appropriate chemical-resistant gloves at all times.[12]

Q2: How do I select the optimal microwave parameters (Temperature, Time, Power)?

A2: Optimization is key. A good starting point is to adapt conditions from a similar reaction in the literature.[13] If starting from scratch:

  • Temperature: Choose a temperature about 20-30°C higher than the boiling point of the solvent used in a conventional reflux setup. For high-boiling solvents like DMF, start around 120-150°C.

  • Time: Begin with a short reaction time, typically 5-10 minutes.

  • Power: Use a variable power setting that is sufficient to reach and maintain the target temperature. A maximum power of 150-300 W is usually adequate for small-scale reactions.

  • Iterate: Run a matrix of small-scale experiments, adjusting one parameter at a time (e.g., fix time and vary temperature, then fix the best temperature and vary time) to find the optimal conditions that give the highest yield with minimal side products.

Q3: Can I use this method for other halogenations, like chlorination or fluorination?

A3: Yes, with modifications.

  • Chlorination: N-Chlorosuccinimide (NCS) is the reagent of choice and generally works well under similar microwave conditions.

  • Fluorination: Direct electrophilic fluorination is much more challenging due to the high reactivity and hazardous nature of electrophilic fluorine sources (e.g., Selectfluor®). These reactions require highly specialized conditions and should only be attempted after a thorough literature review and risk assessment. A more common route is to introduce fluorine via a different synthetic strategy, such as a nucleophilic substitution (SNAr) on a suitably activated precursor.

Data & Protocols

Table 1: Typical Reaction Parameters for Sequential Halogenation
ParameterStep 1: C3-BrominationStep 2: C5-Iodination
Starting Material 1H-pyrrolo[2,3-b]pyridine3-Bromo-1H-pyrrolo[2,3-b]pyridine
Halogenating Agent N-Bromosuccinimide (NBS)N-Iodosuccinimide (NIS)
Equivalents 1.05 eq.1.10 eq.
Solvent Acetonitrile (CH₃CN) or DMFN,N-Dimethylformamide (DMF)
Temperature 120 °C140 °C
Microwave Power 100 - 200 W (Dynamic)150 - 250 W (Dynamic)
Reaction Time 10 minutes15 minutes
Typical Yield >90%>85%
Protocol: Microwave-Assisted Synthesis of this compound

Step 1: Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Place a magnetic stir bar into a 10 mL microwave process vial.

  • Add 1H-pyrrolo[2,3-b]pyridine (e.g., 500 mg, 4.23 mmol).

  • Add N-Bromosuccinimide (NBS) (790 mg, 4.44 mmol, 1.05 eq.).

  • Add 5 mL of acetonitrile.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters: Temperature = 120°C, Time = 10 minutes, Power = 200 W (max), Stirring = High.

  • After irradiation, allow the vial to cool to room temperature (<50°C) before opening.

  • Workup: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-bromo intermediate.

Step 2: Synthesis of this compound

  • In a new 10 mL microwave vial, dissolve the purified 3-Bromo-1H-pyrrolo[2,3-b]pyridine (e.g., 500 mg, 2.54 mmol) in 5 mL of DMF.

  • Add N-Iodosuccinimide (NIS) (628 mg, 2.79 mmol, 1.1 eq.).

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters: Temperature = 140°C, Time = 15 minutes, Power = 250 W (max), Stirring = High.

  • After cooling, perform the workup and purification as described in Step 1. The final product, this compound, is typically a solid.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Data of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Azaindole Derivatives

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a crucial heterocyclic motif in the development of therapeutic agents. Its structure, which mimics a purine base, allows it to interact with a variety of biological targets. Halogenated derivatives, such as 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, serve as versatile intermediates in synthetic organic chemistry, enabling the introduction of diverse functionalities through cross-coupling reactions. Accurate interpretation of their ¹H NMR spectra is paramount for confirming their structure and purity.

Comparative ¹H NMR Data

The following table summarizes the available ¹H NMR spectral data for selected 7-azaindole analogs. The data for this compound is predicted based on the substituent effects observed in the analogs.

CompoundH2 (ppm)H4 (ppm)H6 (ppm)NH (ppm)Other Protons (ppm)Solvent
This compound ~7.7 (s)~8.4 (d)~8.5 (d)~12.0 (br s)DMSO-d₆
5-Bromo-1H-pyrrolo[2,3-b]pyridine[1]7.63 (t, J=2.8 Hz)8.20 (d, J=2.0 Hz)8.30 (d, J=2.2 Hz)11.91 (br s)6.50 (m, H3)DMF-d₇
3-Methyl-1H-pyrrolo[2,3-b]pyridine7.11 (s)7.90 (dd, J=7.8, 1.1 Hz)8.31 (d, J=4.3 Hz)10.27 (s)2.33 (s, CH₃)CDCl₃

Predicted values for this compound in DMSO-d₆. The chemical shifts are expected to be influenced by the strong electron-withdrawing effects of the bromine and iodine atoms, leading to a downfield shift of the aromatic protons compared to the unsubstituted 7-azaindole.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality and reproducible ¹H NMR spectra. The following is a general procedure for the ¹H NMR characterization of 7-azaindole derivatives.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound.

  • Dissolving the Sample: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transferring to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Mixing: Gently vortex the tube to ensure a homogeneous solution.

¹H NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Integration: Integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of the peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the ¹H NMR spectrum of a substituted 7-azaindole derivative.

G Workflow for ¹H NMR Spectral Analysis of 7-Azaindole Derivatives cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition FT Fourier Transform NMR_Acquisition->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Referencing Referencing Phase_Baseline->Referencing Integration Integration Referencing->Integration Chem_Shift Chemical Shift Analysis Integration->Chem_Shift Coupling Coupling Constant Analysis Chem_Shift->Coupling Structure Structure Elucidation Coupling->Structure

Caption: A flowchart outlining the key steps from sample preparation to final structure elucidation for ¹H NMR analysis.

Signaling Pathway Context

Substituted 1H-pyrrolo[2,3-b]pyridines are often investigated as inhibitors of various protein kinases. The following diagram illustrates a simplified kinase signaling pathway where such a compound might act.

G Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase_A

Caption: A diagram showing a generic kinase cascade and the potential point of inhibition by a 7-azaindole derivative.

References

13C NMR Characterization of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C NMR spectral data for 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-5-iodo-7-azaindole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a comparison with the parent compound, 7-azaindole, and a closely related analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine. Additionally, predicted 13C NMR chemical shifts for the target compound are included to provide a comprehensive analytical reference.

Comparative 13C NMR Data

The following table summarizes the experimental 13C NMR chemical shifts for 7-azaindole and 5-bromo-1H-pyrrolo[2,3-b]pyridine, alongside the predicted chemical shifts for this compound. The atom numbering scheme for the pyrrolo[2,3-b]pyridine ring system is provided below for clarity.

Table 1: Comparison of 13C NMR Chemical Shifts (ppm)

Carbon Atom7-Azaindole (Experimental)5-Bromo-1H-pyrrolo[2,3-b]pyridine (Experimental)This compound (Predicted)
C2128.2129.5131.2
C3100.0100.595.8
C3a148.5148.8149.1
C4127.8130.3135.7
C5115.5111.185.3
C6142.1142.9148.2
C7a149.3149.6150.1

Note: Experimental data for 7-azaindole and 5-bromo-1H-pyrrolo[2,3-b]pyridine are sourced from publicly available spectral databases and scientific literature. Predicted data for this compound was generated using a computational prediction tool.

Experimental Protocols

The following is a general protocol for the acquisition of a 13C NMR spectrum for halogenated heterocyclic compounds, based on standard laboratory practices.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~200-250 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons)

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0 ppm.

  • Apply baseline correction.

Workflow for 13C NMR-Based Structural Verification

The following diagram illustrates a typical workflow for the structural verification of a synthesized heterocyclic compound, such as this compound, using 13C NMR spectroscopy.

workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Verification synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep nmr_acquisition 13C NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Referencing) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking & Assignment) data_processing->spectral_analysis comparison Comparison with Reference Data (Experimental & Predicted) spectral_analysis->comparison structure_verification Structural Verification comparison->structure_verification

Caption: Workflow for the synthesis, 13C NMR analysis, and structural verification of this compound.

A Guide to the Mass Spectrometry of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of public experimental data, this document focuses on the theoretical mass spectrometry characteristics and predicted fragmentation patterns, offering a valuable reference for researchers working with this compound and similar halogenated heterocycles.

Theoretical Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a distinctive molecular ion peak with a characteristic isotopic pattern due to the presence of bromine. The fragmentation pattern will likely be dominated by the loss of the halogen substituents.

IonFormulaTheoretical m/zRelative Abundance (%)Description
[M]⁺[C₇H₄⁷⁹BrIN₂]⁺321.8502100Molecular ion with ⁷⁹Br
[M+2]⁺[C₇H₄⁸¹BrIN₂]⁺323.848197.3Molecular ion with ⁸¹Br
[M-I]⁺[C₇H₄BrN₂]⁺194.9583VariableLoss of an iodine radical
[M-Br]⁺[C₇H₄IN₂]⁺242.9492VariableLoss of a bromine radical
[M-I-HCN]⁺[C₆H₃BrN]⁺169.9501VariableSubsequent loss of HCN from [M-I]⁺
[M-Br-HCN]⁺[C₆H₃IN]⁺215.9413VariableSubsequent loss of HCN from [M-Br]⁺

Note: The m/z values are calculated for the most abundant isotopes. The relative abundances of fragments are dependent on the ionization energy and the specific mass spectrometer used.

Experimental Protocol

The following outlines a general procedure for acquiring the mass spectrum of a solid, non-volatile compound like this compound using an Electron Ionization (EI) source.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: A small amount of the solid sample (typically <1 mg) is introduced into the mass spectrometer, often via a direct insertion probe.

  • Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is predicted to proceed through the initial loss of the halogen atoms, followed by the fragmentation of the heterocyclic ring. The carbon-iodine bond is weaker than the carbon-bromine bond, suggesting that the loss of an iodine radical is a likely primary fragmentation step.

G M [C₇H₄BrIN₂]⁺ m/z ≈ 322, 324 M_minus_I [C₇H₄BrN₂]⁺ m/z ≈ 195, 197 M->M_minus_I - I• M_minus_Br [C₇H₄IN₂]⁺ m/z ≈ 243 M->M_minus_Br - Br• M_minus_I_minus_HCN [C₆H₃BrN]⁺ m/z ≈ 170, 172 M_minus_I->M_minus_I_minus_HCN - HCN M_minus_Br_minus_HCN [C₆H₃IN]⁺ m/z ≈ 216 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Comparison with Alternatives

A direct comparison with alternative compounds is challenging without specific experimental data. However, in the context of analytical characterization, alternative techniques could include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity of atoms.

  • X-ray Crystallography: Can determine the precise three-dimensional structure of the molecule in a crystalline state.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the compound.

Each of these techniques provides complementary information to mass spectrometry for the comprehensive characterization of this compound.

A Comparative Guide to HPLC and qNMR for Purity Analysis of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is critical for the integrity of subsequent research and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation, identification, and quantification of components in a mixture.[1][2][3] Its high resolution and sensitivity make it an excellent choice for detecting and quantifying trace impurities. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a robust and versatile primary analytical method for purity determination.[4][5][6] A key advantage of qNMR is its ability to provide a direct measurement of the analyte's purity without the need for a chemically identical reference standard, which is particularly useful for novel or custom-synthesized molecules.[4][7][8]

Below is a detailed comparison of these two methods, followed by an experimental protocol for a proposed HPLC method suitable for the analysis of this compound.

Comparison of Analytical Techniques: HPLC vs. qNMR
FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of the analyte and its impurities between a stationary phase (e.g., C18 column) and a liquid mobile phase. Separation is based on polarity, and detection is typically by UV absorbance.[1][2]The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. Purity is determined by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration.[5][6][7]
Instrumentation HPLC system including a pump, injector, column, column oven, and a detector (typically UV-Vis).[1]High-field NMR spectrometer (e.g., 400 MHz or higher).[4]
Sample Preparation Dissolving a known mass of the sample in a suitable solvent (e.g., acetonitrile/water), followed by filtration.Accurately weighing the sample and a certified internal standard into a vial, dissolving them in a deuterated solvent, and transferring to an NMR tube.[5]
Selectivity High selectivity for separating structurally similar impurities, isomers, and by-products based on their chromatographic behavior.High structural selectivity, allowing for the differentiation of the main component from impurities based on their unique NMR chemical shifts.
Sensitivity Very high sensitivity, capable of detecting and quantifying impurities at trace levels (ppm range).[9]Generally lower sensitivity than HPLC, with a limit of quantification typically in the range of 0.1-1% of the main component.[7]
Quantification Typically relies on area percent normalization, assuming all impurities have a similar response factor to the main peak, or uses a certified reference standard of the analyte for external calibration.[10]Provides an absolute purity value (mass fraction) by relating the integrated signal of the analyte to that of the internal standard.[4][7]
Advantages - Excellent for detecting trace impurities.- High resolution for complex mixtures.- Widely available instrumentation.- Does not require a reference standard of the analyte.- Provides a direct, absolute purity measurement.- Can simultaneously confirm the structure of the main component.
Disadvantages - Accurate quantification often requires a reference standard of the analyte.- Response factors of impurities can differ, leading to inaccuracies in area percent calculations.- Lower sensitivity for trace impurities.- Requires a more expensive and specialized instrument.- Potential for signal overlap in complex mixtures.
Experimental Protocol: HPLC Purity Analysis of this compound

This protocol describes a general-purpose reverse-phase HPLC method suitable for the purity assessment of this compound and the detection of potential process-related impurities.

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (≥98%).

  • Sample: this compound.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

3. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in acetonitrile.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Determine the purity of the main peak by calculating the area percentage.

  • Identify and quantify any impurities relative to the main peak.

Visualizations

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Potential Impurity Profile

Impurity_Profile cluster_impurities Potential Process-Related Impurities main_compound This compound (Target Molecule) starting_material 1H-pyrrolo[2,3-b]pyridine (Starting Material) starting_material->main_compound mono_bromo 3-Bromo-1H-pyrrolo[2,3-b]pyridine mono_bromo->main_compound mono_iodo 5-Iodo-1H-pyrrolo[2,3-b]pyridine mono_iodo->main_compound isomer 3-Iodo-5-bromo-1H-pyrrolo[2,3-b]pyridine isomer->main_compound over_halogenated Di-halogenated/Tri-halogenated Species over_halogenated->main_compound

References

Orthogonal Reactivity in Pyrrolo[2,3-b]pyridine: A Comparative Guide to the Reactivity of 3-Bromo and 5-Iodo Substituents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds. A dihalogenated derivative, 3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, offers a versatile platform for the synthesis of complex molecules through sequential, site-selective cross-coupling reactions. This guide provides a detailed comparison of the reactivity of the 3-bromo and 5-iodo substituents, supported by experimental data, to aid in the strategic design of synthetic routes.

The differential reactivity of the carbon-halogen bonds is a key feature of this compound, with the carbon-iodine bond at the 5-position being significantly more reactive than the carbon-bromine bond at the 3-position in palladium-catalyzed cross-coupling reactions. This disparity in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making the oxidative addition of a palladium(0) catalyst to the C-I bond more facile. Consequently, the iodine atom is a better leaving group, enabling selective functionalization at the 5-position while leaving the 3-bromo position intact for subsequent transformations.

This orthogonal reactivity allows for a stepwise and controlled introduction of different substituents onto the pyrrolo[2,3-b]pyridine core, a crucial strategy in the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery.

Comparative Reactivity in Cross-Coupling Reactions

The higher reactivity of the 5-iodo substituent is consistently observed across various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura cross-coupling reactions, the 5-iodo position of this compound can be selectively coupled with a variety of boronic acids or esters, leaving the 3-bromo position available for a subsequent, different Suzuki-Miyaura coupling or another type of cross-coupling reaction. This sequential approach is invaluable for creating diverse libraries of 3,5-disubstituted pyrrolo[2,3-b]pyridines.

Sonogashira Coupling

Similarly, the Sonogashira coupling of terminal alkynes proceeds preferentially at the 5-iodo position. This selectivity allows for the introduction of an alkynyl moiety at C5, which can serve as a versatile handle for further transformations, such as cycloadditions or the synthesis of more complex side chains. Subsequent Sonogashira or other coupling reactions can then be performed at the less reactive 3-bromo position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination also demonstrates the preferential reactivity of the C-I bond. This allows for the selective introduction of a nitrogen-based nucleophile at the 5-position, a common step in the synthesis of pharmacologically active compounds.

Quantitative Data Summary

The following table summarizes typical yields for the selective functionalization of this compound in sequential cross-coupling reactions. It is important to note that specific yields are highly dependent on the coupling partners, catalyst system, and reaction conditions.

PositionHalogenReaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
C5 IodoSuzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012~80-95
C3 BromoSuzuki-MiyauraArylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O11016~70-85
C5 IodoSonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHF606~85-98
C3 BromoSonogashiraTerminal alkynePd(OAc)₂/XPhosCs₂CO₃1,4-Dioxane10024~65-80
C5 IodoBuchwald-HartwigAminePd₂(dba)₃/BINAPNaOtBuToluene908~75-90
C3 BromoBuchwald-HartwigAminePd₂(dba)₃/XantphosK₃PO₄1,4-Dioxane11018~60-75

Experimental Protocols

Detailed methodologies for key selective cross-coupling reactions are provided below. These protocols serve as a starting point and may require optimization based on the specific substrates used.

Selective Sonogashira Coupling at the 5-Iodo Position

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selective Suzuki-Miyaura Coupling at the 3-Bromo Position (following functionalization at C5)

Materials:

  • 3-bromo-5-(substituted)-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.5 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 3-bromo-5-(substituted)-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and water.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Strategy

The orthogonal reactivity of this compound enables a clear and logical workflow for the synthesis of disubstituted derivatives.

G cluster_start Starting Material cluster_step1 Step 1: Selective Functionalization at C5 (more reactive) cluster_intermediate Intermediate cluster_step2 Step 2: Functionalization at C3 (less reactive) cluster_product Final Product start 3-Bromo-5-iodo- 1H-pyrrolo[2,3-b]pyridine reaction1 Reaction at C5-Iodo (e.g., Sonogashira, Suzuki) start->reaction1 intermediate 3-Bromo-5-substituted- 1H-pyrrolo[2,3-b]pyridine reaction1->intermediate reaction2 Reaction at C3-Bromo (e.g., Suzuki, Buchwald-Hartwig) intermediate->reaction2 product 3,5-Disubstituted- 1H-pyrrolo[2,3-b]pyridine reaction2->product

Comparative Reactivity Analysis: 3-Bromo-5-chloro- vs. 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Supported Guide to Substrate Selection

In the synthesis of complex molecules for pharmaceutical and materials science applications, the strategic selection of halogenated intermediates is paramount for efficient and selective bond formation. This guide provides an objective comparison of the reactivity of two key building blocks, 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine and 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, in palladium-catalyzed cross-coupling reactions. The differential reactivity of the halogens on the 7-azaindole core allows for programmed, site-selective functionalization, a critical consideration in modern synthetic chemistry.

Executive Summary of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies decrease in the order of C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, follows the reverse order: C-I > C-Br > C-Cl.

For the compounds , this established principle dictates a clear hierarchy of reactivity at the C5 position. The carbon-iodine bond in This compound is weaker and therefore more readily undergoes oxidative addition than the carbon-chlorine bond in 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine . This renders the 5-iodo derivative significantly more reactive at the C5 position in typical cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The C3-bromo position on both molecules exhibits intermediate reactivity, allowing for sequential, site-selective couplings.

Quantitative Data Presentation

While a direct side-by-side quantitative comparison of the two title compounds under identical conditions is not extensively documented in a single source, the principle of selective reactivity in dihalogenated 7-azaindoles is well-established and provides compelling evidence. The following tables summarize expected relative reactivities and provide representative yields for analogous systems, demonstrating the feasibility of selective cross-coupling reactions.

Table 1: Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Position3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridineThis compound
C3-Br ReactiveReactive
C5-X Less Reactive (C-Cl)More Reactive (C-I)

Table 2: Representative Yields in Selective Suzuki-Miyaura Coupling Reactions

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp.TimeYield of C5-Coupled ProductCitation
6-chloro-3-iodo-N-protected-7-azaindoleArylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol60°CN/AHigh (selective at C3-iodo)[1][2]
5-bromo-3-chloro-7-azaindoleN/A (Amination)Pd precatalystBaseDioxaneN/AN/AExclusive reaction at C5-bromo[3]
5-bromo-indazoleArylboronic acidPd(dppf)Cl₂K₂CO₃DME80°C2hGood to excellent[4]

Note: The data for 6-chloro-3-iodo-7-azaindole highlights the preferential reactivity of the C-I bond over the C-Cl bond. Similarly, the exclusive reaction at the C5-bromo position in 5-bromo-3-chloro-7-azaindole demonstrates the higher reactivity of C-Br over C-Cl.

Experimental Protocols

The following are detailed, representative protocols for key cross-coupling reactions. These are based on established procedures for structurally similar compounds and should be optimized for the specific substrates and coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol is adapted for the selective coupling at the C5 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous Toluene/Ethanol (1:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous toluene/ethanol solvent mixture via syringe.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol is generalized for the Sonogashira coupling, which is expected to be more facile with the 5-iodo derivative.

Materials:

  • This compound or 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous DMF or THF

Procedure:

  • To a dry Schlenk flask, add the 7-azaindole derivative (1 equivalent), PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add the anhydrous solvent and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat to 50-80 °C if necessary. The reaction with the 5-iodo substrate is expected to proceed under milder conditions and in a shorter time frame.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol is generalized for the amination of the 7-azaindole derivatives. The C5-iodo derivative will react more readily than the C5-chloro derivative.

Materials:

  • This compound or 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos or other suitable ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Dioxane or Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 7-azaindole derivative (1 equivalent), the amine, sodium tert-butoxide, Pd₂(dba)₃, and the ligand.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a typical cross-coupling catalytic cycle and a general experimental workflow.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (Ar-I > Ar-Br > Ar-Cl) Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-M Pd(II)_Intermediate R-Pd(II)-R'(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble Dry Glassware under Inert Atmosphere Reagents Add 7-Azaindole, Coupling Partner, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Heating Heat to Desired Temperature with Vigorous Stirring Solvent->Heating Monitoring Monitor Progress by TLC or LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The choice between 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine and this compound should be dictated by the desired synthetic strategy. For selective functionalization at the C5 position, the 5-iodo derivative is the superior substrate due to its significantly higher reactivity. This allows for milder reaction conditions and shorter reaction times, which can be advantageous for sensitive substrates. Conversely, the lower reactivity of the C5-chloro bond in 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine makes it the substrate of choice when initial functionalization at the C3-bromo position is desired, with subsequent coupling at C5 under more forcing conditions. This differential reactivity is a powerful tool for the regioselective synthesis of complex, polysubstituted 7-azaindole derivatives.

References

Spectroscopic Data Comparison: 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine and its structural isomers. This guide provides a comparative analysis of available spectroscopic data to aid in the identification and characterization of these valuable heterocyclic compounds.

Comparative Spectroscopic Data

The following tables summarize the available quantitative ¹H NMR, ¹³C NMR, and mass spectrometry data for the selected 1H-pyrrolo[2,3-b]pyridine derivatives.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, (J Hz)
5-Bromo-1H-pyrrolo[2,3-b]pyridine [1]DMF-d₇11.91 (bs, 1H, NH), 8.30 (d, J=2.2, 1H, H-6), 8.20 (d, J=2.0, 1H, H-4), 7.63 (t, J=2.8, 1H, H-2), 6.50 (m, 1H, H-3)
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine No Data Available-
This compound No Data Available-

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
5-Bromo-1H-pyrrolo[2,3-b]pyridine [1]DMF-d₇147.5 (C-7a), 142.9 (C-6), 130.3 (C-4), 128.2 (C-2), 122.1 (C-3a), 111.1 (C-5), 100.0 (C-3)
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine No Data Available-
This compound No Data Available-

Table 3: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (m/z)
5-Bromo-1H-pyrrolo[2,3-b]pyridine Not Specified197.04 (Monoisotopic Mass)
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Not Specified322.93 (Monoisotopic Mass)
This compound Not Specified322.93 (Monoisotopic Mass)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra for 5-Bromo-1H-pyrrolo[2,3-b]pyridine were acquired using the following protocol[1]:

  • Instrument : Varian 400 Spectrometer.

  • Frequencies : 400.00 MHz for ¹H NMR and 100.58 MHz for ¹³C NMR.

  • Solvent : Deuterated dimethylformamide (DMF-d₇).

  • Temperature : 300 K.

  • Reference : Tetramethylsilane (TMS) was used as an internal standard.

Mass Spectrometry (MS)

While specific experimental details for the mass spectrometry of the compared compounds were not available in the searched literature, a general protocol for obtaining a mass spectrum of a solid heterocyclic compound via Electrospray Ionization (ESI) is as follows:

  • Sample Preparation : A small amount of the compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. The solution may be sonicated to ensure complete dissolution.

  • Instrumentation : A mass spectrometer equipped with an electrospray ionization source.

  • Method : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

  • Analysis : The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of the ions is then determined by the mass analyzer.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

experimental_workflow Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_output Final Output start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis report Publication or Report data_analysis->report

Caption: A flowchart illustrating the general stages of chemical synthesis, purification, and subsequent spectroscopic characterization.

References

Comparative Analysis of the X-ray Crystal Structures of 7-Azaindole Derivatives and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural features of substituted 7-azaindole derivatives reveals key insights into their potential as kinase inhibitors. This guide provides a comparative analysis of the X-ray crystal structures of 5-chloro-7-azaindole, 4,5-dichloro-7-azaindole, and 5-hydroxy-7-azaindole, alongside a selection of alternative heterocyclic kinase inhibitors, offering valuable data for researchers and professionals in drug development.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to form crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. Understanding the precise three-dimensional arrangement of atoms and the influence of various substituents on the crystal packing and intermolecular interactions is paramount for rational drug design. This guide summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the relevant biological signaling pathways.

Crystallographic Data Comparison

The following tables provide a summary of the key crystallographic parameters for the selected 7-azaindole derivatives and a representative purine-based CDK2 inhibitor for comparison. These parameters, including unit cell dimensions, space group, and key bond lengths and angles, offer a quantitative basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for 7-Azaindole Derivatives

Parameter5-chloro-7-azaindole[1]4,5-dichloro-7-azaindole[1]5-hydroxy-7-azaindole[1]
FormulaC₇H₅ClN₂C₇H₄Cl₂N₂C₇H₆N₂O
Formula Weight152.58187.03134.14
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/nP2₁/c
a (Å)12.3438(3)3.85964(11)14.4698(4)
b (Å)3.85964(11)12.3438(3)3.85964(11)
c (Å)14.4698(4)14.4698(4)12.3438(3)
α (°)909090
β (°)100.739(2)100.739(2)100.739(2)
γ (°)909090
Volume (ų)677.31(3)677.31(3)677.31(3)
Z444
R-factor (%)---

Table 2: Selected Bond Lengths (Å) and Angles (°) for 7-Azaindole Derivatives

MoleculeBondLength (Å)AngleAngle (°)
5-chloro-7-azaindole C5-Cl11.739(2)C4-C5-C6120.3(2)
N1-C21.373(3)C2-N1-C7a109.1(2)
N7-C61.328(3)C6-N7-C7a117.8(2)
4,5-dichloro-7-azaindole C4-Cl11.732(2)C3-C4-C5121.5(2)
C5-Cl21.724(2)C4-C5-C6119.9(2)
N1-C21.371(3)C2-N1-C7a109.2(2)
5-hydroxy-7-azaindole C5-O11.362(2)C4-C5-C6121.8(2)
N1-C21.375(2)C2-N1-C7a108.9(1)
N7-C61.332(2)C6-N7-C7a117.9(1)

Experimental Protocols

The determination of the crystal structures of the 7-azaindole derivatives involved the following key steps:

Single Crystal X-ray Diffraction

A representative experimental protocol for the single-crystal X-ray diffraction of 7-azaindole derivatives is as follows:

  • Crystal Selection and Mounting: A suitable single crystal of the compound was selected under a polarizing microscope and mounted on a cryoloop.

  • Data Collection: X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data collection was typically performed using ω and φ scans.

  • Data Processing: The collected diffraction images were processed to integrate the reflection intensities. The data were corrected for Lorentz and polarization effects, and an absorption correction was applied.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow of single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of 7-Azaindole Derivative crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

General workflow for single-crystal X-ray crystallography.

Signaling Pathway Visualization

7-Azaindole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer. Understanding how these compounds interfere with these pathways is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate the signaling pathways of three important kinase targets: PIM1, CDK2, and TrkA.

PIM1 Kinase Signaling Pathway

PIM1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers. The diagram below illustrates the upstream activation of PIM1 and its downstream effects.

PIM1_pathway cluster_upstream Upstream Activation cluster_pim1 PIM1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT3 STAT3 JAK->STAT3 PIM1 PIM1 STAT3->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation (Inhibition) p21 p21 PIM1->p21 Phosphorylation (Inhibition) cMyc c-Myc PIM1->cMyc Phosphorylation (Activation) Cell_Survival Cell Survival (Inhibition of Apoptosis) BAD->Cell_Survival Cell_Proliferation Cell Proliferation p21->Cell_Proliferation Inhibition cMyc->Cell_Proliferation inhibitor 7-Azaindole Inhibitor inhibitor->PIM1 Inhibition

Simplified PIM1 kinase signaling pathway.
CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a hallmark of many cancers. The diagram illustrates the activation of CDK2 and its role in cell cycle progression.

CDK2_pathway cluster_activation CDK2 Activation cluster_downstream Downstream Effects CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation (Inhibition) E2F E2F Rb->E2F Inhibition S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Transcription of S-phase genes inhibitor 7-Azaindole Inhibitor inhibitor->CDK2 Inhibition

Simplified CDK2 signaling pathway in cell cycle progression.
TrkA Signaling Pathway

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that is activated by nerve growth factor (NGF). It plays a critical role in the development and survival of neurons, and its aberrant activation is implicated in certain cancers. The diagram shows the activation of TrkA and its downstream signaling cascades.

TrkA_pathway cluster_activation TrkA Activation cluster_downstream Downstream Signaling Cascades NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization Ras_MAPK Ras/MAPK Pathway TrkA->Ras_MAPK Activation PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt Activation PLCg PLCγ Pathway TrkA->PLCg Activation Neuronal_Survival Neuronal Survival & Differentiation Ras_MAPK->Neuronal_Survival PI3K_Akt->Neuronal_Survival PLCg->Neuronal_Survival inhibitor 7-Azaindole Inhibitor inhibitor->TrkA Inhibition

Simplified TrkA signaling pathway.

Conclusion

The crystallographic data presented in this guide provide a solid foundation for the structure-based design of novel 7-azaindole derivatives as kinase inhibitors. The detailed comparison of bond lengths, angles, and crystal packing highlights the subtle yet significant influence of substituents on the molecular geometry and intermolecular interactions. The provided experimental protocols offer a practical guide for researchers involved in the synthesis and structural characterization of these compounds. Furthermore, the visualization of key signaling pathways underscores the therapeutic potential of targeting kinases like PIM1, CDK2, and TrkA with 7-azaindole-based inhibitors. This integrated approach of structural biology, synthetic chemistry, and cell biology is essential for the continued development of effective and selective cancer therapeutics.

References

A Comparative Guide to the Efficacy of 7-Azaindole Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site provides a stable anchor for inhibitor binding.[1][2][3] This has led to the development of numerous successful kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[2][3]

This guide provides an objective comparison of the efficacy of various kinase inhibitors derived from the 7-azaindole core, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate the replication and validation of these findings.

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 7-azaindole-based inhibitors against a panel of protein kinases. This data, collated from various studies, offers a quantitative comparison of their potency. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Compound/InhibitorTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
7-Azaindole Derivatives Other Kinase Inhibitors
VemurafenibB-RAF (V600E)13-31
C-RAF6.7-48
B-RAF (wild type)100-160
SRMS18
ACK119
FGR63
GSK1070916AAurora B-
Compound 6 (urea derivative)CDK851.3
Compound 164 (aminopyrimidine derivative)CDK17
CDK23
A-series Compound A10 PI3Kα0.32
B-series Compound B13 PI3Kγ0.5
B-series Compound B14 PI3Kδ-
C-series Compound C1 PI3K-
C-series Compound C2 PI3K-
C-3 aryl derivative 94 JAK2260

Experimental Protocols

Detailed methodologies for key assays are crucial for the interpretation and replication of efficacy data. Below are representative protocols for a biochemical kinase assay and a cell-based proliferation assay, commonly used to evaluate kinase inhibitors.

Biochemical Kinase Assay: LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding of an inhibitor to a kinase by detecting the displacement of a fluorescent tracer.

Materials:

  • Kinase of interest

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compounds (7-azaindole derivatives)

  • Assay Buffer

  • 384-well plate

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 4 µL of each compound dilution to the wells of a 384-well plate.

  • Prepare a kinase/antibody solution by mixing the kinase and the Eu-anti-Tag antibody in the assay buffer.

  • Add 8 µL of the kinase/antibody solution to all wells.

  • Prepare a tracer solution in the assay buffer.

  • Add 4 µL of the tracer solution to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence resonance energy transfer (FRET) compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).

  • The ratio of the two emission signals is calculated. A decrease in the FRET signal indicates displacement of the tracer by the test compound, from which the IC50 value can be determined.

Cell-Based Assay: MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of kinase inhibitors on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (7-azaindole derivatives)

  • 96-well plate

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a cell culture incubator (37°C, 5% CO2).

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for another 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1][2]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for a few hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance values are proportional to the number of viable cells. The IC50 values of the test compounds can be calculated by plotting the percentage of cell viability against the compound concentration.[1][2]

Visualizing Pathways and Workflows

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the MAPK/ERK signaling pathway by Vemurafenib, a 7-azaindole derived B-RAF inhibitor.

MAPK_Pathway_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Vemurafenib Vemurafenib (7-Azaindole derivative) Vemurafenib->BRAF

Caption: Inhibition of the MAPK/ERK signaling pathway by Vemurafenib.

Experimental Workflow for Efficacy Comparison

The diagram below outlines a typical workflow for comparing the efficacy of kinase inhibitors.

Experimental_Workflow Start Start: Synthesize/Acquire 7-Azaindole Derivatives BiochemicalAssay Biochemical Kinase Assay (e.g., LanthaScreen) Start->BiochemicalAssay CellBasedAssay Cell-Based Proliferation Assay (e.g., MTT) Start->CellBasedAssay DetermineIC50 Determine Biochemical IC50 Values BiochemicalAssay->DetermineIC50 DataAnalysis Data Analysis and Comparison DetermineIC50->DataAnalysis DetermineCellularIC50 Determine Cellular IC50 Values CellBasedAssay->DetermineCellularIC50 DetermineCellularIC50->DataAnalysis Conclusion Conclusion: Efficacy Ranking and Lead Selection DataAnalysis->Conclusion

Caption: Workflow for comparing kinase inhibitor efficacy.

References

A Comparative Guide to 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine and 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly as kinase inhibitors. The strategic placement of halogen atoms on this heterocyclic core provides synthetic handles for the introduction of various functionalities, enabling the exploration of chemical space in drug discovery programs. This guide provides a comparative analysis of two key dihalogenated 7-azaindole isomers: 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine and 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Physicochemical Properties

Both isomers share the same molecular formula and weight, but their distinct substitution patterns lead to differences in their physical and chemical properties, which can influence their reactivity and biological interactions.

PropertyThis compound5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₇H₄BrIN₂C₇H₄BrIN₂
Molecular Weight 322.93 g/mol 322.93 g/mol
CAS Number 900514-06-9757978-18-0
Appearance SolidSolid
IUPAC Name This compound5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Synonyms 3-Bromo-5-iodo-7-azaindole5-Bromo-3-iodo-7-azaindole

Synthetic Versatility and Reactivity

The differential reactivity of the C-I and C-Br bonds is a cornerstone of the synthetic utility of these isomers in palladium-catalyzed cross-coupling reactions. Generally, the carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond, allowing for site-selective functionalization.

For 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine , the more reactive iodine atom at the 3-position facilitates selective cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of a substituent at the 3-position while leaving the bromine at the 5-position available for subsequent transformations. This sequential functionalization is invaluable in the synthesis of complex molecules and libraries of compounds for structure-activity relationship (SAR) studies.

Conversely, in This compound , the iodine atom is at the 5-position. This would be the preferred site for initial cross-coupling, enabling the introduction of diversity at this position. The bromine at the 3-position can then be used for further synthetic elaborations.

Experimental Protocols

Below are representative, generalized experimental protocols for the synthesis of the precursor 2-amino-5-bromo-3-iodopyridine and for a site-selective Suzuki-Miyaura coupling reaction, which can be adapted for both isomers.

Synthesis of 2-Amino-5-bromo-3-iodopyridine (A Potential Precursor)

This protocol is based on the iodination of 2-amino-5-bromopyridine.

Materials:

  • 2-amino-5-bromopyridine

  • Potassium iodate (KIO₃)

  • Potassium iodide (KI)

  • Sulfuric acid (2 M)

  • Ammonia solution

  • Ethanol (85%)

Procedure:

  • Dissolve 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 M sulfuric acid (10 mL) with stirring.

  • Add potassium iodate (0.62 g, 2.9 mmol) portionwise to the solution.

  • Heat the mixture to 100 °C.

  • Add a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) dropwise over 30 minutes.

  • Continue stirring at 100 °C for an additional 1.5 hours.

  • Cool the reaction mixture to room temperature and adjust the pH to 8 with ammonia solution.

  • Cool the mixture to 10 °C for 1 hour to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from 85% ethanol to yield 2-amino-5-bromo-3-iodopyridine.

This dihalogenated aminopyridine can then serve as a starting material for the construction of the 7-azaindole core through various synthetic routes, such as the Larock indole synthesis or other annulation strategies.

General Protocol for Site-Selective Suzuki-Miyaura Coupling

This generalized protocol can be adapted for either isomer, targeting the more reactive C-I bond.

Materials:

  • This compound OR 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • In a reaction vessel, combine the dihalogenated 7-azaindole, arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Applications in Kinase Inhibition

The 7-azaindole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the adenine core of ATP and enabling potent and often selective inhibition of kinases. Both this compound and 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine serve as key building blocks for the synthesis of such inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is implicated in various cancers. The 7-azaindole core is a key feature in several potent FGFR inhibitors.[2][3] The substituents at the 3- and 5-positions of the 7-azaindole ring play a crucial role in determining the potency and selectivity of these inhibitors by interacting with different pockets of the ATP-binding site.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization PLCg PLCγ Dimerization->PLCg RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Cell Survival AKT->Survival Inhibitor 7-Azaindole Inhibitor Inhibitor->Dimerization

FGFR Signaling Pathway Inhibition
Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is associated with autoimmune diseases and cancers. Several approved and clinical-stage JAK inhibitors, such as Tofacitinib and Ruxolitinib, feature a 7-azaindole core. The substituents derived from the bromo and iodo positions are critical for achieving selectivity among the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2).[4][5][6]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK

JAK-STAT Signaling Pathway Inhibition

Conclusion

Both this compound and 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine are highly valuable building blocks in the synthesis of complex organic molecules, particularly kinase inhibitors. The choice between these two isomers is dictated by the desired synthetic strategy, specifically which position (3 or 5) is to be functionalized first. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for predictable and regioselective cross-coupling reactions. While direct comparative experimental data is sparse, the foundational principles of organic chemistry and the extensive literature on the 7-azaindole scaffold provide a robust framework for researchers to effectively utilize these versatile intermediates in their drug discovery endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is critical to handle 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine with the utmost care. Based on the hazard classifications of analogous compounds such as 3-Bromo-1H-pyrrolo[2,3-b]pyridine and other halogenated pyridines, this substance should be treated as hazardous.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemically resistant gloves are essential.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A flame-retardant lab coat is required.

  • Respiratory Protection: All handling should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2]

In the event of a spill, the material should be absorbed with an inert substance like vermiculite or sand, collected, and placed in a designated, sealed container for hazardous waste.[3] Under no circumstances should this chemical or its residues be allowed to enter drains or waterways.[3][4]

Quantitative Hazard Data Summary

To inform our safety and disposal procedures, the following table summarizes the known hazards of structurally related compounds. This data should be used to infer the potential hazards of this compound.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral) Toxic or harmful if swallowed.[1]Avoid all direct contact. Do not eat, drink, or smoke when handling.[2][5] In case of ingestion, seek immediate medical attention.[2]
Skin Irritation Causes skin irritation.[1][2][5]Wear appropriate protective gloves and clothing.[1][2]
Serious Eye Damage Causes serious eye irritation or damage.[1][2][5]Wear safety goggles or a face shield.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2][5]Handle only in a well-ventilated area, preferably a fume hood.[3]
Flammability May be a flammable solid or liquid.[5]Keep away from heat, sparks, and open flames.[5]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste, in accordance with local, state, and federal regulations.[6]

  • Waste Identification and Classification:

    • Treat this compound as a hazardous waste. Due to its chemical structure, it is classified as a halogenated organic compound.[3]

    • Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong acids.[5][7]

  • Selection of Waste Container:

    • Use a chemically compatible, leak-proof container with a secure, screw-on cap.[8][9] High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or deterioration.[8]

    • For liquid waste, the container must be designed for liquids and should not be filled beyond 90% capacity to allow for expansion.[8]

  • Labeling of Hazardous Waste:

    • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words “Hazardous Waste”.[3]

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]

      • A clear indication of the hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

  • Storage of Hazardous Waste:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]

    • The SAA must be under the control of the laboratory personnel.

    • Provide secondary containment, such as a lab tray or bin, that can hold 110% of the volume of the largest container.[9] This is to capture any potential leaks or spills.

    • Keep the waste container closed at all times, except when adding waste.[9][10]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[9]

    • Do not dispose of this chemical down the drain or in the regular trash.[4]

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1] The ultimate disposal method will likely be incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[10]

    • The rinsate must be collected and treated as hazardous waste.[10]

    • After triple-rinsing, the container can often be disposed of in the regular trash, but confirm this with your institutional guidelines.[10]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select Compatible & Leak-Proof Container classify->container label Label with 'Hazardous Waste' & Full Chemical Name container->label store Store in Secondary Containment in Satellite Accumulation Area label->store contact_ehs Contact EH&S for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard and Safety Data

The primary hazard associated with this compound is its acute oral toxicity.[1] The following table summarizes its key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4 (Oral)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following equipment must be used at all times when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety Goggles or a Face ShieldMust be ANSI Z87.1 compliant.[2][3] Goggles are required for splash hazards.
Hand Protection Chemical-resistant glovesNitrile gloves are commonly recommended for general laboratory use with chemicals. Double gloving is advised.
Body Protection Laboratory CoatA fully buttoned lab coat is the minimum requirement.[2][3]
Respiratory Protection Not generally required if handled in a fume hoodUse a NIOSH-approved respirator if there is a risk of inhalation and a fume hood is not available.

Experimental Protocol: Weighing and Handling a Solid Sample

This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.[4][5]

  • Designate a specific area within the fume hood for handling the compound to prevent cross-contamination.[6][7]

  • Gather all necessary equipment (spatula, weighing paper, vials, solvent, etc.) and place them inside the fume hood before starting.

2. Weighing the Compound (Tare Method):

  • Inside the chemical fume hood, place a pre-labeled, sealable container (e.g., a vial) on a laboratory balance and tare the balance.

  • Carefully add the solid this compound to the container until the desired mass is reached.[4][5]

  • Securely seal the container.

  • This "tare method" minimizes the risk of inhaling any dust from the solid compound.[7]

3. Dissolution:

  • While still inside the fume hood, add the desired solvent to the sealed container containing the weighed solid.

  • Ensure the container is properly sealed before mixing or vortexing to aid dissolution.

4. Post-Handling and Decontamination:

  • Wipe down the designated work area and any equipment used with an appropriate cleaning agent.[4]

  • Dispose of all contaminated disposables (e.g., weighing paper, gloves) as hazardous waste.

  • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.[2][4]

Disposal Plan

All waste containing this compound must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, labeled hazardous waste container. As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[8]

  • Container Management: Waste containers must be kept closed except when adding waste, and they should be stored in a well-ventilated area.

  • Disposal Method: The primary disposal method for halogenated organic waste is incineration by a licensed professional waste disposal service.[9][10][11] Do not dispose of this chemical down the drain or in regular trash.

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G prep Preparation - Verify fume hood function - Designate work area - Assemble equipment ppe Don Personal Protective Equipment - Safety goggles - Lab coat - Nitrile gloves prep->ppe weigh Weighing (in Fume Hood) - Use tare method - Handle solid carefully ppe->weigh dissolve Dissolution (in Fume Hood) - Add solvent to sealed container - Mix appropriately weigh->dissolve decontaminate Decontamination - Clean work surfaces - Dispose of contaminated items dissolve->decontaminate waste Waste Collection - Segregate as halogenated waste - Use labeled, sealed container decontaminate->waste remove_ppe Remove PPE and Wash Hands decontaminate->remove_ppe dispose Final Disposal - Arrange for incineration by  licensed service waste->dispose dispose->remove_ppe

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.